4-Methyl-1-acetoxycalix[6]arene
Beschreibung
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Structure
2D Structure
Eigenschaften
IUPAC Name |
(38,39,40,41,42-pentaacetyloxy-5,11,17,23,29,35-hexamethyl-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O12/c1-31-13-43-25-45-15-32(2)17-47(56(45)68-38(8)62)27-49-19-34(4)21-51(58(49)70-40(10)64)29-53-23-36(6)24-54(60(53)72-42(12)66)30-52-22-35(5)20-50(59(52)71-41(11)65)28-48-18-33(3)16-46(57(48)69-39(9)63)26-44(14-31)55(43)67-37(7)61/h13-24H,25-30H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWRSSJEXBSVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC(=O)C)CC4=CC(=CC(=C4OC(=O)C)CC5=CC(=CC(=C5OC(=O)C)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)OC(=O)C)OC(=O)C)C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376196 | |
| Record name | 4-Methyl-1-acetoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141137-71-5 | |
| Record name | 4-Methyl-1-acetoxycalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 4-Methyl-1-acetoxycalixarenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Methyl-1-acetoxycalixarenes. Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, and their functionalized derivatives are of significant interest in supramolecular chemistry and drug development due to their unique host-guest complexation capabilities. This document details the experimental protocols for the synthesis of acetylated p-methylcalix[n]arenes (where n = 4, 6, and 8), summarizes their physicochemical properties, and explores their potential biological activities.
Synthesis of 4-Methyl-1-acetoxycalix[n]arenes
The synthesis of 4-Methyl-1-acetoxycalix[n]arenes is typically achieved through a two-step process: the synthesis of the parent p-methylcalix[n]arene followed by its acetylation.
Synthesis of p-Methylcalix[n]arenes
The parent p-methylcalix[n]arenes are synthesized via the condensation of p-cresol and formaldehyde, often with a basic catalyst. The size of the resulting calixarene (the value of 'n') can be controlled by modifying the reaction conditions such as temperature, reaction time, and the choice of base.
Experimental Protocol: General Procedure for the Synthesis of p-Methylcalix[n]arenes
A detailed, generalized experimental protocol for the synthesis of the parent p-methylcalix[n]arenes is a prerequisite for obtaining the target acetylated compounds. While specific conditions can be optimized to favor a particular ring size, a general approach involves the base-catalyzed condensation of p-cresol with formaldehyde.
Acetylation of p-Methylcalix[n]arenes
The hydroxyl groups on the lower rim of the p-methylcalix[n]arene scaffold are readily acetylated to yield the corresponding 4-Methyl-1-acetoxycalix[n]arenes. A common method employs acetic anhydride in the presence of a base catalyst such as pyridine.[1][2]
Experimental Protocol: Acetylation of p-Methylcalix[n]arenes
-
Dissolution: Dissolve the parent p-methylcalix[n]arene (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]
-
Addition of Acetylating Agent: Cool the solution to 0°C and add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[2]
-
Quenching: Quench the reaction by the addition of dry methanol.[1]
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.[2]
-
Dilute the residue with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 4-Methyl-1-acetoxycalix[n]arene.[2]
Logical Workflow for Synthesis
Caption: Synthetic pathway for 4-Methyl-1-acetoxycalix[n]arenes.
Physicochemical Properties
The acetylation of p-methylcalix[n]arenes significantly alters their physicochemical properties, including solubility, melting point, and conformational behavior. The introduction of the acetyl groups generally increases the solubility of the calixarenes in common organic solvents.
Table 1: Physicochemical Properties of 4-Methyl-1-acetoxycalix[n]arenes
| Property | 4-Methyl-1-acetoxycalix[3]arene | 4-Methyl-1-acetoxycalix[4]arene | 4-Methyl-1-acetoxycalix[2]arene |
| Molecular Formula | C₄₄H₄₀O₈ | C₆₆H₆₀O₁₂ | C₈₈H₈₀O₁₆ |
| Molecular Weight | 704.78 g/mol | 1057.17 g/mol | 1409.56 g/mol |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
Note: Specific quantitative data for melting points and yields are highly dependent on the specific reaction conditions and purification methods and are not consistently reported in the literature.
Spectral Data
The structures of 4-Methyl-1-acetoxycalix[n]arenes are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectra of acetylated calixarenes typically show characteristic signals for the aromatic protons, the methylene bridge protons, the methyl protons on the upper rim, and the methyl protons of the acetyl groups. The chemical shifts and splitting patterns of the methylene bridge protons can provide valuable information about the conformation of the calixarene macrocycle.
-
¹³C NMR: The carbon NMR spectra will show distinct signals for the different carbon environments within the molecule, including the aromatic carbons, methylene bridge carbons, methyl carbons, and the carbonyl and methyl carbons of the acetyl groups.
-
IR Spectroscopy: The IR spectra will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1750 cm⁻¹), as well as bands corresponding to the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Potential Biological Applications and Cytotoxicity
Functionalized calixarenes have garnered significant attention for their potential applications in drug delivery, enzyme inhibition, and as antimicrobial and anticancer agents. The introduction of various functional groups can modulate their biological activity and cytotoxicity.
While specific biological data for 4-Methyl-1-acetoxycalixarenes is limited in the public domain, studies on other acetylated and functionalized calixarenes provide insights into their potential. For instance, N-acetyl-D-glucosamine substituted calix[3]arenes have been shown to stimulate the anti-tumor immune response.[5] The cytotoxicity of calixarene derivatives can vary significantly depending on the nature and substitution pattern of the functional groups. Some functionalized calixarenes have exhibited low to moderate cytotoxicity against various cell lines, suggesting their potential as biocompatible materials for drug delivery.[6] However, other derivatives have shown significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents themselves.[7]
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for evaluating the in vitro cytotoxicity of a compound.
Conclusion
4-Methyl-1-acetoxycalixarenes represent a versatile platform for further functionalization and exploration in the fields of supramolecular chemistry and drug development. This guide provides the fundamental knowledge for their synthesis and an overview of their properties. Further research is warranted to fully elucidate their biological activities and to explore their potential in various therapeutic applications. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers in this exciting area of study.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. N-acetyl-D-glucosamine substituted calix[4]arenes as stimulators of NK cell-mediated antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the in vitro toxicity of calixarenes and a metal-seamed calixarene: a chemical pathway for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of 4-Methyl-1-acetoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Methyl-1-acetoxycalixarene, a macrocyclic compound of interest in supramolecular chemistry and with potential applications in drug development. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and relevant spectroscopic data.
Physicochemical Properties
4-Methyl-1-acetoxycalixarene is typically encountered as a mixture of the calix[1]arene and calix[2]arene forms. The hexaacetate of p-methylcalix[1]arene is a white to gray or brown crystalline powder. Due to the inherent flexibility of the calixarene backbone, it can exist in various conformations, with the "cone" conformer being of significant interest for host-guest chemistry.
Table 1: Physicochemical Properties of 4-Methyl-1-acetoxycalix[1]arene
| Property | Value |
| Molecular Formula | C₆₀H₆₀O₁₂ |
| Molecular Weight | 973.11 g/mol |
| Appearance | White to Gray to Brown powder/crystal |
| Purity | >90.0% (HPLC) |
| Density (Predicted) | 1.184 g/cm³ |
| Boiling Point (Predicted) | 977.5 °C at 760 mmHg |
| Flash Point (Predicted) | 369 °C |
Experimental Protocols
Synthesis of 4-Methyl-1-acetoxycalixarene (Acetylation of p-Methylcalixarene)
The synthesis of 4-Methyl-1-acetoxycalixarene is achieved through the acetylation of the parent p-methylcalixarene. The following protocol is a general method adaptable for both calix[1]arene and calix[2]arene precursors.
Materials:
-
p-Methylcalix[n]arene (n=6 or 8)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Chloroform
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methylcalix[n]arene in anhydrous pyridine.
-
Add an excess of acetic anhydride to the solution. The molar excess should be sufficient to acetylate all hydroxyl groups.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess pyridine and acetic anhydride under reduced pressure. Co-evaporation with toluene can aid in the complete removal of pyridine.
-
Dissolve the resulting residue in chloroform and wash successively with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude 4-Methyl-1-acetoxycalixarene by recrystallization from a suitable solvent system, such as chloroform/methanol.
Diagram 1: Synthesis Workflow of 4-Methyl-1-acetoxycalixarene
Caption: Synthetic workflow for the preparation of 4-Methyl-1-acetoxycalixarene.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 4-Methyl-1-acetoxycalixarene.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, the methyl protons on the aromatic rings, and the methyl protons of the acetate groups. The conformation of the calixarene can often be deduced from the splitting pattern and chemical shifts of the methylene bridge protons. For instance, a pair of doublets around 3-4 ppm is often indicative of a cone conformation in calix[3]arenes. In larger calixarenes like the calix[1]arene derivative, the signals may be broader due to conformational flexibility.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Analysis: Record the IR spectrum. Key vibrational bands to identify include the C=O stretching of the ester group (typically around 1750-1735 cm⁻¹), C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations. The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) from the starting material confirms complete acetylation.
Mass Spectrometry (MS):
-
Analysis: Employ a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the acetylated calixarene.
Spectroscopic Data (Predicted and Representative)
Table 2: Representative ¹H NMR Data for Acetylated Calixarenes (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.5 - 7.5 | m |
| Methylene Bridge (Ar-CH₂-Ar) | 3.0 - 4.5 | d or br s |
| Acetate (O-C(O)-CH₃) | 1.8 - 2.5 | s |
| Aromatic Methyl (Ar-CH₃) | 2.0 - 2.3 | s |
Table 3: Representative ¹³C NMR Data for Acetylated Calixarenes (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (Ar-C) | 125 - 150 |
| Methylene Bridge (Ar-CH₂-Ar) | 30 - 38 |
| Acetate (O-C(O)-CH₃) | 20 - 22 |
| Aromatic Methyl (Ar-CH₃) | 19 - 21 |
Table 4: Representative FTIR Data for Acetylated Calixarenes
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1740 |
| C-O Stretch (Ester) | ~1200 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | ~2950 |
Applications in Drug Development
Acetylated calixarenes are being explored for various applications in drug delivery and development. The acetate groups can improve the solubility of the calixarene in organic solvents and can be a precursor for further functionalization. The hydrophobic cavity of the calixarene can encapsulate drug molecules, potentially leading to:
-
Enhanced Drug Solubility and Stability: By encapsulating poorly soluble drugs, their bioavailability may be improved.
-
Controlled Drug Release: The host-guest complex can be designed to release the drug under specific physiological conditions.
-
Targeted Drug Delivery: Further modification of the acetylated calixarene with targeting moieties could direct the drug to specific cells or tissues.
Diagram 2: Potential Role of 4-Methyl-1-acetoxycalixarene in Drug Delivery
References
Spectroscopic and Synthetic Guide to 4-Methyl-1-acetoxycalixarenes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 4-methyl-1-acetoxycalix[n]arenes (where n = 4, 6, and 8). Due to the limited availability of direct experimental spectra for these specific acetylated compounds in the public domain, this document presents expected spectroscopic data based on the well-documented features of the parent p-methylcalixarenes and the known effects of acetylation on phenolic systems. Detailed experimental protocols for the synthesis of the parent calixarenes and their subsequent acetylation are also provided.
Introduction to 4-Methyl-1-acetoxycalixarenes
Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped architecture, with a defined upper and lower rim and a central cavity, makes them exceptional host molecules in supramolecular chemistry. The functionalization of the phenolic hydroxyl groups on the lower rim, for instance by acetylation to form acetoxycalixarenes, is a common strategy to modify their solubility, conformational flexibility, and binding properties for various guest molecules, including ions and small organic compounds. The 4-methyl substituent on the upper rim provides a less bulky alternative to the more common tert-butyl group, influencing the packing in the solid state and subtly modifying the electronic properties of the aromatic rings.
This guide focuses on the spectroscopic signatures of 4-methyl-1-acetoxycalix[n]arenes (n=4, 6, 8), which are crucial for their characterization and for understanding their behavior in solution and in the solid state.
Synthesis Protocols
The preparation of 4-methyl-1-acetoxycalixarenes is a two-step process: first, the synthesis of the parent p-methylcalixarene, followed by its acetylation.
Synthesis of p-Methylcalix[n]arenes
The synthesis of p-methylcalix[n]arenes (n=4, 6, 8) is typically achieved through a base-catalyzed condensation of p-cresol (4-methylphenol) and formaldehyde. The ring size of the resulting calixarene can be controlled by the choice of base and reaction conditions.
General Procedure for p-Methylcalix[n]arene Synthesis:
-
For p-Methylcalix[1]arene: A mixture of p-cresol, formaldehyde, and a catalytic amount of a strong base (e.g., NaOH, KOH) is heated in a high-boiling solvent such as diphenyl ether or xylene. The reaction temperature and the precise stoichiometry of the reactants are critical for maximizing the yield of the cyclic tetramer.
-
For p-Methylcalix[2]arene: The use of a specific template ion, such as rubidium or cesium hydroxide, as the base in a solvent like xylene, has been shown to favor the formation of the cyclic hexamer. The reaction is typically carried out under reflux for several hours.
-
For p-Methylcalix[3]arene: The "Petrolite procedure" can be adapted for p-cresol, using a slurry of p-cresol, paraformaldehyde, and a catalytic amount of sodium hydroxide in xylene. The mixture is refluxed with a Dean-Stark trap to remove water, driving the reaction towards the formation of the larger cyclic octamer.[4]
Purification: The crude product is typically a mixture of different ring sizes and linear oligomers. Purification is achieved by recrystallization from suitable solvents (e.g., chloroform, toluene, or methanol).
Acetylation of p-Methylcalix[n]arenes
The hydroxyl groups on the lower rim of the p-methylcalixarenes can be readily acetylated.
General Acetylation Procedure:
-
The parent p-methylcalix[n]arene is dissolved in a suitable solvent, such as pyridine or a mixture of dichloromethane and triethylamine.
-
An excess of acetic anhydride or acetyl chloride is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The excess reagents and solvent are removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 4-methyl-1-acetoxycalix[n]arene.
The workflow for the synthesis is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Azacalixarenes and Development of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylcalix[4]arene: A New Versatile Precursor to Inherently Chiral Calix[4]arenes. – The Swager Group [swagergroup.mit.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
4-Methyl-1-acetoxycalixarene: A Linchpin Intermediate for Advanced Pharmaceutical Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calixarenes, a class of macrocyclic compounds formed from phenolic units, have emerged as highly versatile scaffolds in supramolecular chemistry and drug development. Their unique cup-shaped architecture, facile functionalization, and established biocompatibility make them ideal candidates for creating sophisticated drug delivery systems, enzyme inhibitors, and novel therapeutic agents. This technical guide focuses on 4-Methyl-1-acetoxycalix[n]arene (where n = 4, 6, 8), a key intermediate in the synthesis of tailored calixarene derivatives for pharmaceutical applications. While direct biological activity of 4-Methyl-1-acetoxycalixarene is not extensively documented, its true value lies in its role as a protected precursor, enabling precise chemical modifications on the calixarene core. This guide will delve into the synthesis, characterization, and strategic utility of this intermediate, providing a roadmap for its incorporation into drug discovery and development pipelines.
Introduction to Calixarenes in Pharmaceuticals
Calixarenes are characterized by a three-dimensional basket-like structure with a hydrophobic cavity and distinct upper and lower rims that can be selectively functionalized.[1] This structural paradigm allows for the encapsulation of guest molecules, such as active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[2][3] Functionalized calixarenes have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] Their low cytotoxicity and biocompatibility further underscore their potential in therapeutic applications.[5]
The versatility of the calixarene scaffold is unlocked through chemical modification of its phenolic hydroxyl groups (the "lower rim") and the para-positions of the phenol units (the "upper rim").[1] Acetylation of the lower rim hydroxyl groups to form compounds like 4-Methyl-1-acetoxycalixarene is a crucial step in many synthetic strategies. This transformation protects the reactive hydroxyl groups, allowing for selective modifications at other positions of the macrocycle. The acetate groups can then be readily removed under basic conditions to liberate the hydroxyls for further functionalization.
Synthesis and Characterization
The synthesis of 4-Methyl-1-acetoxycalix[n]arene is a multi-step process that begins with the formation of the parent p-methylcalix[n]arene.
Synthesis of p-Methylcalix[n]arene
The parent p-methylcalix[n]arenes are typically synthesized via the base-catalyzed condensation of p-cresol with formaldehyde. The size of the resulting calixarene (n=4, 6, or 8) can be controlled by the choice of base and reaction conditions.
Experimental Protocol: Synthesis of p-Methylcalix[n]arenes
-
Materials: p-Cresol, formaldehyde (37% aqueous solution), potassium hydroxide, xylene.
-
Procedure:
-
A mixture of p-cresol and potassium hydroxide in xylene is heated to reflux.
-
An aqueous solution of formaldehyde is added dropwise to the refluxing mixture over a period of several hours.
-
The reaction mixture is refluxed for an additional 2-4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with water and then recrystallized from a suitable solvent (e.g., toluene, chloroform) to yield the desired p-methylcalix[n]arene.
-
-
Purification: Separation of the different sized calixarenes (n=4, 6, 8) can be achieved by fractional crystallization or column chromatography.
Acetylation of p-Methylcalix[n]arene
The synthesized p-methylcalix[n]arene is then acetylated to yield 4-Methyl-1-acetoxycalix[n]arene. This is a standard esterification reaction.
Experimental Protocol: Acetylation of p-Methylcalix[n]arene
-
Materials: p-Methylcalix[n]arene, acetic anhydride, pyridine.
-
Procedure:
-
p-Methylcalix[n]arene is dissolved in pyridine.
-
Acetic anhydride is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for 12-24 hours.
-
The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to give 4-Methyl-1-acetoxycalix[n]arene.
-
-
Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm the presence of the acetate groups and the integrity of the calixarene structure.
Role as a Pharmaceutical Intermediate
The primary utility of 4-Methyl-1-acetoxycalixarene in a pharmaceutical context is as a protected intermediate for the synthesis of more complex, biologically active calixarene derivatives. The workflow for its use is generally as follows:
Caption: Synthetic pathway utilizing 4-Methyl-1-acetoxycalixarene.
By protecting the lower rim hydroxyl groups as acetates, chemists can perform selective reactions on the upper rim. Subsequently, the acetate groups can be removed to allow for the introduction of various functional groups on the lower rim, leading to a diverse range of derivatives with tailored properties.
Potential Functionalizations and Their Pharmaceutical Relevance
The true potential of 4-Methyl-1-acetoxycalixarene is realized upon deacetylation and subsequent functionalization of the liberated hydroxyl groups. The introduction of specific moieties can impart a range of desirable pharmaceutical properties.
| Functional Group Introduced (Post-Deacetylation) | Potential Pharmaceutical Application | Rationale |
| Sulfonate Groups | Enhanced water solubility, drug carrier | Increases hydrophilicity, enabling formulation of poorly soluble drugs.[3] |
| Carboxylate Groups | pH-responsive drug release, antibacterial agents | Ionizable groups can respond to pH changes in the body for targeted release.[6] |
| Amine/Ammonium Groups | Gene delivery, antibacterial agents | Cationic groups can interact with negatively charged DNA/RNA or bacterial cell membranes. |
| Peptides/Amino Acids | Targeted drug delivery, enzyme inhibition | Can act as targeting ligands for specific receptors or mimic protein structures.[7] |
| Polyethylene Glycol (PEG) | Increased circulation time, reduced immunogenicity | PEGylation is a common strategy to improve the pharmacokinetic profile of drugs. |
Biological Activity of Calixarene Derivatives
While specific data for 4-Methyl-1-acetoxycalixarene is scarce, the broader class of functionalized calixarenes has been extensively studied. The biological activity is highly dependent on the nature of the appended functional groups.
Cytotoxicity and Anticancer Potential
Numerous studies have demonstrated the anticancer activity of functionalized calixarenes. The mechanism of action can vary, from inducing apoptosis and cell cycle arrest to acting as carriers for established chemotherapeutic agents, thereby reducing their side effects and improving their efficacy.[8]
Table of In Vitro Cytotoxicity of Selected Calixarene Derivatives
| Calixarene Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Calix[8]arene-proline conjugate | DLD-1 (Colon Cancer) | 29.25 | [7] |
| Calix[8]arene-proline conjugate | HEPG2 (Liver Cancer) | 64.65 | [7] |
| p-tert-Butylcalix[8]arene-proline conjugate | A549 (Lung Cancer) | 15.70 | [7] |
| p-tert-Butylcalix[8]arene-proline conjugate | PC-3 (Prostate Cancer) | 23.38 | [7] |
| Dihomooxacalix[8]arene amide derivative (4A) | A549 (Lung Cancer) | 2.0 | [8] |
| Dihomooxacalix[8]arene amide derivative (4D) | A549 (Lung Cancer) | 0.7 | [8] |
| Dihomooxacalix[8]arene amide derivative (4L) | A549 (Lung Cancer) | 1.7 | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Activity
Calixarene derivatives have also been investigated as potential antimicrobial agents. Their mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The activity is often correlated with the presence of cationic groups or specific aromatic substitutions.[9]
Signaling Pathways and Logical Relationships
The interaction of functionalized calixarenes with biological systems can be complex. For instance, as drug carriers, they can influence the pharmacokinetics and biodistribution of a drug, ultimately affecting its interaction with cellular signaling pathways.
Caption: Workflow of a calixarene-based drug delivery system.
Conclusion and Future Perspectives
4-Methyl-1-acetoxycalix[n]arene represents a critical, though unassuming, component in the synthesis of advanced pharmaceutical agents. Its role as a protected intermediate is pivotal for the development of precisely functionalized calixarenes. While this specific compound may not be the final bioactive molecule, it is an essential building block that enables the creation of novel drug carriers, enzyme inhibitors, and other therapeutic agents. Future research will likely focus on expanding the library of functional groups that can be appended to the calixarene core, leveraging intermediates like 4-Methyl-1-acetoxycalixarene to synthesize next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of these versatile macrocycles holds significant promise for addressing unmet needs in medicine.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Calixarenes as new platforms for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Design, Synthesis, and Preliminary Biological Evaluation of Novel Dihomooxacalix[4]arene-Based Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, in-Vitro and in Silico Studies of Azo-Based Calix[4]arenes as Antibacterial Agent and Neuraminidase Inhibitor: A New Look Into an Old Scaffold [frontiersin.org]
The Unfolding Potential of 4-Methyl-1-acetoxycalixarene: A Technical Guide for Researchers
A comprehensive overview of the chemical properties, synthesis, and prospective applications of 4-Methyl-1-acetoxycalixarene, a member of the versatile calixarene family of macrocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this class of molecules.
While specific experimental data on 4-Methyl-1-acetoxycalixarene is limited in publicly accessible literature, this guide synthesizes information on closely related and well-studied calixarene analogues to provide a robust technical overview. The principles of synthesis, potential for biological activity, and methodologies for characterization are presented based on established knowledge of calixarene chemistry.
Core Chemical Data
The fundamental properties of 4-Methyl-1-acetoxycalixarene are rooted in its macrocyclic structure, which consists of repeating phenolic units linked by methylene bridges. The specific compound of interest is functionalized with methyl groups on the upper rim and acetate groups on the lower rim. Commercially, this chemical is often available as a mixture of calix[1]arene and calix[2]arene structures.
| Property | Data | Citation(s) |
| Chemical Name | 4-Methyl-1-acetoxycalixarene | |
| Synonym(s) | 1-Acetoxy-4-methylcalixarene | [3] |
| Molecular Formula | C60H60O12 (for the[1]arene) | |
| Appearance | White to Gray to Brown powder/crystal | [3] |
| Purity (Typical) | >90.0% (HPLC) | [3] |
Synthetic Pathways and Experimental Protocols
The synthesis of 4-Methyl-1-acetoxycalixarene follows a well-established route in calixarene chemistry, beginning with the synthesis of the parent 4-methylcalixarene, followed by acetylation of the lower rim hydroxyl groups.
Synthesis of the Parent 4-Methylcalix[n]arene
The synthesis of the parent p-methylcalix[n]arene is a foundational step. While specific protocols for the methyl derivative are not detailed in the provided search results, a general procedure for p-alkylcalixarenes can be adapted. This typically involves the base-catalyzed condensation of a p-alkylphenol (in this case, p-cresol) with formaldehyde. The reaction conditions, such as the choice of base, solvent, and temperature, are critical in determining the size of the resulting calixarene (the 'n' value).
Experimental Protocol: Acetylation of the Calixarene Lower Rim
The acetylation of the phenolic hydroxyl groups on the lower rim of the calixarene is a common functionalization reaction. The following is a representative protocol based on the acetylation of similar calixarene structures.
Materials:
-
p-Methylcalix[n]arene
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (as a solvent)
-
Hydrochloric acid (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve the p-methylcalix[n]arene in a suitable solvent such as dichloromethane.
-
Add an excess of acetic anhydride to the solution.
-
Add a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Upon completion, the reaction mixture is washed with a dilute solution of hydrochloric acid to remove excess pyridine.
-
The organic layer is then washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-Methyl-1-acetoxycalixarene can be further purified by recrystallization or column chromatography.
Potential Applications in Drug Development and Research
Calixarenes, as a class of compounds, have garnered significant interest in the field of drug development due to their unique host-guest properties and the ability to be functionalized with various chemical moieties.[4][5][6] While specific data for 4-Methyl-1-acetoxycalixarene is not available, the broader family of calixarenes has shown promise in several areas:
-
Drug Delivery Systems: The hydrophobic cavity of calixarenes can encapsulate drug molecules, potentially improving their solubility, stability, and bioavailability.[2][7][8]
-
Anticancer Agents: Certain functionalized calixarenes have demonstrated cytotoxic activity against various cancer cell lines.[6][9]
-
Antibacterial Agents: Modifications to the calixarene scaffold have led to the development of compounds with significant antibacterial properties.[10][11]
-
Enzyme Inhibitors: The defined three-dimensional structure of calixarenes makes them interesting candidates for the design of specific enzyme inhibitors.[4]
The introduction of methyl and acetoxy groups to the calixarene core in 4-Methyl-1-acetoxycalixarene would modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity and potential applications.
Logical Workflow for Calixarene-Based Drug Discovery
The process of identifying and developing a calixarene-based therapeutic agent follows a logical progression from initial synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and biological evaluation of calixarene-based drug candidates.
Concluding Remarks
4-Methyl-1-acetoxycalixarene represents a molecule of interest within the broader, promising field of calixarene chemistry. While in-depth studies on this specific compound are not yet widely published, the established synthetic routes and the diverse biological activities of related calixarenes provide a strong foundation for future research. This guide serves as a starting point for scientists and researchers to explore the potential of 4-Methyl-1-acetoxycalixarene and its analogues in various scientific disciplines, particularly in the realm of drug discovery and development. Further investigation is warranted to fully elucidate the specific properties and applications of this and other specifically functionalized calixarenes.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Biological applications of functionalized calixarenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-D-glucosamine substituted calix[4]arenes as stimulators of NK cell-mediated antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. researchgate.net [researchgate.net]
- 11. Calixarenes and their Relevance in Anticancer Drug Development | Bentham Science [eurekaselect.com]
In-Depth Technical Guide: 4-Methyl-1-acetoxycalixarene (CAS No. 141137-71-5)
In-Depth Technical Guide: 4-Methyl-1-acetoxycalix[1]arene (CAS No. 141137-71-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-acetoxycalix[1]arene, identified by CAS number 141137-71-5. While this document compiles the available physicochemical data, it is important to note that a thorough search of scientific literature and databases reveals a significant lack of specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for this particular compound in the context of drug development. The broader family of calixarenes, to which this molecule belongs, has garnered interest for various biomedical applications, particularly in drug delivery and as potential therapeutic agents. This guide will summarize the known characteristics of 4-Methyl-1-acetoxycalix[1]arene and provide a general context of the research landscape for calixarene derivatives.
Chemical and Physical Properties
4-Methyl-1-acetoxycalix[1]arene, also known by synonyms such as p-Methylhexaacetoxycalix[1]arene, is a macrocyclic compound belonging to the calixarene family. These molecules are characterized by a cup-like shape formed by the condensation of phenols and formaldehyde. The specific properties of 4-Methyl-1-acetoxycalix[1]arene are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141137-71-5 | |
| Molecular Formula | C₆₀H₆₀O₁₂ | [2] |
| Molecular Weight | 973.11 g/mol | [2] |
| Density | 1.184 g/cm³ | [2] |
| Boiling Point | 977.5 °C at 760 mmHg | [2] |
| Flash Point | 369 °C | [2] |
| Appearance | Solid (form not specified in available data) | |
| Solubility | Data not available |
Synthesis and Characterization
A generalized workflow for the synthesis of such a compound can be envisioned as follows:
Caption: Generalized synthetic workflow for 4-Methyl-1-acetoxycalix[1]arene.
Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity.
Biological Activity and Drug Development Context
Extensive searches for biological data on 4-Methyl-1-acetoxycalix[1]arene did not yield any specific studies. There is no publicly available information on its mechanism of action, in vitro or in vivo activity, or any quantitative data such as IC₅₀ or Kᵢ values.
However, the broader class of calixarenes has been investigated for various biomedical applications. These macrocycles are explored as scaffolds in drug design and as drug delivery vehicles. Their cup-shaped cavity can encapsulate smaller molecules, potentially enhancing the solubility, stability, and bioavailability of guest drugs.
The potential roles of calixarene derivatives in pharmacology can be summarized in the following logical relationship diagram:
Caption: Logical relationships of calixarene properties and their potential applications.
It is plausible that 4-Methyl-1-acetoxycalix[1]arene could be investigated for similar applications, such as an ionophore due to its cavity, or as a building block for more complex supramolecular structures. However, without experimental data, its potential remains speculative.
Conclusion
4-Methyl-1-acetoxycalix[1]arene (CAS No. 141137-71-5) is a well-defined chemical entity with known physical properties. However, there is a notable absence of research into its biological effects and potential applications in drug development. Researchers and scientists interested in this compound should consider its potential based on the broader activities of the calixarene family but must be aware that its specific biological profile is currently uncharacterized in publicly accessible literature. Any investigation into its therapeutic potential would require foundational in vitro and in vivo studies to be conducted.
Solubility Profile of 4-Methyl-1-acetoxycalixarene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-acetoxycalixarene and its closely related analogues in various organic solvents. Due to the limited availability of specific quantitative data for 4-methyl-1-acetoxycalixarene, this document leverages solubility information from structurally similar calixarene derivatives, particularly acetylated and alkylated calix[1]arenes, to provide a predictive and comparative analysis. The guide also outlines a detailed, standard experimental protocol for determining the solubility of such macrocyclic compounds.
Introduction to Calixarene Solubility
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-shaped structure, with a hydrophobic cavity and a modifiable upper and lower rim, makes them highly attractive for applications in drug delivery, molecular recognition, and catalysis. The solubility of calixarenes is a critical parameter that dictates their utility in these fields, influencing formulation strategies, reaction conditions, and biological availability.
The solubility of a specific calixarene derivative, such as 4-methyl-1-acetoxycalixarene, is primarily governed by the nature of the functional groups on its upper and lower rims. The presence of acetyl groups on the lower rim, as in the case of the target molecule, generally increases solubility in moderately polar organic solvents compared to the parent calixarene. The methyl groups on the upper rim contribute to the overall lipophilicity of the molecule.
Quantitative Solubility Data of Related Calixarene Derivatives
Table 1: Qualitative Solubility of p-tert-Butylcalix[1]arene
The parent calixarene, p-tert-butylcalix[1]arene, provides a baseline for understanding the solubility of its derivatives.
| Solvent | Solubility |
| Chloroform | Soluble[2][3][4] |
| Benzene | Soluble[2][3][4] |
| Toluene | Soluble[2][3][4] |
| Water | Insoluble[2][3][4] |
Table 2: Quantitative Solubility of Carboxylic Acid Derivatives of Calix[1]arenes
These derivatives, featuring polar carboxylic acid groups, offer insight into the impact of lower rim functionalization on solubility.
| Compound | Solvent | Solubility (mM) |
| p-tert-Butylcalix[1]arene carboxylic acid derivative | Chloroform | 50.1[1] |
| Toluene | 9.3[1] | |
| p-tert-Octylcalix[1]arene acetic acid derivative | 1-Butoxybenzene | 28.0[5] |
| Diethylene glycol dibutyl ether | 92.6[1][6] | |
| 2-Nonanone | 91.1[1][6] |
Based on the data from these related compounds, it can be inferred that 4-methyl-1-acetoxycalixarene is likely to exhibit good solubility in chlorinated solvents and aromatic hydrocarbons. The presence of acetate groups is expected to enhance its solubility in a range of organic solvents of moderate polarity.
Experimental Protocol for Solubility Determination
The following section details a standard and reliable method for determining the solubility of a compound like 4-methyl-1-acetoxycalixarene in an organic solvent. The shake-flask method followed by UV-Vis spectroscopic analysis is a widely accepted technique.
Principle
The shake-flask method is an equilibrium-based technique. An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy, by applying the Beer-Lambert law.
Materials and Equipment
-
4-Methyl-1-acetoxycalixarene (solid)
-
Organic solvents of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the diagram below.
References
An In-depth Technical Guide to the Thermal Stability of 4-Methyl-1-acetoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature does not currently provide specific experimental data on the thermal stability of 4-Methyl-1-acetoxycalixarene. This guide, therefore, offers a comprehensive framework based on the thermal behavior of related calixarene derivatives and established analytical protocols. It is intended to equip researchers with the foundational knowledge and methodologies required to experimentally determine the thermal properties of the target compound.
Introduction to the Thermal Stability of Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. Their unique cup-like structure allows for a wide range of chemical modifications on both the "upper" and "lower" rims, making them highly versatile for applications in drug delivery, sensor technology, and catalysis. The functionalization of calixarenes can lead to a variety of structures with distinct properties.[1] 4-Methyl-1-acetoxycalixarene, a derivative featuring methyl groups on the upper rim and acetate esters on the lower rim, is of interest for various specialized applications.
The thermal stability of such a compound is a critical parameter, dictating its suitability for processing, storage, and application in environments where it may be exposed to elevated temperatures. Thermal decomposition can lead to loss of structural integrity and functional properties. The stability of calixarenes is influenced by the nature of their substituent groups and their positions on the macrocyclic structure.[2]
This guide outlines the standard experimental procedures for evaluating the thermal stability of 4-Methyl-1-acetoxycalixarene, provides a template for data presentation, and illustrates key workflows and a hypothetical decomposition pathway.
Experimental Protocols for Thermal Analysis
The primary techniques for assessing the thermal stability of solid organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the temperatures at which the material decomposes and the corresponding mass loss.
Objective: To determine the decomposition temperature range and quantify the mass loss of 4-Methyl-1-acetoxycalixarene upon heating.
Methodology:
-
Sample Preparation:
-
Ensure the 4-Methyl-1-acetoxycalixarene sample is dry and homogenous.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).[5] The exact mass should be recorded.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Select a purge gas, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition. Set the flow rate to a standard value (e.g., 20-50 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Program a linear heating ramp, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600-800 °C).[3]
-
-
Data Collection and Analysis:
-
Continuously record the sample mass as a function of temperature.
-
The resulting TGA curve plots percent mass loss versus temperature.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of mass loss.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. In the context of stability, it can reveal endothermic or exothermic decomposition processes.
Objective: To identify the temperatures of phase transitions and to characterize the energetics of decomposition of 4-Methyl-1-acetoxycalixarene.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (typically aluminum).
-
Seal the pan, often with a pinhole lid to allow for the escape of any gaseous decomposition products.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use the same purge gas and flow rate as in the TGA experiment for consistency.
-
-
Heating Program:
-
Use a heating program identical to the one used for TGA (e.g., 10 °C/min) to allow for direct correlation of thermal events.
-
-
Data Collection and Analysis:
-
Record the differential heat flow as a function of temperature.
-
The resulting DSC thermogram will show peaks corresponding to thermal events. Endothermic events (like melting or some decompositions) will show a downward peak, while exothermic events will show an upward peak.
-
Data Presentation
Quantitative data obtained from TGA and DSC experiments should be summarized in a clear and structured format. The following table serves as a template for presenting the key thermal stability parameters for 4-Methyl-1-acetoxycalixarene.
| Parameter | Symbol | Value (°C or %) | Description |
| Onset Decomposition Temperature | T_onset | The temperature at which significant mass loss begins. Often determined by the intersection of the baseline and the tangent of the decomposition step on the TGA curve. | |
| Temperature of Max. Decomposition Rate | T_max | The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve. There may be multiple T_max values for multi-step decompositions. | |
| Final Decomposition Temperature | T_final | The temperature at which the decomposition process is complete. | |
| Percent Weight Loss (per step) | Δm | % | The percentage of the initial mass lost during a specific decomposition step. |
| Residual Mass at Final Temperature | m_res | % | The percentage of the initial mass remaining at the end of the experiment, often corresponding to char or inorganic residue. |
| Melting Point (from DSC) | T_m | °C | The temperature at which the compound transitions from solid to liquid, observed as an endothermic peak in the DSC thermogram. |
| Decomposition Enthalpy (from DSC) | ΔH_d | J/g | The heat absorbed or released during decomposition, calculated from the area of the corresponding DSC peak. |
Visualizations: Workflows and Hypothetical Pathways
Visual diagrams are essential for understanding experimental processes and theoretical models. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Caption: Experimental workflow for thermal analysis.
Caption: Hypothetical thermal decomposition pathway.
Interpretation of Results and Conclusion
The thermal decomposition of 4-Methyl-1-acetoxycalixarene is expected to occur in multiple stages. Based on the pyrolysis of acetate esters, an initial mass loss corresponding to the cleavage and volatilization of acetic acid from the lower rim is plausible.[6][7] This would leave a calixarene structure with phenolic hydroxyl groups. At higher temperatures, the more stable macrocyclic backbone itself would begin to degrade, involving the cleavage of the methylene bridges and the aromatic rings. This multi-step degradation would be visible in the TGA curve as distinct mass loss steps, each with a corresponding T_max in the DTG curve.
The DSC thermogram would complement this by indicating whether these decomposition steps are endothermic or exothermic. The initial loss of the acetate groups is likely to be an endothermic process, while the subsequent fragmentation of the calixarene backbone could be more complex.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Study on Thermal Decomposition Kinetics of Calixarene [plaschina.com.cn]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main [vedantu.com]
An In-Depth Technical Guide to Derivatives of 4-Methylcalixarenes and Their Applications
An Introduction to 4-Methylcalixarene Derivatives: Scaffolds for Innovation
Calixarenes are a class of macrocyclic compounds formed by the condensation of phenols with aldehydes. Their unique cup-like structure, with a defined upper and lower rim and a central annulus, makes them exceptional scaffolds in supramolecular chemistry. This guide focuses on derivatives of 4-methylcalixarenes, closely related to the well-studied p-tert-butylcalixarenes, with a particular emphasis on their synthesis, functionalization, and diverse applications in research and development. While specific data on 4-Methyl-1-acetoxycalixarene derivatives is limited, this guide will draw upon the extensive literature on analogous calixarene derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the synthesis and evaluation of this promising class of molecules.
Synthesis and Functionalization: Building the Molecular Architecture
The synthesis of calixarenes is a well-established process, typically involving the base-catalyzed condensation of a para-substituted phenol with formaldehyde. For 4-methylcalixarenes, the precursor is 4-methylphenol. The size of the resulting calixarene (the number of phenol units, n) can be controlled by reaction conditions such as temperature, reaction time, and the choice of base.
A general, adaptable protocol for the synthesis of the calixarene core, based on the established synthesis of p-tert-butylcalix[1]arene, is presented below.[1][2] This can be considered a foundational method for producing the 4-methylcalixarene scaffold.
Experimental Protocol: Synthesis of the Calixarene Core
Materials:
-
p-Methylphenol
-
Formaldehyde (37% solution)
-
Sodium Hydroxide (NaOH)
-
Diphenyl ether
-
Ethyl acetate
-
Toluene
-
Acetic acid
-
Acetone
-
Water
Procedure:
-
Preparation of the Precursor:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, combine p-methylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide in water.
-
Stir the mixture at room temperature for 15 minutes, then heat at 100-120°C for 2 hours. The mixture will become a viscous, deep yellow or brown mass.
-
Allow the reaction mixture to cool to room temperature.
-
Add warm diphenyl ether to dissolve the residue, with stirring, which may take up to an hour.
-
-
Pyrolysis of the Precursor:
-
Fit the flask with a nitrogen inlet and heat the stirred mixture to 110-120°C under a stream of nitrogen to remove water.
-
Once water evolution subsides and a solid begins to form, fit the flask with a condenser and heat to reflux for 3-4 hours under a gentle flow of nitrogen.
-
Cool the reaction mixture to room temperature and precipitate the product by adding ethyl acetate. Stir for 30 minutes and allow to stand for at least 30 minutes.
-
-
Purification:
-
Filter the precipitate and wash sequentially with ethyl acetate, acetic acid, water, and acetone to yield the crude product.
-
Recrystallize the crude product from boiling toluene to obtain the purified 4-methylcalix[n]arene.
-
Functionalization:
The true versatility of calixarenes lies in the ability to selectively functionalize both the "upper" (para-position) and "lower" (phenolic hydroxyl) rims.
-
Lower Rim Functionalization: The hydroxyl groups on the lower rim are the primary sites for modification. Etherification and esterification are common reactions to introduce a wide variety of functional groups.[3] The introduction of an acetoxy group at one or more of the hydroxyl positions would proceed via standard acylation reactions, for example, using acetic anhydride or acetyl chloride in the presence of a base. Further derivatization can then be carried out on the remaining hydroxyl groups or by modifying the introduced acetoxy groups.
-
Upper Rim Functionalization: Modification of the upper rim typically requires harsher conditions and often involves electrophilic substitution on the aromatic rings.[3][4] For 4-methylcalixarenes, the methyl groups can also be potential sites for functionalization through free-radical halogenation, followed by nucleophilic substitution.
Applications of Functionalized Calixarenes
The ability to tailor the structure and properties of calixarenes has led to their application in a wide array of fields, from medicine to materials science.
Anticancer Agents and Drug Delivery
Calixarene derivatives have shown significant promise as both anticancer agents and as carriers for existing chemotherapeutics.[5][6][7][8]
Direct Anticancer Activity: Certain functionalized calixarenes exhibit intrinsic cytotoxicity against cancer cell lines.[9] For instance, calix[1]arene derivatives have been shown to be potent anticancer agents, particularly against lymphoblastic leukemia and melanoma cell lines.[9] The mechanism of action can involve the inhibition of key enzymes or the disruption of signaling pathways crucial for cancer cell survival and proliferation.[9] For example, a calix[9]arene derivative was found to inhibit the phosphatidylinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) pathway by promoting the degradation of the Mer and AXL tyrosine kinase receptors.[9]
Drug Delivery Systems: The hydrophobic cavity of calixarenes makes them ideal hosts for encapsulating poorly water-soluble anticancer drugs.[5][6][10][11][12] This encapsulation can improve the drug's solubility, stability, and bioavailability.[10] Furthermore, calixarene-based drug delivery systems can be designed for targeted release in the tumor microenvironment, which is often characterized by a lower pH than healthy tissue.[6][9] This pH-triggered drug release mechanism enhances the selectivity of the therapy and reduces side effects.[6] Another mechanism for targeted delivery is the enhanced permeability and retention (EPR) effect, where the nanometer-sized calixarene-drug complexes preferentially accumulate in tumor tissues.[5][6]
Quantitative Data on Anticancer Activity of Calixarene Derivatives:
| Calixarene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Proline-functionalized calix[1]arene (tert-butylated) | A549 (Lung) | 15.70 | [7] |
| Proline-functionalized calix[1]arene (tert-butylated) | PC-3 (Prostate) | 23.38 | [7] |
| Proline-functionalized calix[1]arene | DLD-1 (Colorectal) | 29.25 | [7] |
| Proline-functionalized calix[1]arene | HEPG2 (Liver) | 64.65 | [7] |
| 4-sulfo-1,8-naphtalimide-functionalized calix[1]arene (hydrazide linker) | DLD-1 (Colorectal) | 12.95 | [7] |
| 4-sulfo-1,8-naphtalimide-functionalized calix[1]arene (aminopropyl linker) | DLD-1 (Colorectal) | 16.13 | [7] |
| Platinum(II)-functionalized calix[1]arene | Lung Cancer Cell Line | 2.6 | [9] |
Ion and Molecule Sensing
The pre-organized cavity of calixarenes allows for selective binding of various ions and small molecules, making them excellent candidates for the development of chemical sensors.[13][14] By functionalizing the calixarene scaffold with chromogenic or fluorogenic moieties, the binding event can be translated into a detectable optical or electrochemical signal.[15][16][17]
Calixarene-based sensors have been developed for the detection of a wide range of analytes, including:
-
Metal ions: Alkali metals, heavy metals, and lanthanides.[13]
-
Anions: Phosphates, carboxylates, and halides.
-
Neutral molecules: Aromatic compounds, explosives, and biologically relevant molecules like ephedrine.[17][18][19]
Quantitative Data on Calixarene-Based Sensing:
| Calixarene Host | Guest Analyte | Binding Constant (K) | Technique | Reference |
| p-Sulfonatocalix[1]arene | 4',7-Dihydroxyflavylium | 1.1 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[9]arene | 4',7-Dihydroxyflavylium | 0.4 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[18]arene | 4',7-Dihydroxyflavylium | 0.6 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[1]arene | Oenin | 0.17 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[9]arene | Oenin | 0.23 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[18]arene | Oenin | 0.44 x 10⁴ M⁻¹ | UV-Vis Titration | [20] |
| Iminecalix[1]arene | Cationic Guest (15) | 2.81 x 10⁵ M⁻¹ | ¹H NMR Titration | [21] |
| Calix[1]arene Receptor IV | Cobalt (II) | 6.59 x 10¹² (mol/L)⁻² | Spectroscopic Techniques | [10] |
| Calix[1]arene Receptor V | Cobalt (II) | 2.38 x 10¹² (mol/L)⁻² | Spectroscopic Techniques | [10] |
Catalysis
Calixarenes can act as catalysts or as scaffolds for catalytic sites, influencing reaction rates and selectivity.[14][22] Their well-defined cavity can create a microenvironment that stabilizes transition states or brings reactants into close proximity, mimicking enzymatic catalysis. Amphiphilic calixarene derivatives can form micelles in aqueous solutions, providing a hydrophobic environment for organic reactions. For instance, new amphiphilic derivatives of calix[1]arenes have been successfully used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[23]
Therapeutic Intervention in Diabetic Retinopathy
A notable example of a calixarene derivative in clinical development is OTX008, a selective galectin-1 inhibitor.[24][25][26][27][28] In the context of diabetic retinopathy, high glucose levels stimulate the overexpression of galectin-1, leading to fibrosis and damage to the retinal pigment epithelial cells. OTX008 has been shown to inhibit galectin-1, thereby reducing the pro-fibrotic phenotype and the epithelial-mesenchymal transition (EMT) in these cells.[24][25][26] This is achieved through the downregulation of the TGF-β and NF-κB p65 signaling pathways.[24][25]
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involving calixarene derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.
References
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- 2. researchgate.net [researchgate.net]
- 3. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly functionalized calix[4]arenes via multicomponent reactions: synthesis and recognition properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03354H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of Calixarene in Chemotherapy Delivery Strategies - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Calixarenes and their Relevance in Anticancer Drug Development | Bentham Science [eurekaselect.com]
- 9. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress on calixarene/pillararene-based controlled drug release systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile calixarene-based sensor array strategy for quality evaluation of Yinxing Mihuan oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calixarene-Based Supramolecular Sensor Array for Pesticide Discrimination [mdpi.com]
- 17. Critical Analysis of Association Constants between Calixarenes and Nitroaromatic Compounds Obtained by Fluorescence. Implications for Explosives Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calixarene based portable sensor for the direct assay of indiscriminate ephedrine content of weight loss herbal preparations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 20. mdpi.com [mdpi.com]
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- 23. New Carboxytriazolyl Amphiphilic Derivatives of Calix[4]arenes: Aggregation and Use in CuAAC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of the Calix[4]arene Derivative Compound OTX008 on High Glucose-Stimulated ARPE-19 Cells: Focus on Galectin-1/TGF-β/EMT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of the Calix[4]arene Derivative Compound OTX008 on High Glucose-Stimulated ARPE-19 Cells: Focus on Galectin-1/TGF-β/EMT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
The Discovery and Ascendancy of Calixarenes: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational synthesis of calixarenes, a class of macrocyclic compounds that have become indispensable scaffolds in supramolecular chemistry and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal experimental work, presents key quantitative data in a structured format, and visualizes critical pathways and workflows. The historical journey from the initial phenol-formaldehyde resins to the deliberate synthesis of these molecular baskets is chronicled, providing a robust foundation for contemporary research and application.
A Serendipitous Beginning: The Pre-Calixarene Era
The story of calixarenes begins not with a targeted synthesis, but with the enigmatic tars resulting from the acid-catalyzed condensation of phenols and aldehydes. In 1872, Adolf von Baeyer's experiments with these reactions produced intractable resins that defied easy characterization.[1][2] These phenol-formaldehyde resins, however, would later form the basis of "Bakelite," the first synthetic plastic, developed by Leo Baekeland. The commercial success of Bakelite spurred further investigation into the underlying chemistry.
A pivotal moment arrived in the 1940s when Alois Zinke and his colleagues, seeking to control the phenol-formaldehyde polymerization, utilized p-alkylphenols.[3] This modification prevented the extensive cross-linking observed by Baekeland and led to the isolation of crystalline products. Zinke proposed cyclic tetrameric structures for these compounds, laying the conceptual groundwork for the macrocyclic nature of what would later be known as calixarenes.[3]
During the same period, John Cornforth, investigating the tuberculostatic properties of oxyethylated derivatives of these condensation products, noted the formation of a mixture of cyclic tetramers and other oligomers, highlighting the often capricious nature of the reaction.[1]
The Dawn of Calixarene Chemistry: Gutsche's Pioneering Work
The modern era of calixarene chemistry was unequivocally ushered in by the systematic and insightful work of C. David Gutsche in the 1970s.[4][5][6] Intrigued by the potential of these cyclic oligomers as scaffolds for creating enzyme mimics, Gutsche embarked on a three-decade-long investigation.[1] He was the one who coined the term "calixarene," derived from the Greek word "calix" (meaning chalice or vase) to describe the distinctive cup-like shape of the molecules, and "arene" to denote the presence of aromatic rings.[1]
Gutsche's research group meticulously refined the synthesis of calixarenes from p-tert-butylphenol and formaldehyde, transforming the previously unpredictable reaction into a reliable method for producing cyclic tetramers, hexamers, and octamers in good to excellent yields.[4] This work was crucial in making calixarenes readily accessible to the wider scientific community, paving the way for the explosion of research in this field.
Foundational Synthetic Protocols
The early syntheses of calixarenes were primarily one-pot procedures involving the base-catalyzed condensation of a p-substituted phenol with formaldehyde. The work of Zinke, Cornforth, and later Gutsche, led to the development of reproducible protocols.
General Experimental Workflow for Calixarene Synthesis
The synthesis of calixarenes from p-substituted phenols and formaldehyde generally follows a two-stage process: an initial condensation to form a linear precursor, followed by a thermally induced cyclization.
Detailed Experimental Protocol for the Synthesis of p-tert-Butylcalix[7]arene
This procedure is based on the modified Zinke-Cornforth method, optimized by Gutsche, and is a reliable method for producing p-tert-butylcalix[7]arene.[8][9]
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Diphenyl ether
-
Ethyl acetate
-
Acetic acid
-
Toluene
-
Acetone
Procedure:
Part A: Preparation of the Precursor
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol of HCHO), and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the open flask using a heating mantle to 110-120°C for 2 hours, resulting in a thick, viscous mass.
Part B: Pyrolysis of the Precursor
-
To the flask containing the precursor, add 600 mL of diphenyl ether.
-
Fit the flask with a condenser and a nitrogen inlet.
-
Heat the mixture with stirring to reflux (approximately 250°C) under a gentle stream of nitrogen. The solid precursor will dissolve to form a clear, dark solution. Maintain reflux for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.
-
Allow the precipitate to settle for at least 30 minutes.
-
Collect the solid by filtration and wash successively with two 100-mL portions of ethyl acetate, 200 mL of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone.
-
The crude product is then purified by recrystallization from boiling toluene.
Detailed Experimental Protocol for the Synthesis of p-tert-Butylcalix[8]arene
This one-step procedure, also refined by Gutsche's group, utilizes potassium hydroxide as the base and xylene as the solvent.[10]
Materials:
-
p-tert-Butylphenol
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Xylene
Procedure:
-
To a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a Dean-Stark trap, add 100 g (0.66 mol) of p-tert-butylphenol, 40 g (1.33 mol) of paraformaldehyde, 3.8 g (0.058 mol) of potassium hydroxide, and 50 mL of xylene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
After approximately 2 hours, when the evolution of water has ceased, add an additional 1 L of xylene to the flask.
-
Continue refluxing for another 3 hours, during which time a precipitate will form.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with xylene, and dry to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as chloroform or toluene.
Detailed Experimental Protocol for the Synthesis of p-tert-Butylcalix[9]arene
The synthesis of the larger calix[9]arene is typically achieved using a higher concentration of base and a longer reaction time.[11]
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% aqueous solution)
-
Potassium hydroxide (KOH)
-
Xylene
Procedure:
-
In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer and a condenser, place 50 g (0.33 mol) of p-tert-butylphenol, 37.5 mL of 37% formaldehyde solution (0.50 mol), and 2.1 g (0.032 mol) of potassium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature, which will result in the formation of a solid mass.
-
Break up the solid and collect it by filtration.
-
Wash the crude product successively with toluene, ether, acetone, and water.
-
Purify the product by dissolving it in boiling chloroform, concentrating the solution, and allowing the product to crystallize upon cooling.
Quantitative Data from Early Syntheses
The yields and physical properties of the parent p-tert-butylcalixarenes vary with the synthetic procedure. The following table summarizes typical data from the optimized procedures.
| Calixarene | Synthesis Method | Typical Yield (%) | Melting Point (°C) |
| p-tert-Butylcalix[7]arene | Two-step (Gutsche) | ~60 | 342-344 |
| p-tert-Butylcalix[8]arene | One-step (Gutsche) | ~85 | 372-374 |
| p-tert-Butylcalix[9]arene | One-step (Petrolite/Gutsche) | ~65 | 418-420 (dec.) |
Calixarenes in Drug Development: A Mechanistic Perspective
The unique host-guest properties of calixarenes have made them attractive candidates for drug delivery systems. Their hydrophobic cavity can encapsulate drug molecules, improving their solubility, stability, and bioavailability.[12][13] The release of the drug can often be triggered by environmental cues, such as a change in pH.[14][15]
pH-Responsive Drug Release Mechanism
Many calixarene-based drug delivery systems are designed to release their cargo in the slightly acidic microenvironment of tumor tissues (pH ~6.5-7.2) compared to the physiological pH of healthy tissues (pH ~7.4).[14] This pH-triggered release is often achieved by functionalizing the calixarene with ionizable groups.
Calix[8]arene in Cancer Cell Signaling
Recent studies have shown that unmodified calix[8]arene can exhibit anticancer activity by modulating key signaling pathways. In pancreatic cancer cells that overexpress AXL and Mer receptor tyrosine kinases, calix[8]arene has been shown to be more effective than the standard chemotherapeutic agent 5-fluorouracil.[16] The proposed mechanism involves the downregulation of these receptors, leading to the inhibition of downstream pro-survival pathways.
Conclusion and Future Outlook
From their serendipitous discovery in the tars of phenol-formaldehyde reactions to their current status as sophisticated molecular platforms, calixarenes have traversed a remarkable scientific journey. The foundational work of pioneers like Zinke and Gutsche has provided the chemical community with a versatile and accessible class of macrocycles. For researchers in drug development, calixarenes offer a unique combination of a pre-organized scaffold, a tunable cavity, and facile functionalization, making them powerful tools for creating novel therapeutic and diagnostic agents. The ability of these molecules to not only act as delivery vehicles but also to directly interact with and modulate biological pathways, as exemplified by the action of calix[8]arene on cancer cell signaling, opens up exciting new avenues for the development of next-generation medicines. Future research will undoubtedly focus on the design of more complex and targeted calixarene-based systems with enhanced efficacy and reduced side effects.
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. The synthesis and characterization of giant Calixarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Gutsche, C.D. and Lin, L.G. (1986) Calixarene 12 The Synthesis of Functionalized Calixarene. Tetrahedron, 42, 1633-1640. - References - Scientific Research Publishing [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Role of Calixarene in Chemotherapy Delivery Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Functionalized Calixarenes: A Technical Guide to Advanced Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Functionalized Calixarenes
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their defining characteristic is a three-dimensional, basket-like shape, which creates a hydrophobic cavity.[2] This unique structure is comprised of an "upper rim" and a "lower rim," both of which can be selectively and extensively modified with various functional groups.[3][4] This high degree of customizability allows for the precise tuning of their chemical and physical properties, including solubility, host-guest binding affinity, and biological activity.[5]
The ability to control the size of the macrocycle (typically containing 4, 6, or 8 phenolic units), the conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate), and the chemical nature of the rims makes functionalized calixarenes exceptionally versatile molecular platforms.[3][5] Their capacity for molecular recognition and the formation of stable host-guest complexes through non-covalent interactions has positioned them as powerful tools in supramolecular chemistry.[6][7] Consequently, functionalized calixarenes are being actively explored for a wide range of advanced applications, from targeted drug delivery and diagnostics to enzyme mimicry and environmental remediation.[8][9][10] This guide provides a technical overview of these core applications, supported by quantitative data, experimental methodologies, and process visualizations.
Application in Drug Delivery and Therapeutics
The inherent structure of calixarenes—a hydrophobic cavity with modifiable rims—makes them ideal candidates for drug delivery systems.[11][12] They can encapsulate poorly water-soluble drugs, improving their bioavailability and stability while protecting them from enzymatic degradation.[1][11] Functionalization of the rims with hydrophilic moieties can render the entire complex water-soluble, while adding targeting ligands can direct the drug carrier to specific cells or tissues, such as cancer cells.[11][13]
Anticancer Drug Delivery
Functionalized calixarenes are extensively studied as carriers for chemotherapeutic agents.[6] By encapsulating toxic anticancer drugs, these systems can reduce systemic side effects and enable controlled release, often triggered by the specific microenvironment of a tumor, such as a lower pH.[6][12]
Quantitative Data on Calixarene-Based Drug Carriers
The efficacy of calixarene drug carriers can be quantified by several parameters, including drug loading capacity, encapsulation efficiency, and biological activity (e.g., IC50 values).
| Calixarene Derivative | Guest Drug | Loading Efficiency (%) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Folic Acid (FA)-Modified Amphiphilic Calix[14]arene | Doxorubicin (DOX) | 6.85 ± 0.6 | 41.10 ± 3.60 | Micellar carrier with dual anti-tumor and delivery ability. | [15] |
| Biotin-PEG-Calix[14]arene | Camptothecin (CPT) | Not specified | Not specified | Formed micelles that efficiently encapsulated the highly toxic drug. | [16] |
| Calix[14]arene functionalized with four platinum (II) centers | (Intrinsic) | Not applicable | Not applicable | Showed potent anticancer activity with an IC50 of 2.6 μM in a lung cancer cell line. | |
| para-Sulfonato-calix[14]arene | Dinuclear Platinum Complexes | Not specified | Not specified | Demonstrated host-guest chemistry with platinum-based anticancer drugs. | [6] |
Application in Sensing and Diagnostics
The precise molecular recognition capabilities of calixarenes make them excellent platforms for the development of chemical and biological sensors.[17] By functionalizing the calixarene scaffold with a signaling unit, such as a fluorophore, the binding of a specific analyte can be converted into a measurable optical or electrochemical signal.[18] These sensors offer high selectivity and sensitivity for a wide range of targets, including metal ions, small organic molecules, and biomolecules.[8][10]
Fluorescence-Based Sensing
A common strategy involves attaching a fluorophore to the calixarene.[19] Analyte binding within the calixarene cavity can alter the electronic environment of the fluorophore, leading to a change in fluorescence intensity (enhancement or quenching) or a shift in emission wavelength.[18] An indicator displacement assay (IDA) is another powerful technique where the target analyte displaces a fluorescent indicator from the calixarene cavity, resulting in a clear signal.[20][21]
Quantitative Data for Calixarene-Based Sensors
| Calixarene Sensor | Target Analyte | Detection Limit | Sensing Mechanism | Reference |
| Calix[14]arene quinoline-diamido derivative | Cu²⁺ | 4.2 nM | Fluorescence quenching (PET) | [18] |
| Calix[14]arene quinoline-diamido derivative | F⁻ | 2.2 nM | Fluorescence quenching (PET) | [18] |
| MIL-53-NH₂(Al) MOF with Carboxylatocalix[14]arene | Hippuric Acid | 3.7 µg/mL | Fluorescence enhancement | [18] |
| Terpyridine-functionalized Calix[14]arene-Tb(III) Complex | Various Anions | Not specified | Changes in photophysical properties | [22] |
Application as Enzyme Mimics and Catalysts
Enzymes function by providing a pre-organized active site that binds a substrate and facilitates a specific chemical transformation. Calixarenes can mimic this function by providing a well-defined cavity (the binding site) and strategically positioned functional groups (the catalytic residues) on their rims.[14][23] These "enzyme mimics" or "artificial enzymes" can catalyze reactions like hydrolysis and acyl transfer with enhanced rates and selectivity compared to uncatalyzed reactions.[14][24]
Calixarenes bearing imidazole groups have been shown to act as catalysts for the enzyme-like release of p-nitrophenol from p-nitrophenyl esters.[24] Similarly, functionalization with guanidinium units has produced catalysts for the cleavage of RNA model compounds.[24] Their ability to provide a pre-organized catalytic environment that can dynamically bind substrates and release products makes them a valuable platform in biomimetic catalysis.[23]
Application in Environmental Remediation
The strong chelating capabilities of functionalized calixarenes make them highly effective for environmental remediation, particularly for the removal of heavy metal ions and organic pollutants from water.[8][9][10] By incorporating specific binding groups (e.g., carboxylic acids, amines), calixarenes can be designed to selectively capture target pollutants from complex mixtures.[25]
Heavy Metal Sequestration
Calixarenes functionalized with ligating groups can form stable complexes with toxic heavy metals, facilitating their extraction from wastewater.[8] Carboxylic acid-functionalized p-tert-butylcalix[14]arene, for instance, has demonstrated selective and high-yield extraction of divalent metal ions from aqueous solutions.[25]
Adsorption of Organic Pollutants
The hydrophobic cavity of calixarenes is ideal for capturing organic pollutants. To enhance their practical use, calixarenes can be immobilized on solid supports like graphene oxide.[26] A p-dimethylamine calix[14]arene functionalized graphene oxide composite has been shown to remove 96% of 2,4,6-trichlorophenol (TCP) from an aqueous solution at pH 6, demonstrating enhanced adsorption properties and thermal stability.[26]
Experimental Protocols: Generalized Methodologies
The synthesis and functionalization of calixarenes are well-established processes. The following are generalized protocols based on common literature procedures.
Protocol 1: Synthesis of Water-Soluble p-Sulfonatocalix[n]arenes
This protocol describes the introduction of sulfonate groups to the upper rim, which imparts water solubility.
-
De-tert-butylation: Start with a p-tert-butylcalix[n]arene precursor. The tert-butyl groups are removed via a retro-Friedel-Crafts reaction, typically by refluxing with a catalyst like aluminum chloride (AlCl₃) in a suitable solvent (e.g., toluene).
-
Sulfonation: The resulting parent calix[n]arene is treated with a sulfonating agent. A common method is to react it with chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid (H₂SO₄) at a controlled temperature.[3]
-
Work-up and Purification: The reaction mixture is carefully quenched, often by pouring it onto ice. The resulting precipitate is neutralized with a base (e.g., NaOH or NaHCO₃) to form the sodium salt of the sulfonated calixarene.
-
Isolation: The water-soluble product is purified, typically by recrystallization from a water/alcohol mixture, to yield the final p-sulfonatocalix[n]arene.
Protocol 2: Lower Rim Functionalization via Alkylation
This protocol allows for the attachment of various functional groups to the phenolic hydroxyls.
-
Deprotonation: The calix[n]arene is treated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the phenolic hydroxyl groups. The choice and stoichiometry of the base can control the degree of substitution.[5]
-
Alkylation: An electrophile, such as an alkyl halide (e.g., propyl bromide) or a tosylate containing the desired functional group, is added to the reaction mixture. The reaction is typically stirred at room or elevated temperature until completion.
-
Quenching and Extraction: The reaction is quenched with water or a mild acid. The product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the desired functionalized calixarene isomer.
Protocol 3: Upper Rim Functionalization via "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for attaching complex moieties.
-
Precursor Synthesis: Synthesize two calixarene precursors: one functionalized with azide (-N₃) groups and the other with terminal alkyne (-C≡CH) groups at the desired rim positions.
-
Click Reaction: In a suitable solvent system (e.g., THF/water), combine the azide-functionalized calixarene and the alkyne-containing molecule (or vice versa).
-
Catalyst Addition: Add a copper(I) source, often generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[27]
-
Reaction and Purification: The reaction is typically rapid and proceeds at room temperature. The resulting triazole-linked calixarene conjugate is purified by standard methods like column chromatography or recrystallization.[28]
Challenges and Future Outlook
Despite their immense potential, functionalized calixarenes face several challenges that must be addressed for widespread clinical and industrial application. Key concerns include their low intrinsic solubility (which functionalization aims to solve), potential dose-dependent cytotoxicity, and difficulties in large-scale, cost-effective synthesis.[9][11]
Future research will likely focus on:
-
Advanced Biocompatibility: Developing new functionalization strategies to further reduce toxicity and immunogenicity.[11]
-
Multi-Stimuli Responsive Systems: Designing "smart" calixarenes that can release their cargo in response to multiple triggers (e.g., pH, light, and specific enzymes) for highly precise therapeutic action.[6]
-
Computational Design: Utilizing AI and molecular modeling to predict host-guest interactions and rationally design calixarenes with optimized properties for specific applications, accelerating the discovery process.[9]
-
Hybrid Materials: Integrating calixarenes with other nanomaterials like metal-organic frameworks (MOFs) or carbon nanotubes to create multifunctional hybrid systems with synergistic properties.[8][29]
Conclusion
Functionalized calixarenes represent a remarkably versatile and powerful class of supramolecular hosts. Their tunable three-dimensional structure allows for the rational design of systems with tailored properties for specific, high-value applications. From creating targeted drug delivery vehicles that reduce the side effects of chemotherapy to developing highly sensitive sensors for medical diagnostics and environmental monitoring, calixarenes continue to be a fertile ground for innovation. As synthetic methodologies become more refined and our understanding of their host-guest chemistry deepens, functionalized calixarenes are poised to become indispensable tools for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Calixarene: A Versatile Material for Drug Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance [mdpi.com]
- 5. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of calixarenes in cancer chemotherapy: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host–guest chemistry of calixarene capsules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Versatile Application of Calixarenes and Their Derivatives: From Drug Delivery to Industrial Catalysis and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A calix[4]arene-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calixarenes as Enzyme Mimics - C. Gutsche [grantome.com]
- 15. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Medwin Publishers | Functionalized Calixarenes Drug-Sensing Receptor: A Review [medwinpublishers.com]
- 18. Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Facile calixarene-based sensor array strategy for quality evaluation of Yinxing Mihuan oral solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Facile calixarene-based sensor array strategy for quality evaluation of Yinxing Mihuan oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Terpyridine-Functionalized Calixarenes: Synthesis, Characterization and Anion Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Fabrication of para-dimethylamine calix[4]arene functionalized self-assembled graphene oxide composite material for effective removal of 2, 4, 6-tri-Cholorphenol from aqueous environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Calixarene-based chemosensors by means of click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Multiple Host–Guest Interactions in Metal–Organic Frameworks Constructed by Inverted Calix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spin Coating of 4-Methyl-1-acetoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of thin films of 4-Methyl-1-acetoxycalixarene using a spin coating process. The information is intended to serve as a starting point for researchers and may require optimization based on specific experimental requirements and substrate types.
Overview
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film. For 4-Methyl-1-acetoxycalixarene, this method can be employed to create thin films for applications in chemical sensing, surface functionalization, and potentially in drug delivery systems. The quality of the resulting film is highly dependent on the solution properties and spin coating parameters.
Experimental Data
While specific quantitative data for the spin coating of 4-Methyl-1-acetoxycalixarene is not extensively available in the public domain, the following table outlines typical parameters that can be systematically varied and recorded during process optimization. Researchers can use this structure to document their experimental conditions and resulting film characteristics.
| Parameter | Value | Unit | Resulting Film Thickness (Example) | Resulting Surface Roughness (RMS, Example) |
| Solution Concentration | 1 - 10 | mg/mL | 20 - 200 | 0.5 - 5 |
| Solvent | Chloroform | - | Varies | Varies |
| Toluene | - | Varies | Varies | |
| Tetrahydrofuran (THF) | - | Varies | Varies | |
| Spin Speed (Step 1) | 500 - 1000 | rpm | - | - |
| Spin Time (Step 1) | 5 - 10 | s | - | - |
| Spin Speed (Step 2) | 1000 - 4000 | rpm | - | - |
| Spin Time (Step 2) | 30 - 60 | s | - | - |
| Acceleration | 1000 - 2000 | rpm/s | - | - |
| Annealing Temperature | 60 - 100 | °C | - | - |
| Annealing Time | 10 - 30 | min | - | - |
Experimental Protocol
This protocol details the steps for preparing the solution, cleaning the substrate, performing the spin coating, and post-processing the thin film.
Materials and Equipment
-
4-Methyl-1-acetoxycalixarene powder
-
High-purity solvent (e.g., Chloroform, Toluene, or THF)
-
Substrates (e.g., silicon wafers, glass slides, quartz crystal microbalances)
-
Spin coater
-
Ultrasonic bath
-
Hot plate or vacuum oven
-
Pipettes and vials
-
Nitrogen gas line
Solution Preparation
-
Weigh the desired amount of 4-Methyl-1-acetoxycalixarene powder.
-
Dissolve the powder in a suitable solvent to achieve the target concentration (e.g., 5 mg/mL).
-
Use a vortex mixer or ultrasonic bath to ensure the material is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Substrate Cleaning
Proper substrate cleaning is critical for film adhesion and uniformity.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or a piranha solution to enhance surface hydrophilicity.
Spin Coating Process
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a sufficient amount of the 4-Methyl-1-acetoxycalixarene solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coating program with the desired parameters (refer to the table above for starting points). A two-step process is recommended:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 3000 rpm) for a longer duration (e.g., 45 seconds) to achieve the desired film thickness.
-
-
After the spin cycle is complete, turn off the vacuum and carefully remove the coated substrate.
Post-Coating Annealing
-
Place the coated substrate on a hot plate or in a vacuum oven.
-
Anneal the film at a temperature below the material's decomposition point (e.g., 80°C) for a specified time (e.g., 15 minutes) to remove residual solvent and improve film quality.
-
Allow the substrate to cool down to room temperature slowly.
Visualizations
Spin Coating Workflow
The following diagram illustrates the general workflow for the spin coating process.
Caption: Experimental workflow for thin film deposition via spin coating.
Logical Relationship of Spin Coating Parameters
This diagram shows the relationship between key spin coating parameters and their influence on the final film properties.
Caption: Influence of key parameters on final film properties in spin coating.
Application Notes and Protocols for 4-Methyl-1-acetoxycalixarene as a Negative Tone Photoresist
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed starting point for the development of a lithographic process using 4-Methyl-1-acetoxycalixarene as a negative tone photoresist. The following protocols are based on general photoresist processing principles and data from related calixarene-based resist systems due to the absence of a specific, published protocol for this particular compound.
Compound Information
4-Methyl-1-acetoxycalixarene is a calixarene derivative that can function as a high-resolution negative tone photoresist.[1][2] As a molecular resist, it offers the potential for high resolution and low line-edge roughness.
Table 1: Properties of 4-Methyl-1-acetoxycalixarene
| Property | Value |
| Synonyms | 1-Acetoxy-4-methylcalixarene, Hexamethyl(hexaacetoxy)calixarene |
| Appearance | White to Gray to Brown powder/crystal |
| Purity | >90.0% (HPLC)[2] |
| Storage | Room Temperature (Recommended in a cool, dark place, <15°C) |
Proposed Lithographic Workflow
The following diagram outlines the proposed process flow for using 4-Methyl-1-acetoxycalixarene as a negative tone resist.
Caption: Proposed experimental workflow for 4-Methyl-1-acetoxycalixarene resist processing.
Experimental Protocols
The following are recommended starting protocols. Optimization will be necessary to achieve desired results for specific applications.
Resist Formulation
For initial studies, a simple formulation is recommended. Further additions of photoacid generators (PAGs) and quenchers may be required to optimize sensitivity and contrast. A related calixarene resist system utilized triphenylsulfonium perfluoromethanesulfonate (TPS-PFMS) as a PAG and trioctylamine (TOA) as a quencher.[3]
Table 2: Suggested Initial Resist Formulation
| Component | Role | Suggested Concentration (% by weight in solvent) |
| 4-Methyl-1-acetoxycalixarene | Resist Base Resin | 1-5% |
| Anisole or PGMEA | Solvent | 95-99% |
| Photoacid Generator (PAG) (e.g., TPS-PFMS) | Acid generation upon exposure | 1-5% of resin weight |
| Quencher (e.g., TOA) | Control acid diffusion | 0.1-0.5% of resin weight |
Substrate Preparation
-
Cleaning: Start with a clean silicon wafer or other substrate. A standard RCA clean or piranha etch followed by a deionized (DI) water rinse is recommended.
-
Dehydration Bake: Bake the substrate at 200°C for 5 minutes to remove any adsorbed water.
-
Adhesion Promotion: Apply hexamethyldisilazane (HMDS) to promote adhesion of the resist to the substrate. This can be done via spin coating or vapor priming.
Spin Coating and Pre-Bake
The resist thickness is controlled by the spin speed and the viscosity of the resist solution.
Table 3: Suggested Spin Coating and Pre-Bake Parameters
| Parameter | Value | Notes |
| Dispense Volume | 1-3 mL | Depends on substrate size. |
| Spread Speed | 500 rpm | For 10 seconds. |
| Spin Speed | 1000-4000 rpm | For 30-60 seconds. Adjust for desired thickness. |
| Pre-Exposure Bake (PAB) | 110°C for 90 seconds | On a hotplate.[3] |
Exposure
As a high-resolution resist, 4-Methyl-1-acetoxycalixarene is best suited for electron beam (e-beam) lithography or extreme ultraviolet (EUV) lithography. The optimal exposure dose will need to be determined through dose tests.
Post-Exposure Bake (PEB)
The PEB step is critical for driving the cross-linking reaction in the exposed areas of the resist.
Table 4: Suggested Post-Exposure Bake Parameters
| Parameter | Value | Notes |
| PEB Temperature | 110°C | On a hotplate.[3] |
| PEB Time | 90 seconds | On a hotplate.[3] |
Development
Development removes the unexposed and un-cross-linked resist. A standard developer for negative tone resists is a tetramethylammonium hydroxide (TMAH) solution.
Table 5: Suggested Development Parameters
| Parameter | Value | Notes |
| Developer | 0.26N TMAH solution | [3] |
| Development Time | 60 seconds | By immersion or puddle development.[3] |
| Rinse | DI water | For 30 seconds. |
| Drying | Nitrogen gas stream |
Proposed Chemical Mechanism
For a negative tone resist, the exposure to radiation (e-beam or EUV) in the presence of a PAG generates an acid. During the PEB, this acid catalyzes a cross-linking reaction between the calixarene molecules. This cross-linking makes the exposed regions insoluble in the developer.
Caption: Proposed mechanism for acid-catalyzed cross-linking of the calixarene resist.
Safety Precautions
-
4-Methyl-1-acetoxycalixarene is a flammable solid and may cause damage to organs through prolonged or repeated exposure. It is also suspected of damaging fertility or the unborn child.
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
Application Notes and Protocols for Fabricating Nanoelectronic Devices with 4-Methyl-1-acetoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calixarenes, a class of macrocyclic molecules, are of significant interest in the field of nanoelectronics due to their unique host-guest chemistry, self-assembly properties, and potential for forming uniform thin films. 4-Methyl-1-acetoxycalixarene, with its functionalized upper and lower rims, presents a promising platform for the development of sensitive and selective nanoelectronic devices such as chemical sensors, biosensors, and field-effect transistors (FETs). The acetoxy groups can be hydrolyzed to phenolic hydroxyls, offering a route for post-deposition modification and functionalization, while the methyl groups contribute to its solubility in organic solvents, facilitating solution-based processing.
This document provides detailed protocols for the fabrication of nanoelectronic devices utilizing 4-Methyl-1-acetoxycalixarene as the active layer. The methodologies cover thin-film deposition by spin coating and the subsequent characterization and fabrication of a basic field-effect transistor structure. While direct literature on the nanoelectronic applications of this specific calixarene derivative is sparse, the following protocols are based on established techniques for similar organic small molecules and calixarene derivatives.
Data Presentation: Expected Device Performance
The following table summarizes the expected performance characteristics of a field-effect transistor fabricated with a 4-Methyl-1-acetoxycalixarene thin film. These values are hypothetical and based on typical performance of organic thin-film transistors.
| Parameter | Symbol | Expected Value Range | Unit |
| Film Thickness | t | 20 - 50 | nm |
| Carrier Mobility | µ | 10⁻³ - 10⁻² | cm²/Vs |
| On/Off Ratio | I_on/I_off | 10⁴ - 10⁶ | - |
| Threshold Voltage | V_th | -10 to -20 | V |
| Subthreshold Swing | SS | 0.5 - 2 | V/dec |
Experimental Protocols
Synthesis and Purification of 4-Methyl-1-acetoxycalixarene
While commercially available, the synthesis of 4-Methyl-1-acetoxycalixarene can be achieved through the acid-catalyzed condensation of p-cresol and formaldehyde, followed by acetylation of the resulting calixarene. Purity of the material is crucial for consistent device performance and should be greater than 99%, as confirmed by techniques such as NMR and HPLC.
Substrate Preparation
A clean substrate is critical for the formation of a high-quality thin film. The following protocol is for the preparation of silicon wafers with a silicon dioxide (SiO₂) dielectric layer, commonly used for FET fabrication.
Materials:
-
Si/SiO₂ wafers (p-doped Si, 300 nm thermal oxide)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner
Protocol:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the substrates in Piranha solution for 30 minutes to remove any organic residues. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to create a hydrophilic and reactive surface.
Thin Film Deposition by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films from solution.
Materials and Equipment:
-
4-Methyl-1-acetoxycalixarene
-
Anhydrous chloroform or toluene (spectroscopic grade)
-
Spin coater
-
Micropipette
-
Hotplate
Protocol:
-
Prepare a solution of 4-Methyl-1-acetoxycalixarene in chloroform at a concentration of 5-10 mg/mL. Ensure the calixarene is fully dissolved by gentle heating or sonication if necessary.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Place the cleaned Si/SiO₂ substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the calixarene solution onto the center of the substrate (e.g., 50 µL for a 1.5 cm x 1.5 cm substrate).
-
Start the spin coating program. A two-step program is recommended:
-
Step 1 (Spread): 500 rpm for 10 seconds.
-
Step 2 (Thinning): 2000-4000 rpm for 45 seconds. The final film thickness is primarily controlled by the spin speed in this step.
-
-
After the spin coating is complete, carefully remove the substrate and place it on a hotplate for annealing.
-
Anneal the film at 80-100 °C for 30 minutes to remove residual solvent and improve film morphology.
Fabrication of a Top-Contact, Bottom-Gate Field-Effect Transistor
This protocol describes the fabrication of a simple FET structure to evaluate the electrical properties of the 4-Methyl-1-acetoxycalixarene thin film.
Materials and Equipment:
-
Substrate with 4-Methyl-1-acetoxycalixarene thin film
-
Shadow mask for source and drain electrodes
-
Thermal evaporator
-
Gold (Au) or other suitable electrode material
-
Semiconductor parameter analyzer
Protocol:
-
Place a shadow mask with the desired channel length and width definition over the calixarene-coated substrate.
-
Load the substrate and mask assembly into a high-vacuum thermal evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Deposit a 50 nm thick layer of gold to define the source and drain electrodes. A thin adhesion layer of chromium or titanium (5 nm) may be deposited prior to the gold.
-
Carefully remove the substrate from the evaporator and remove the shadow mask.
-
The highly doped silicon substrate acts as the gate electrode, and the SiO₂ layer as the gate dielectric.
-
The device is now ready for electrical characterization.
Electrical Characterization
The performance of the fabricated FET can be evaluated using a semiconductor parameter analyzer in a probe station.
Procedure:
-
Place the device on the probe station stage.
-
Contact the source, drain, and gate electrodes with micromanipulated probes.
-
Measure the output characteristics by sweeping the drain-source voltage (V_ds) at different gate-source voltages (V_gs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (V_gs) at a fixed drain-source voltage (V_ds) in both the linear and saturation regimes.
-
From these measurements, key parameters such as carrier mobility, on/off ratio, and threshold voltage can be extracted.
Visualizations
Experimental Workflow
Caption: Workflow for fabricating and characterizing a 4-Methyl-1-acetoxycalixarene based FET.
Logical Relationship for Device Functionality
Caption: Principle of operation for a field-effect transistor.
High-Resolution Patterning with 4-Methyl-1-acetoxycalixarene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-acetoxycalixarene has emerged as a high-resolution negative-tone resist for electron beam lithography (EBL), demonstrating the capability to produce patterns at the sub-10 nanometer scale.[1] Its molecular glass nature offers advantages over conventional polymer-based resists, including high intrinsic resolution and excellent etch resistance. This document provides detailed application notes and experimental protocols for utilizing 4-Methyl-1-acetoxycalixarene for high-resolution patterning, targeting applications in nanofabrication, sensor development, and advanced drug delivery systems.
Material Properties
4-Methyl-1-acetoxycalixarene is a non-polymeric material, typically a mixture of calix[2]arene and calix[3]arene derivatives. Its cyclic structure and the presence of acetoxy and methyl functional groups contribute to its performance as a negative resist, where exposed regions become less soluble in a developer. A key component of this resist is hexaacetate p-methylcalix[2]arene.[1] This material exhibits high durability to halide plasma etching, a crucial property for subsequent pattern transfer processes.[1]
Quantitative Data Summary
The following tables summarize the key performance parameters of 4-Methyl-1-acetoxycalixarene as an e-beam resist based on available data.
Table 1: Lithographic Performance
| Parameter | Value | Notes |
| Resist Type | Negative-tone | Exposed areas remain after development. |
| Achievable Resolution | < 10 nm | Demonstrated for line and dot patterns.[1] |
| Sensitivity | ~3.6 mC/cm² | For a fully functionalized calix[2]arene resist. |
| Contrast | ~4 | For a fully functionalized calix[2]arene resist. |
| Line Dose (for 10 nm lines) | 20 nC/cm | At 30 kV acceleration voltage.[1] |
Table 2: Processing Parameters (Typical Starting Points)
| Process Step | Parameter | Recommended Value/Range |
| Resist Preparation | Solvent | o-dichlorobenzene |
| Concentration | 1-2% (w/v) | |
| Spin Coating | Speed | 2000-4000 rpm |
| Time | 60 s | |
| Resulting Thickness | 30-60 nm | |
| Pre-bake | Temperature | 80-120 °C |
| Time | 2-5 min | |
| Electron Beam Exposure | Acceleration Voltage | 30-50 kV |
| Beam Current | 50-100 pA | |
| Post-Exposure Bake (PEB) | Temperature | 90-130 °C |
| Time | 2-5 min | |
| Development | Developer | Xylene:Isopropanol (IPA) mixture or pure IPA |
| Development Time | 30-90 s | |
| Rinsing | Rinse Solution | Isopropanol (IPA) |
| Rinse Time | 30 s | |
| Drying | Method | Nitrogen blow-dry or Critical Point Drying |
Experimental Protocols
This section provides detailed step-by-step protocols for high-resolution patterning using 4-Methyl-1-acetoxycalixarene.
Resist Solution Preparation
-
Dissolution: Dissolve 4-Methyl-1-acetoxycalixarene powder in o-dichlorobenzene to achieve the desired concentration (e.g., 1.5% w/v).
-
Mixing: Stir the solution at room temperature for several hours until the powder is completely dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Substrate Preparation and Resist Coating
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha clean or RCA clean) to ensure a pristine surface for resist adhesion.
-
Dehydration Bake: Bake the cleaned substrate on a hotplate at 150-200 °C for 5-10 minutes to remove any adsorbed moisture.
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the filtered 4-Methyl-1-acetoxycalixarene solution onto the center of the substrate.
-
Spin coat at a speed of 3000 rpm for 60 seconds to achieve a uniform thin film. Adjust the spin speed to control the film thickness.
-
-
Pre-bake: Bake the coated substrate on a hotplate at 90 °C for 3 minutes to remove the residual solvent.
Electron Beam Lithography
-
Exposure Parameters:
-
Set the acceleration voltage to 30 kV.
-
Use a beam current in the range of 50-100 pA for high-resolution patterning.
-
The required dose will depend on the desired feature size and resist thickness. A starting point for line features is a line dose of approximately 20 nC/cm.[1]
-
-
Patterning: Expose the desired patterns onto the resist-coated substrate.
Post-Exposure Bake (PEB)
-
Baking: Immediately after exposure, bake the substrate on a hotplate at 110 °C for 3 minutes. The PEB step is crucial for promoting the cross-linking reaction in the exposed areas.
Development
-
Developer Preparation: Prepare a developer solution by mixing xylene and isopropanol (IPA). While the optimal ratio may require some optimization, a 1:1 to 1:3 ratio of xylene to IPA can be a good starting point. Alternatively, pure IPA can be used as a developer, although it may require a longer development time.[1]
-
Development: Immerse the exposed substrate in the developer solution for 60 seconds with gentle agitation.
-
Rinsing: Immediately after development, rinse the substrate thoroughly with pure IPA for 30 seconds to remove the developer and any unexposed resist.
-
Drying: Dry the patterned substrate using a stream of dry nitrogen. For very fine and high-aspect-ratio structures, Critical Point Drying is recommended to prevent pattern collapse.
Pattern Transfer (Etching)
-
Plasma Etching: The patterned 4-Methyl-1-acetoxycalixarene can be used as an etch mask for transferring the pattern to the underlying substrate. The resist has shown high durability to halide plasma etching (e.g., CF4 or CCl2F2).[1]
-
Etch Parameters: The specific etch parameters (gas chemistry, power, pressure) will depend on the substrate material and the desired etch depth.
Visualizations
Experimental Workflow
Caption: Experimental workflow for high-resolution patterning.
Negative Resist Logic
Caption: Logic of a negative-tone e-beam resist.
References
Application Note: 4-Methyl-1-acetoxycalixarene for Advanced Lithography
Topic: 4-Methyl-1-acetoxycalixarene as a High-Resolution Negative-Tone Resist for CMOS Gate Processing
Audience: Researchers, scientists, and semiconductor process engineers.
Disclaimer: There is currently no publicly available research specifically detailing the use of 4-methyl-1-acetoxycalixarene for CMOS gate processing. This document outlines a potential application as a high-resolution, negative-tone electron beam resist, based on the well-established properties of related calixarene derivatives. The protocols and data presented are hypothetical and derived from published research on similar compounds.
Introduction
As semiconductor manufacturing pushes towards sub-10 nm nodes, the demand for high-resolution lithographic materials has become critical. Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as promising candidates for next-generation resists.[1] Their inherent properties, including a small molecular size, high glass transition temperature, and excellent etch resistance, make them suitable for creating ultra-fine patterns required for advanced CMOS gate fabrication.[2]
This application note describes the potential use of 4-methyl-1-acetoxycalixarene, a derivative of the calixarene family, as a high-resolution, negative-tone resist for electron beam lithography (EBL). Its proposed advantages include high sensitivity, excellent resolution, and compatibility with existing CMOS fabrication workflows.
Chemical Structure and Properties
4-Methyl-1-acetoxycalixarene is a cyclic oligomer, typically a mixture of hexamers and octamers, functionalized with methyl and acetoxy groups.[3][4] The acetoxy groups are key to its function as a negative-tone resist, as they can be cross-linked upon exposure to an electron beam.
References
Application Notes and Protocols for Liftoff Process using 4-Methyl-1-acetoxycalixarene Resist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed, experimentally validated protocols for the liftoff process using 4-Methyl-1-acetoxycalixarene as a primary resist are not widely available in published literature. The following application notes and protocols are based on generalized procedures for high-resolution, negative-tone calixarene-based resists and are intended to serve as a comprehensive starting point for process development and optimization. The provided quantitative data are illustrative and will likely require adjustment for specific substrate materials, equipment, and desired outcomes.
Introduction
The liftoff process is a fundamental technique in micro- and nanofabrication for patterning a wide variety of materials, particularly metals, which can be challenging to etch. This process involves creating a patterned sacrificial layer of photoresist on a substrate, followed by the blanket deposition of the material to be patterned. The final step involves the removal of the photoresist, which "lifts off" the overlying material, leaving behind the desired pattern on the substrate.
4-Methyl-1-acetoxycalixarene is a calixarene derivative that can function as a high-resolution negative-tone resist, particularly for electron beam (e-beam) lithography. In a negative-tone resist, the areas exposed to the electron beam become cross-linked and insoluble in the developer, while the unexposed areas are washed away. This property allows for the creation of an undercut profile, which is highly desirable for a successful liftoff process as it ensures a clean break between the material on the substrate and the material on the resist.
These application notes provide a detailed protocol for a typical liftoff process using a calixarene-based negative resist like 4-Methyl-1-acetoxycalixarene.
Experimental Workflow
The overall experimental workflow for the liftoff process is depicted below.
Experimental Protocols
Materials and Equipment
-
Resist: 4-Methyl-1-acetoxycalixarene solution in an appropriate solvent (e.g., anisole, chlorobenzene).
-
Substrate: Silicon wafers, glass slides, or other suitable materials.
-
Solvents: Acetone, Isopropanol (IPA), deionized (DI) water for cleaning; appropriate developer (e.g., a non-polar organic solvent like xylene or a mixture of MIBK:IPA); remover for liftoff (e.g., N-Methyl-2-pyrrolidone (NMP) or acetone).
-
Adhesion Promoter (optional): Hexamethyldisilazane (HMDS).
-
Equipment: Spin coater, hot plates, e-beam lithography system or UV exposure tool, vacuum deposition system (e.g., e-beam evaporator or sputterer), beakers, ultrasonic bath, nitrogen gun.
Detailed Protocol
Step 1: Substrate Preparation
-
Cleaning:
-
Thoroughly clean the substrate to ensure good adhesion of the resist.
-
A typical cleaning procedure for silicon wafers involves sequential ultrasonic bathing in acetone, isopropanol, and DI water for 5-10 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
-
Dehydration Bake:
-
Bake the substrate on a hotplate at 200°C for 10-15 minutes to remove any adsorbed moisture.
-
-
Adhesion Promotion (Optional but Recommended):
-
For silicon-based substrates, apply an adhesion promoter like HMDS.
-
This can be done by spin-coating HMDS at 4000 rpm for 40 seconds, followed by a bake at 115°C for 60 seconds, or by using a vapor prime oven.
-
Step 2: Resist Coating and Baking
-
Spin Coating:
-
Dispense the 4-Methyl-1-acetoxycalixarene resist solution onto the center of the substrate.
-
Spin coat the resist to achieve the desired thickness. The final thickness is a function of the resist viscosity and the spin speed. Refer to the example parameters in Table 1.
-
-
Soft Bake:
-
After spin coating, bake the substrate on a hotplate to remove the solvent from the resist film. This is a critical step to solidify the resist and improve its adhesion.
-
Step 3: Exposure
-
Patterning:
-
Expose the resist-coated substrate with the desired pattern using an e-beam lithography system or a UV mask aligner.
-
The exposure dose is a critical parameter that determines the extent of cross-linking in the negative resist. The optimal dose will depend on the resist thickness and the desired resolution.
-
Step 4: Post-Exposure Bake (PEB)
-
Cross-linking:
-
After exposure, perform a post-exposure bake. This step drives the cross-linking reaction initiated during the exposure step, making the exposed regions insoluble in the developer.
-
Step 5: Development
-
Pattern Revealing:
-
Immerse the substrate in a suitable developer solution to dissolve the unexposed regions of the resist.
-
The development time is critical; under-development will leave resist residue, while over-development can degrade the pattern.
-
After development, rinse the substrate with a rinse solution (typically IPA) and dry with nitrogen.
-
Step 6: Material Deposition
-
Film Deposition:
-
Deposit the desired material (e.g., metal) over the patterned resist.
-
Directional deposition techniques like e-beam evaporation are preferred for liftoff as they minimize sidewall coverage of the resist, which is crucial for a clean liftoff.
-
Step 7: Liftoff
-
Resist Removal:
-
Immerse the substrate in a resist remover solvent (e.g., NMP or acetone).
-
The solvent will dissolve the underlying resist, lifting off the material deposited on top of it.
-
Gentle agitation or ultrasonic bathing can be used to facilitate the liftoff process.
-
After the liftoff is complete, rinse the substrate with IPA and dry with nitrogen.
-
Quantitative Data and Process Parameters
The following tables provide example process parameters for a liftoff process using a hypothetical calixarene-based negative resist. These should be used as a starting point for process optimization.
Table 1: Example Resist Coating and Baking Parameters
| Parameter | Value Range | Notes |
| Spin Speed | 1000 - 5000 rpm | Higher speeds result in thinner films. |
| Spin Time | 45 - 60 seconds | To ensure uniform thickness. |
| Soft Bake Temp. | 90 - 150 °C | Depends on the solvent's boiling point. |
| Soft Bake Time | 60 - 120 seconds | Ensure complete solvent removal. |
Table 2: Example Exposure and Development Parameters
| Parameter | Value Range | Notes |
| E-beam Dose | 50 - 500 µC/cm² | Highly dependent on resist sensitivity and thickness. |
| PEB Temperature | 100 - 140 °C | To drive the cross-linking reaction. |
| PEB Time | 60 - 180 seconds | Longer times can increase cross-linking density. |
| Developer | Xylene or MIBK:IPA (1:3) | Choice of developer affects contrast and resolution. |
| Development Time | 30 - 90 seconds | Optimize by inspection. |
Table 3: Example Deposition and Liftoff Parameters
| Parameter | Value Range | Notes |
| Deposition Method | E-beam Evaporation | Preferred for directional deposition. |
| Material Thickness | < 75% of Resist Thickness | To prevent sidewall coverage and ensure clean liftoff. |
| Liftoff Solvent | NMP or Acetone | NMP is generally more effective but can be more aggressive. |
| Liftoff Temperature | Room Temp. to 80°C | Heating can accelerate the liftoff process. |
| Liftoff Time | 30 minutes to overnight | Depends on material thickness and pattern density. |
Process Optimization and Troubleshooting
-
Poor Adhesion: Ensure the substrate is thoroughly cleaned and dehydrated. Use an adhesion promoter.
-
Incomplete Liftoff: This can be due to insufficient undercut in the resist profile. Optimize the exposure dose and development time. Also, ensure the deposited material is not too thick relative to the resist thickness.
-
Pattern Degradation: Over-exposure or over-development can lead to distorted or missing features.
-
Resist Residue: Under-development or an inappropriate developer can leave a residue. A short oxygen plasma descum step after development can help remove thin layers of residue.
By carefully controlling the parameters outlined in these application notes, researchers can develop a robust and repeatable liftoff process using 4-Methyl-1-acetoxycalixarene or similar calixarene-based resists for a wide range of applications in microfabrication and nanotechnology.
Application Notes and Protocols: 4-Methyl-1-acetoxycalixarene for Advanced Nanolithography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-methyl-1-acetoxycalixarene, a negative-tone molecular resist, in high-resolution nanolithography for the fabrication of integrated circuits and other nano-scale devices.
Introduction
4-Methyl-1-acetoxycalixarene, a derivative of the versatile calixarene family of macrocyclic compounds, has emerged as a promising high-resolution resist for advanced lithographic techniques, particularly electron beam lithography (EBL). Its molecular glass nature, characterized by a well-defined molecular structure and low molecular weight distribution, offers significant advantages over conventional polymer-based resists. These advantages include the potential for achieving sub-10 nm resolution, low line-edge roughness (LER), and excellent etch resistance, making it a suitable candidate for the fabrication of next-generation integrated circuits and nanostructures.[1][2] This document outlines the key properties, processing protocols, and performance metrics of 4-methyl-1-acetoxycalixarene as a negative resist.
Key Properties and Performance Metrics
4-Methyl-1-acetoxycalixarene, typically supplied as a mixture of calix[3]arene and calix[4]arene derivatives, exhibits properties that are highly desirable for high-resolution patterning. As a negative-tone resist, the areas exposed to the electron beam become crosslinked and thus insoluble in the developer solution.
Table 1: Typical Performance Characteristics of Calixarene-based Resists
| Parameter | Typical Value / Range | Notes |
| Resolution | < 10 nm | Capable of achieving sub-10 nm features with optimized processes.[3] |
| Sensitivity | 700 µC/cm² to 7 mC/cm² | Sensitivity is dependent on the specific derivative and processing conditions.[4][5] |
| Line-Edge Roughness (LER) | Low | The small molecular size contributes to smoother line edges compared to polymeric resists.[1] |
| Etch Resistance | High | The rigid aromatic structure provides excellent durability against plasma etching processes.[3][5] |
| Developer | Organic Solvents | Typically developed in non-polar organic solvents like xylene or dichlorobenzene. |
| Adhesion | Substrate dependent | Adhesion to substrates like silicon can be a factor in pattern collapse for high aspect ratio structures. |
Experimental Protocols
The following sections provide detailed protocols for the use of 4-methyl-1-acetoxycalixarene as a negative resist in electron beam lithography.
Resist Solution Preparation
-
Dissolution: Dissolve the 4-methyl-1-acetoxycalixarene powder in a suitable solvent. A commonly used solvent is o-dichlorobenzene.[3]
-
Concentration: The concentration of the solution will determine the final film thickness. For example, a 1 wt.% solution can yield a film thickness of approximately 30 nm.[3]
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Substrate Preparation and Spin Coating
A critical step for achieving uniform and defect-free resist films is the proper preparation of the substrate and the spin coating process.
Caption: Workflow for substrate preparation and resist coating.
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha etch or RCA clean) to ensure a hydrophilic and particle-free surface.
-
Dehydration Bake: Bake the substrate on a hotplate at 200°C for 5 minutes to remove any adsorbed moisture.
-
Spin Coating:
-
Dispense the filtered 4-methyl-1-acetoxycalixarene solution onto the center of the substrate.
-
Spin the substrate at a desired speed to achieve the target thickness. For a 30 nm thick film using a 1 wt.% solution, a spin speed of 3000 rpm for 30 seconds can be used.[3]
-
-
Pre-exposure Bake (PEB): Bake the coated substrate in a nitrogen-purged oven or on a hotplate at 170°C for 30 minutes to remove residual solvent and solidify the film.[3]
Table 2: Spin Coating Parameters for Calixarene Resists
| Parameter | Value |
| Resist Solution | 1 wt.% 4-methyl-1-acetoxycalixarene in o-dichlorobenzene |
| Spin Speed | 3000 rpm |
| Spin Time | 30 s |
| Pre-bake Temperature | 170 °C |
| Pre-bake Time | 30 min |
| Resulting Thickness | ~30 nm |
Electron Beam Exposure
The exposure dose is a critical parameter that determines the degree of crosslinking and, consequently, the final pattern definition.
Protocol:
-
System Parameters: Use an electron beam lithography system with a specified acceleration voltage (e.g., 30 kV) and beam current (e.g., 100 pA).[3]
-
Dose Determination: The optimal line dose will depend on the desired feature size and resist thickness. A typical line dose for achieving a 10 nm line width is in the range of 20 nC/cm.[3]
Development and Rinsing
The development step removes the unexposed regions of the resist, revealing the patterned structures.
Caption: Post-exposure development and rinsing workflow.
Protocol:
-
Development: Immerse the exposed substrate in a developer solution, such as xylene, for 30 seconds.[3] Gentle agitation can be applied to facilitate the removal of the unexposed resist.
-
Rinsing: Immediately transfer the substrate to a rinse solution, such as isopropyl alcohol (IPA), and rinse for 30 seconds to remove the developer and any dissolved resist.[3]
-
Drying: Gently dry the substrate with a stream of nitrogen gas.
Table 3: Development and Rinsing Protocol
| Step | Reagent | Time |
| Development | Xylene | 30 s |
| Rinsing | Isopropyl Alcohol (IPA) | 30 s |
Pattern Transfer
Once the resist has been patterned, the underlying substrate can be etched to transfer the pattern. The high etch resistance of calixarene resists is a key advantage in this step.
Protocol Example (Germanium Etching):
-
Plasma Etching: Use a suitable plasma etching process to transfer the pattern into the underlying material. For example, a CCl₂F₂ plasma can be used to etch a germanium (Ge) layer.
-
Resist Removal: After etching, the remaining crosslinked calixarene resist can be removed using an oxygen plasma treatment.
Troubleshooting and Considerations
-
Pattern Collapse: For high-aspect-ratio structures, pattern collapse due to surface tension forces during drying can be an issue. Critical point drying can be employed to mitigate this.
-
Adhesion: Poor adhesion to the substrate can lead to pattern lift-off. The use of an adhesion promoter may be necessary for certain substrates.
-
Resolution Limits: While calixarenes offer high resolution, factors such as forward and backscattering of electrons in the resist and substrate, as well as the development process, can ultimately limit the achievable resolution.[2]
By following these protocols and considering the key performance parameters, researchers can effectively utilize 4-methyl-1-acetoxycalixarene for the fabrication of high-resolution nanostructures for a variety of applications in integrated circuits and nanotechnology.
References
Application Notes & Protocols: Fabrication of Single-Electron Transistors Using 4-Methyl-1-acetoxycalixarene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Single-electron transistors (SETs) are nanoelectronic devices that offer the potential for ultra-low power consumption and high-density integrated circuits.[1][2] Their operation relies on the controlled tunneling of single electrons onto and off a quantum dot or a small conductive island.[1][3] This document provides a detailed protocol for the fabrication of a single-electron transistor utilizing 4-Methyl-1-acetoxycalixarene as the molecular-scale quantum dot.
Calixarenes are macrocyclic molecules that can be readily modified and deposited as thin films, making them attractive candidates for molecular electronics.[4][5] In this proposed device architecture, a self-assembled monolayer or a thin film of 4-Methyl-1-acetoxycalixarene will serve as the central island, coupled to source and drain electrodes. The fabrication process leverages a combination of electron beam lithography to define the electrode pattern and an electromigration-induced break-junction technique to form a nanometer-scale gap where the calixarene molecules can be introduced.[6][7]
Experimental Protocols
Substrate Preparation
A crucial first step is the preparation of a clean and suitable substrate to ensure proper device fabrication and performance.
Materials:
-
Silicon wafer with a 300 nm thermal oxide layer (SiO₂)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Protocol:
-
Cleave the silicon wafer into appropriately sized substrates (e.g., 1 cm x 1 cm).
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates again with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a vacuum chamber for subsequent processing to prevent re-contamination.
Electrode Patterning via Electron Beam Lithography
Electron beam lithography (EBL) is a high-resolution technique used to create the precise nano-scale patterns required for the source, drain, and gate electrodes.[6][8][9]
Materials:
-
Cleaned SiO₂/Si substrates
-
Electron beam resist (e.g., PMMA)
-
Developer solution (e.g., MIBK:IPA)
-
Metal for electrodes (e.g., 20 nm Au with a 5 nm Cr adhesion layer)
-
Electron beam lithography system
-
Metal evaporator
Protocol:
-
Spin-coat the cleaned substrates with an electron beam resist (e.g., PMMA A4) at 4000 rpm for 60 seconds.
-
Bake the substrates on a hotplate at 180°C for 90 seconds.
-
Design the electrode pattern using CAD software. The design should include source and drain electrodes with a narrow constriction (e.g., 100 nm wide) where the break-junction will be formed, and a nearby gate electrode.
-
Expose the resist-coated substrates in the EBL system according to the designed pattern. The exposure dose will need to be optimized for the specific resist and substrate.
-
Develop the exposed resist by immersing the substrates in the developer solution (e.g., MIBK:IPA 1:3) for 60 seconds, followed by a 30-second rinse in isopropanol.
-
Dry the substrates with nitrogen gas.
-
Deposit the adhesion layer (Cr) followed by the electrode metal (Au) using an electron beam evaporator.
-
Perform lift-off by immersing the substrates in acetone to remove the remaining resist and the overlying metal, leaving only the patterned electrodes.
Formation of Nanogap via Electromigration
Electromigration is used to create a nanometer-sized gap in the narrow constriction of the patterned gold wire, which will accommodate the calixarene molecules.[7][10][11]
Materials:
-
Substrates with patterned electrodes
-
Probe station with electrical measurement capabilities
-
Voltage/current source
Protocol:
-
Mount the substrate on the probe station and make electrical contact to the source and drain electrodes.
-
Apply a slowly increasing voltage ramp across the nanowire while monitoring the current.
-
The current will increase until electromigration begins to thin the wire, at which point the resistance will start to increase.
-
A feedback loop can be used to control the voltage to achieve a controlled break. The process is typically stopped when the conductance drops to near the quantum of conductance (G₀).
-
The final gap size is typically in the range of 1-5 nm.
Deposition of 4-Methyl-1-acetoxycalixarene
A solution of 4-Methyl-1-acetoxycalixarene is deposited onto the substrate, allowing the molecules to bridge the nanogap. Spin coating is a viable technique for this step.[12][13][14]
Materials:
-
Substrates with nanogap electrodes
-
A suitable solvent (e.g., chloroform or dichloromethane)
-
Spin coater
Protocol:
-
Prepare a dilute solution of 4-Methyl-1-acetoxycalixarene in a suitable solvent (e.g., 0.1 mg/mL in chloroform).
-
Place the substrate with the nanogap on the spin coater chuck.
-
Dispense a small amount of the calixarene solution onto the substrate to cover the electrode area.
-
Spin the substrate at a moderate speed (e.g., 3000 rpm) for 60 seconds to form a thin film.
-
The solvent will evaporate, leaving a film of 4-Methyl-1-acetoxycalixarene, with some molecules ideally positioned within the nanogap.
Electrical Characterization
The final step is to measure the electrical properties of the fabricated device to confirm the presence of single-electron tunneling effects.[17]
Materials:
-
Fabricated SET device
-
Cryogenic probe station
-
Semiconductor device analyzer or equivalent measurement setup
Protocol:
-
Mount the device in a cryogenic probe station to enable low-temperature measurements, which are often necessary to observe clear Coulomb blockade effects.
-
Connect the source, drain, and gate electrodes to the measurement instrumentation.
-
Measure the source-drain current (I_sd) as a function of the source-drain voltage (V_sd) at a fixed gate voltage (V_g). The presence of a region of suppressed current around zero bias is indicative of the Coulomb blockade.
-
Sweep the gate voltage (V_g) and measure the source-drain current (I_sd) at a small, fixed source-drain bias. The resulting plot should show periodic oscillations in current, known as Coulomb oscillations.
-
From these measurements, a stability diagram (a 2D plot of differential conductance as a function of V_sd and V_g) can be constructed to visualize the Coulomb diamonds.
Data Presentation
The following table summarizes the expected quantitative data for a single-electron transistor fabricated with 4-Methyl-1-acetoxycalixarene. These are representative values based on typical molecular SETs and would need to be confirmed experimentally.
| Parameter | Symbol | Expected Value | Unit |
| Electrode Gap Size | L_gap | 1 - 5 | nm |
| Calixarene Island Diameter | d_island | ~1.5 | nm |
| Gate Oxide Thickness | t_ox | 300 | nm |
| Operating Temperature | T | < 10 | K |
| Coulomb Blockade Voltage | V_CB | 50 - 200 | mV |
| Gate Capacitance | C_g | 0.1 - 1 | aF |
| Source/Drain Capacitance | C_s, C_d | 0.5 - 2 | aF |
| Charging Energy | E_c = e²/2C_Σ | 40 - 160 | meV |
Visualizations
Caption: Experimental workflow for the fabrication of a 4-Methyl-1-acetoxycalixarene SET.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Brief review on: Fabrication of single electron nano-devices | University of Thi-Qar Journal for Engineering Sciences [jeng.utq.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldscientific.com [worldscientific.com]
- 5. pure.uos.ac.kr [pure.uos.ac.kr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Electron-beam lithography - Wikipedia [en.wikipedia.org]
- 9. Electron Beam Lithography (EBL) - ICN2 [icn2.cat]
- 10. researchgate.net [researchgate.net]
- 11. Imaging electromigration during the formation of break junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thin films of calix-4-resorcinarene deposited by spin coating and Langmuir-Blodgett techniques: determination of film parameters by surface plasmon resonance - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 14. ossila.com [ossila.com]
- 15. 4-Methyl-1-acetoxycalixarene | TCI AMERICA [tcichemicals.com]
- 16. 4-Methyl-1-acetoxycalixarene [mixture of [6] and [8]](contains 5-10% Acetone) CAS#: [m.chemicalbook.com]
- 17. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
Application Notes and Protocols for Sub-20 nm Patterning with 4-Methyl-1-acetoxycalixarene
These application notes provide detailed procedures for utilizing 4-Methyl-1-acetoxycalixarene as a high-resolution negative-tone resist for fabricating sub-20 nm patterns using electron beam lithography (EBL). The protocols are intended for researchers, scientists, and professionals in nanotechnology and semiconductor device fabrication.
Introduction
4-Methyl-1-acetoxycalixarene, particularly hexaacetate p-methylcalix[1]arene, is a non-polymeric, cyclic oligomer that has demonstrated exceptional performance as a negative-tone electron beam resist.[2][3] Its small molecular size, on the order of 1 nm, is a key factor in its ability to achieve ultra-high resolution, enabling the fabrication of patterns below 10 nm.[2][3] This material exhibits high durability to plasma etching, making it suitable for subsequent pattern transfer processes.[2] This document outlines the necessary materials, equipment, and step-by-step protocols for creating high-resolution nanostructures.
Materials and Equipment
Materials:
-
4-Methyl-1-acetoxycalixarene powder (mixture of[1] and or pure hexaacetate p-methylcalix[1]arene)
-
Solvent: o-dichlorobenzene[2]
-
Rinse solution: Isopropyl alcohol (IPA)[2]
-
Substrates (e.g., Silicon, Germanium)
-
Nitrogen gas (for drying and oven environment)[2]
Equipment:
-
Spin coater
-
Hot plate or oven for pre-baking[2]
-
Electron beam lithography system
-
Development beakers
-
Atomic force microscope (AFM) for surface roughness measurement[2]
-
Scanning electron microscope (SEM) for imaging patterned structures
Experimental Protocols
A detailed workflow for sub-20 nm patterning using 4-Methyl-1-acetoxycalixarene is presented below.
3.1. Resist Solution Preparation
-
Dissolve 4-Methyl-1-acetoxycalixarene powder in o-dichlorobenzene to the desired concentration.[2]
-
Filter the solution through a 0.2 µm Teflon mesh filter to remove any particulate matter.[2]
3.2. Substrate Preparation and Spin Coating
-
Ensure the substrate is clean and dry. Standard substrate cleaning procedures (e.g., sonication in acetone and IPA, followed by a nitrogen blow-dry) are recommended.
-
Dispense the prepared calixarene resist solution onto the center of the substrate.
-
Spin coat the resist using a conventional spin coater. A typical spin speed is 3000 rpm for 30 seconds.[2]
3.3. Pre-baking
-
After spin coating, pre-bake the resist-coated substrate to remove the solvent and solidify the film.
-
Bake at 170°C for 30 minutes in a nitrogen gas flow oven.[2] This process results in a very smooth resist surface, with roughness less than 2 nm.[2]
3.4. Electron Beam Exposure
-
Transfer the pre-baked substrate into the EBL system.
-
Expose the desired patterns with an electron beam. The required dose will depend on the acceleration voltage, beam current, and desired feature size.
-
For dot patterns of approximately 20 nm, an electron dose of about 0.2 pC per dot can be used.[2]
-
For line patterns around 10 nm, a line dose of 20 nC/cm has been reported using a 30 kV acceleration voltage and 100 pA beam current.[2]
-
The critical dose for this resist can range from 5 to 25 mC/cm².[5]
-
3.5. Development and Rinsing
-
Following exposure, develop the pattern by immersing the substrate in xylene for 30 seconds.[2]
-
Immediately after development, rinse the substrate by immersing it in isopropyl alcohol (IPA) for 30 seconds to remove the unexposed resist and stop the development process.[2]
-
Dry the substrate gently with a stream of nitrogen gas.
Data Presentation
The following tables summarize the key quantitative data for patterning with 4-Methyl-1-acetoxycalixarene.
Table 1: Spin Coating and Film Thickness Parameters
| Parameter | Value | Reference |
| Resist Concentration | 1 wt. % in o-dichlorobenzene | [2] |
| Spin Speed | 3000 rpm | [2] |
| Spin Time | 30 s | [2] |
| Resulting Film Thickness | ~30 nm | [2] |
| Resist Concentration | 2.5 wt. % in o-dichlorobenzene | [2] |
| Spin Speed | 3000 rpm | [2] |
| Spin Time | 30 s | [2] |
| Resulting Film Thickness | ~60 nm | [2] |
Table 2: Processing Parameters
| Parameter | Value | Reference |
| Pre-bake Temperature | 170 °C | [2] |
| Pre-bake Time | 30 min | [2] |
| Pre-bake Atmosphere | N₂ gas flow | [2] |
| Developer | Xylene | [2][4] |
| Development Time | 30 s | [2] |
| Rinse Solution | Isopropyl Alcohol (IPA) | [2] |
| Rinse Time | 30 s | [2] |
Table 3: Electron Beam Lithography Parameters and Achieved Resolution
| Parameter | Value | Application | Reference |
| Acceleration Voltage | 30 kV | Line Patterns | [2] |
| Beam Current | 100 pA | Line Patterns | [2] |
| Line Dose | 20 nC/cm | 10 nm lines | [2] |
| Electron Dose per Dot | ~0.2 pC | 20 nm dots | [2] |
| Critical Dose | 5 - 25 mC/cm² | Dot Patterns | [5] |
| Achieved Resolution | Sub-10 nm | Lines and Dots | [2] |
Visualizations
Workflow for Sub-20 nm Patterning with 4-Methyl-1-acetoxycalixarene
Figure 1: Experimental Workflow for Calixarene Lithography
Logical Relationship of Process Parameters to Final Pattern
References
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-1-acetoxycalixarene Resist
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the performance of 4-Methyl-1-acetoxycalixarene resist, with a focus on improving its sensitivity.
Troubleshooting Guide: Enhancing Resist Sensitivity
This guide addresses common issues encountered during experiments with 4-Methyl-1-acetoxycalixarene resist, providing potential causes and actionable solutions to improve sensitivity.
| Issue ID | Symptom | Possible Cause(s) | Suggested Solution(s) |
| SENS-01 | Low Sensitivity / Requires High Exposure Dose | 1. Inherent Property: 4-Methyl-1-acetoxycalixarene, like many calixarene resists, is inherently a low-sensitivity material.[1] The threshold of sensitivity for a similar compound, hexaacetate p-methylcalix[2]arene, is around 0.8 mC/cm², with a practical dose of approximately 7 mC/cm².[3] 2. Suboptimal Formulation: The resist formulation may lack components that enhance sensitivity. 3. Non-ideal Development Conditions: The developer type, concentration, or development time may not be optimized. | 1. Chemical Amplification: Introduce a photoacid generator (PAG) and a cross-linker to the resist formulation to create a chemically amplified resist (CAR). This can significantly increase sensitivity.[4] 2. Developer Optimization: Experiment with different developers. A quick development with a stronger solvent may yield better results.[3] For example, try using xylene as a developer followed by an isopropanol (IPA) rinse.[3] 3. Increase Molecular Weight: If possible, utilize a higher molecular weight version of the calixarene, as sensitivity generally increases with the size of the macrocycle.[1] |
| SENS-02 | Incomplete Pattern Development | 1. Insufficient Exposure Dose: The applied dose is below the gel dose required for full cross-linking. 2. Weak Developer: The developer is not strong enough to dissolve the unexposed resist effectively. 3. Inadequate Development Time: The development time is too short. | 1. Increase Exposure Dose: Systematically increase the exposure dose to determine the optimal value for complete cross-linking. 2. Change Developer: Switch to a stronger solvent for development. For instance, if using IPA, consider trying xylene.[3] 3. Extend Development Time: Increase the duration of the development step. |
| SENS-03 | Pattern Collapse or Distortion | 1. Resist Swelling: The resist may swell during development, especially with strong organic solvents, leading to pattern collapse. 2. Low Adhesion: The resist may have poor adhesion to the substrate. | 1. Ultrasonically Assisted Development: This technique can help overcome resist swelling. 2. Adhesion Promoters: Use an adhesion promoter on the substrate before spin-coating the resist. 3. Developer Choice: Experiment with different developers to find a balance between solubility and swelling. |
| SENS-04 | High Line Edge Roughness (LER) | 1. Suboptimal Developer: The developer may be contributing to increased LER. 2. Shot Noise: At low exposure doses, statistical fluctuations in the number of electrons can lead to increased roughness. | 1. Developer Optimization: The use of certain developers, such as tetrabutylammonium hydroxide (TBAH), has been shown to improve LER in some calixarene-based resists. 2. Process Optimization: Further optimization of the resist formulation and processing conditions can help improve LER. |
Frequently Asked Questions (FAQs)
Q1: What is the expected sensitivity of 4-Methyl-1-acetoxycalixarene resist?
A1: 4-Methyl-1-acetoxycalixarene is a negative-tone molecular resist and, like other calixarenes, generally exhibits low sensitivity.[1] For a closely related compound, hexaacetate p-methylcalix[2]arene, the threshold sensitivity is approximately 0.8 mC/cm², with a practical dose for usage around 7 mC/cm².[3] Sensitivity can be influenced by various factors, including the specific mixture of[2] and[4] calixarenes, the formulation, and processing conditions.
Q2: How can I significantly improve the sensitivity of my 4-Methyl-1-acetoxycalixarene resist?
A2: The most effective method to achieve a substantial increase in sensitivity is to use a chemically amplified resist (CAR) formulation.[4] This involves adding a photoacid generator (PAG) and a cross-linker to your resist solution. Upon exposure, the PAG generates an acid, which then catalyzes a cross-linking reaction in the presence of the cross-linker during a post-exposure bake (PEB). This catalytic process means that a single exposure event can lead to multiple cross-linking events, thereby increasing the sensitivity.
Q3: What developer should I use for 4-Methyl-1-acetoxycalixarene resist?
A3: For non-chemically amplified 4-Methyl-1-acetoxycalixarene, organic solvents are typically used as developers. A common developer is xylene for 30 seconds, followed by a rinse in isopropanol (IPA) for 30 seconds.[3] It has been noted that a quick development with a strong solvent can result in better-defined nanostructures.[3] For chemically amplified versions, a standard alkaline developer like 0.26 N tetramethylammonium hydroxide (TMAH) may be suitable.
Q4: Does the size of the calixarene molecule affect sensitivity?
A4: Yes, the sensitivity of calixarene-based resists is known to increase with the number of monomers, meaning larger macrocycles are more sensitive.[1] Since 4-Methyl-1-acetoxycalixarene is often a mixture of[2] and[4] calixarenes, the exact sensitivity will depend on the ratio of these components in your specific material.
Q5: Can I use thermal development with this resist?
Quantitative Data Summary
The following table summarizes key quantitative data for calixarene-based resists. Note that values can vary based on experimental conditions.
| Parameter | Value | Resist System | Source |
| Threshold Sensitivity | ~0.8 mC/cm² | Hexaacetate p-methylcalix[2]arene | [3] |
| Practical Dose | ~7 mC/cm² | Hexaacetate p-methylcalix[2]arene | [3] |
| Line Dose | 20 nC/cm | Hexaacetate p-methylcalix[2]arene | [3] |
| EUV Dose | 10.3 mJ/cm² | Chemically amplified calixarene | [2] |
Experimental Protocols
Protocol 1: Standard Non-Chemically Amplified Process
This protocol is based on established procedures for similar calixarene resists.[3]
-
Resist Preparation: Dissolve 4-Methyl-1-acetoxycalixarene in o-dichlorobenzene to a concentration of 1-2.5 wt.%. Filter the solution through a 0.2 µm PTFE filter.
-
Spin Coating: Apply the resist solution to the substrate using a dynamic dispense. Spin at 3000 rpm for 30 seconds to achieve a film thickness of approximately 30-60 nm.
-
Pre-bake: Bake the coated substrate on a hot plate at 170°C for 30 minutes in a nitrogen atmosphere.
-
Exposure: Expose the resist using an electron beam lithography system. The required dose will be in the range of 1-10 mC/cm².
-
Development: Develop the exposed resist by immersing it in xylene for 30 seconds.
-
Rinsing: Rinse the developed substrate in isopropanol (IPA) for 30 seconds.
-
Drying: Gently dry the substrate with a stream of nitrogen.
Protocol 2: Chemically Amplified Formulation and Process
This protocol provides a general guideline for creating and using a chemically amplified version of the resist.
-
Resist Formulation:
-
Dissolve 4-Methyl-1-acetoxycalixarene in a suitable solvent (e.g., chlorobenzene or PGMEA).
-
Add a photoacid generator (PAG), such as a triphenylsulfonium salt, to the solution.
-
Add a cross-linker, such as a multi-functional epoxide or a melamine-based crosslinker.
-
The optimal ratio of calixarene:PAG:cross-linker will need to be determined experimentally.
-
-
Spin Coating and Pre-bake: Follow steps 2 and 3 from Protocol 1, although a lower pre-bake temperature (e.g., 90-110°C) may be required depending on the solvent and formulation.
-
Exposure: Expose the resist. The required dose should be significantly lower than for the non-chemically amplified version.
-
Post-Exposure Bake (PEB): Bake the substrate on a hot plate at a temperature typically between 90°C and 130°C for 60-90 seconds. This step drives the acid-catalyzed cross-linking reaction.
-
Development: Develop the resist in a standard alkaline developer, such as 0.26 N TMAH, for 30-60 seconds.
-
Rinsing: Rinse with deionized water.
-
Drying: Dry with nitrogen.
Visualizations
Caption: Troubleshooting workflow for low sensitivity in 4-Methyl-1-acetoxycalixarene resist.
Caption: Mechanism of a chemically amplified 4-Methyl-1-acetoxycalixarene resist system.
References
optimizing etch resistance of 4-Methyl-1-acetoxycalixarene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1-acetoxycalixarene, particularly focusing on the optimization of its etch resistance for applications such as electron beam lithography. The information provided is based on studies of closely related calixarene derivatives and should serve as a strong starting point for your experimental design and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methyl-1-acetoxycalixarene and why is it used as a resist?
4-Methyl-1-acetoxycalixarene is a non-polymeric, organic macrocycle.[1] Due to its phenolic structure, it exhibits high resistance to plasma etching, particularly with halide-based plasmas.[2][3] Its small molecular size allows for the creation of ultra-high-resolution patterns, making it suitable for nanoscale device fabrication.[2][4] It typically functions as a negative-tone resist in electron beam lithography.[2]
Q2: What are the typical solvents for dissolving 4-Methyl-1-acetoxycalixarene?
For similar calixarene derivatives like hexaacetate p-methylcalix[5]arene, o-dichlorobenzene has been successfully used.[2]
Q3: What is the expected sensitivity of calixarene-based resists to an electron beam?
The sensitivity of calixarene resists can be relatively low compared to other resists like PMMA. For hexaacetate p-methylcalix[5]arene, a practical dose of about 7 mC/cm² has been reported, which is approximately 20 times higher than that of PMMA.[2][6] However, sensitivity can be improved through chemical modifications.[7]
Q4: How does the etch resistance of calixarene resists compare to other materials?
Calixarene resists demonstrate excellent etch durability. For instance, the etching rate of hexaacetate p-methylcalix[5]arene in a CF4 plasma was found to be about 10 nm/min, which is comparable to that of Silicon and roughly four times slower than PMMA under similar conditions.[2][3][6]
Q5: What factors can influence the final resolution of patterns created with calixarene resists?
The final resolution is influenced by several factors, including the molecular size of the calixarene, film thickness, electron beam spot size, development process, and substrate adhesion.[5] The small and uniform molecular nature of calixarenes is a key factor in achieving high resolution with minimal line-edge roughness.[2]
Troubleshooting Guides
Issue 1: Poor Film Quality after Spin Coating (e.g., streaks, comets, pinholes)
-
Possible Cause: Particulate contamination in the resist solution.
-
Solution: Filter the 4-Methyl-1-acetoxycalixarene solution through a 0.2 µm Teflon mesh or a similar filter before application.[2]
-
-
Possible Cause: Improper spin coating parameters.
-
Solution: Optimize the spin speed and duration. A typical starting point for a similar calixarene to achieve a 30-60 nm thick film is 3000 rpm for 30 seconds.[2] Ensure the substrate is clean and free of contaminants before dispensing the solution.
-
-
Possible Cause: Poor wetting of the substrate.
-
Solution: Use an appropriate surface treatment or adhesion promoter on the substrate before spin coating.
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Issue 2: Inconsistent or Incomplete Development
-
Possible Cause: Incorrect developer or development time.
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Solution: For hexaacetate p-methylcalix[5]arene, a common developer is xylene for 30 seconds, followed by an isopropyl alcohol (IPA) rinse for 30 seconds.[2] It has been noted that a quick development with a strong solvent can yield better results for nanostructures.[2] Experiment with different development times to find the optimal condition for your specific film thickness and exposure dose.
-
-
Possible Cause: Insufficient exposure dose.
-
Possible Cause: Adhesion failure during development.
-
Solution: Ensure proper substrate cleaning and consider using an adhesion promoter. The choice of developer and rinse can also affect adhesion.
-
Issue 3: Low Etch Resistance
-
Possible Cause: Sub-optimal baking parameters.
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Solution: A pre-bake step is crucial for removing residual solvent and improving film density. For a similar calixarene, a pre-bake at 170°C for 30 minutes in a nitrogen atmosphere has been used.[2] A post-exposure bake (PEB) can also influence the cross-linking and subsequent etch resistance. A post-bake at 110°C prior to etching can slightly increase etch stability.[8]
-
-
Possible Cause: Incorrect plasma etching parameters.
-
Solution: The composition of the etching gas, plasma power, and chamber pressure all significantly impact the etch rate. For halide plasma etching, calixarenes show high durability.[2] Lowering the pressure and bias voltage can increase the resistance of the resist, although this will also prolong the etching process.[8] Cooling the substrate during etching can also improve resist stability.[8]
-
-
Possible Cause: Film thickness is too low for the required etch depth.
-
Solution: Increase the initial film thickness by adjusting the spin coating parameters or the concentration of the resist solution.
-
Quantitative Data
The following table summarizes the etch rate data for a closely related calixarene derivative, hexaacetate p-methylcalix[5]arene, in a CF4 plasma, providing a baseline for process optimization.
| Material | Etch Gas | Microwave Power | DC Bias | Pressure | Etch Rate (nm/min) | Etch Selectivity vs. PMMA | Reference |
| Hexaacetate p-methylcalix[5]arene | CF4 | 50 W | 200 V | 5 Pa | ~10 | ~4:1 | [2][6] |
| Si | CF4 | 50 W | 200 V | 5 Pa | ~10 | ~4:1 | [6] |
| PMMA | CF4 | 50 W | 200 V | 5 Pa | ~40 | 1:1 | [6] |
Experimental Protocols
Protocol 1: Spin Coating of 4-Methyl-1-acetoxycalixarene
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Preparation: Prepare a solution of 4-Methyl-1-acetoxycalixarene in a suitable solvent (e.g., o-dichlorobenzene) at the desired concentration (e.g., 1-2.5 wt%).[2]
-
Filtration: Filter the solution using a 0.2 µm Teflon filter to remove any particulate matter.[2]
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Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha etch or RCA clean) to ensure a hydrophilic and contaminant-free surface.
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Dispensing: Dispense the filtered solution onto the center of the static substrate using a pipette.[9]
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Spinning: Ramp up the spin coater to the desired speed (e.g., 3000 rpm) and maintain for the desired time (e.g., 30 seconds) to achieve the target film thickness.[2]
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Pre-bake: Transfer the coated substrate to a hotplate or oven and bake in a nitrogen atmosphere (e.g., at 170°C for 30 minutes) to remove residual solvent.[2]
Protocol 2: Electron Beam Lithography and Development
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Exposure: Expose the resist-coated substrate to an electron beam with a specific pattern. The required dose will need to be determined experimentally but is expected to be in the range of 1-10 mC/cm².[2]
-
Development: Immerse the exposed substrate in a developer solution (e.g., xylene) for a specific duration (e.g., 30 seconds).[2]
-
Rinsing: Immediately transfer the substrate to a rinse solution (e.g., isopropyl alcohol) for a specific duration (e.g., 30 seconds) to stop the development process and remove excess developer.[2]
-
Drying: Gently dry the substrate with a stream of nitrogen gas.
Protocol 3: Plasma Etching
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Post-bake (Optional but Recommended): Bake the patterned substrate (e.g., at 110°C for 1-2 minutes) to further harden the resist.[8]
-
Etching: Place the substrate in a plasma etching system. Use an appropriate etch gas chemistry (e.g., CF4-based for silicon etching) and optimize the process parameters (power, pressure, gas flow rates) to achieve the desired etch depth and anisotropy.[2][6]
-
Resist Removal: After etching, remove the remaining calixarene resist using a suitable solvent or oxygen plasma ashing.
Visualizations
References
- 1. Calixarene - Wikipedia [en.wikipedia.org]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Calixarene Electron Beam Resist for Nano-Lithography | JEOL Resources [jeolusa.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 17. How high is the plasma etch resistance of photoresists? - Allresist EN [allresist.com]
- 9. ossila.com [ossila.com]
preventing pattern collapse in 4-Methyl-1-acetoxycalixarene lithography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing pattern collapse during lithography with 4-Methyl-1-acetoxycalixarene negative resist.
Troubleshooting Guide: Preventing Pattern Collapse
This guide addresses common issues encountered during the lithographic processing of 4-Methyl-1-acetoxycalixarene.
| Problem | Potential Cause | Recommended Solution |
| Pattern Collapse/Sticking of Features | Capillary forces during rinse/dry step: The surface tension of the rinse liquid can pull high-aspect-ratio features together as the solvent evaporates.[1][2] | 1. Use a rinse agent with lower surface tension: Instead of a pure DI water rinse, use a mixture of DI water and a surfactant, or a final rinse with a low-surface-tension solvent like isopropyl alcohol (IPA).[1] 2. Employ advanced drying techniques: Consider supercritical drying with CO2 or freeze-drying to eliminate the liquid-gas interface and thus the capillary forces. 3. Optimize the spin-drying process: Increase the final spin speed to more effectively cast off the rinsing liquid. |
| Poor adhesion of the resist to the substrate: If the resist is not well-adhered, the capillary forces can more easily delaminate or pull over the features.[1] | 1. Use an adhesion promoter: Apply a layer of a silane coupling agent, such as hexamethyldisilazane (HMDS), to the substrate before spin-coating the resist. This improves the chemical bond between the substrate and the resist.[2][3][4][5] 2. Ensure proper substrate cleaning: Any contaminants on the substrate surface can interfere with adhesion. Use a thorough cleaning procedure (e.g., piranha etch followed by DI water rinse and dehydration bake) before applying the adhesion promoter. | |
| Mechanical weakness of the resist features: The patterned resist structures may not be robust enough to withstand the processing steps. | 1. Optimize exposure dose and development: Ensure the resist is fully cross-linked by optimizing the electron beam exposure dose. Under-exposure can lead to softer, less stable structures. Fine-tune the development time to avoid over-swelling of the resist. 2. Consider a post-development bake (hard bake): A gentle bake after development (e.g., 90-110°C) can further cross-link the resist and drive out any remaining solvent, making the structures more mechanically stable. | |
| Inconsistent Results Across the Wafer | Uneven resist thickness: Variations in resist thickness can lead to different aspect ratios and thus varying susceptibility to collapse. | 1. Optimize the spin-coating process: Ensure the substrate is centered on the spinner chuck and that the resist is dispensed in the center. Use a dynamic dispense if necessary.[6] Refer to the spin speed vs. thickness curve for your specific resist solution. |
| Temperature gradients during baking: Inconsistent heating across the wafer can lead to variations in solvent content and cross-linking. | 1. Use a calibrated hotplate: Ensure the hotplate provides uniform temperature across its surface. Allow sufficient time for the wafer to reach thermal equilibrium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pattern collapse in 4-Methyl-1-acetoxycalixarene lithography?
A1: The primary cause of pattern collapse is the capillary force exerted by the rinsing liquid during the drying step after development.[1][2] The surface tension of the liquid pulls adjacent high-aspect-ratio structures together, causing them to bend, stick, or break. Poor adhesion of the resist to the substrate can exacerbate this issue.[1]
Q2: How does an adhesion promoter like HMDS work?
A2: An adhesion promoter like hexamethyldisilazane (HMDS) works by modifying the surface of the substrate (e.g., silicon or silicon dioxide) to make it more hydrophobic. This improves the wetting and chemical compatibility with the organic-based calixarene resist, leading to a stronger bond between the resist and the substrate.[3][4][5] This enhanced adhesion helps the patterned structures resist the capillary forces during rinsing and drying.
Q3: Can I use a different developer for 4-Methyl-1-acetoxycalixarene?
A3: While specific developers are often recommended by the resist manufacturer, you can experiment with different organic solvents. A common developer for calixarene resists is a mixture of a good solvent and a poor solvent to control the development rate and contrast. For example, a mixture of xylene and isopropyl alcohol (IPA) can be effective. It is crucial to characterize the development process for any new developer system to avoid issues like resist swelling or under-development, which can contribute to pattern collapse.
Q4: What is a good starting point for the exposure dose?
A4: The optimal exposure dose will depend on the electron beam energy, resist thickness, and desired feature size. For high-resolution features (sub-50 nm), a typical starting dose for calixarene resists is in the range of 5 to 20 mC/cm². It is highly recommended to perform a dose matrix experiment to determine the optimal dose for your specific process and pattern.
Q5: How can I reduce line-edge roughness (LER) in my calixarene patterns?
A5: Line-edge roughness can be influenced by several factors. To reduce LER, you can try optimizing the exposure dose and focusing of the e-beam, using a colder development process to slow down the development rate, and ensuring a smooth, uniform resist film. A post-development bake can sometimes help to reflow the resist slightly and reduce LER, but care must be taken to not distort the features.
Experimental Protocols and Data
Table 1: Recommended Starting Process Parameters for 4-Methyl-1-acetoxycalixarene Lithography
| Parameter | Value | Notes |
| Substrate | Silicon Wafer | |
| Adhesion Promoter | HMDS | Vapor prime or spin-coat |
| Resist Solution | 1.5% 4-Methyl-1-acetoxycalixarene in a suitable solvent (e.g., anisole) | |
| Spin Speed | 3000 rpm for 60s | Target thickness ~50 nm. A spin curve should be generated for precise thickness control. |
| Pre-bake | 180°C for 2 minutes on a hotplate | To remove residual solvent from the resist film. |
| E-beam Exposure Dose | 10-15 mC/cm² at 100 keV | This is a starting point; perform a dose matrix to optimize. |
| Developer | Xylene | |
| Development Time | 30-60 seconds at 21°C | |
| Rinse | Isopropyl Alcohol (IPA) | 30 seconds |
| Drying | High-speed spin dry or Nitrogen blow dry |
Experimental Workflow for Preventing Pattern Collapse
A typical experimental workflow for lithography with 4-Methyl-1-acetoxycalixarene, including steps to mitigate pattern collapse.
Logical Diagram of Factors Influencing Pattern Collapse
A diagram illustrating the key factors that contribute to or mitigate pattern collapse in lithography.
References
Technical Support Center: Adhesion Promotion for 4-Methyl-1-acetoxycalixarene on Silicon Wafers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1-acetoxycalixarene on silicon wafers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the deposition of 4-Methyl-1-acetoxycalixarene onto silicon wafers.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion / Film Delamination | Improper surface preparation of the silicon wafer. | Implement a thorough cleaning protocol for the silicon wafer (see Experimental Protocols). Consider a pre-treatment step like oxygen plasma to activate the surface.[1] |
| Incompatibility between the calixarene and the native oxide layer of the silicon. | Use an adhesion promoter such as a silane coupling agent (e.g., (3-aminopropyl)triethoxysilane - APTES) to create a more compatible interface.[2][3] | |
| Residual solvent in the film. | Increase the annealing time or temperature after spin coating to ensure complete solvent removal. | |
| Inconsistent Film Thickness | Variations in spin coating parameters. | Ensure consistent spin speed, acceleration, and time for all samples.[4][5] |
| Inconsistent solution concentration. | Prepare fresh solutions and ensure the calixarene is fully dissolved before use. | |
| Ambient humidity fluctuations. | Perform spin coating in a controlled environment (e.g., a glove box with controlled humidity).[4] | |
| Film Defects (e.g., "comets," streaks) | Particulate contamination on the substrate. | Filter the calixarene solution through a syringe filter (e.g., 0.2 µm) before deposition. Ensure the substrate is handled in a clean environment. |
| Off-center dispensing of the solution. | Dispense the solution at the center of the wafer.[4] | |
| High spin acceleration. | Reduce the acceleration rate during the initial stages of the spin coating process.[4] | |
| No Film Formation | Spin speed is too high or spin time is too long for the given solution. | Reduce the spin speed and/or spin time.[6] |
| Solution is too dilute. | Increase the concentration of 4-Methyl-1-acetoxycalixarene in the solvent. | |
| High boiling point solvent is being completely spun off. | For high boiling point solvents like DMF or DMSO, consider a lower spin speed and a shorter spin time.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methyl-1-acetoxycalixarene film not adhering to the silicon wafer?
A1: Poor adhesion is often due to a contaminated or incompatible silicon surface. The native oxide layer on silicon (SiO₂) can have variable surface chemistry. Proper cleaning and surface activation are crucial.[7][8] If the issue persists, using an adhesion promoter is recommended.
Q2: What is an adhesion promoter and how does it work?
A2: An adhesion promoter is a chemical that acts as a bridge between the inorganic silicon substrate and the organic calixarene film to improve the bond between them.[2] Silane coupling agents are a common type of adhesion promoter.[1][3] They have a silicon-functional end that bonds to the silicon wafer's surface and an organic-functional end that interacts with the calixarene film.[9]
Q3: Which adhesion promoter should I use for 4-Methyl-1-acetoxycalixarene?
A3: While specific data for 4-Methyl-1-acetoxycalixarene is limited, a good starting point would be a silane coupling agent like (3-aminopropyl)triethoxysilane (APTES). The amino group on APTES can potentially interact with the acetoxy groups of the calixarene.
Q4: How do I apply an adhesion promoter?
A4: Adhesion promoters are typically applied to the cleaned silicon wafer before the calixarene deposition. This can be done from a dilute solution by spin coating, dipping, or vapor deposition. A common method is to spin coat a dilute solution of the silane and then anneal the wafer to form a stable monolayer.
Q5: How can I test the adhesion of my film?
A5: A simple qualitative method is the "tape test" (ASTM D3359), where a piece of adhesive tape is applied to the film and then peeled off.[10][11] If the film remains intact, it indicates good adhesion. For quantitative measurements, techniques like the scratch test or pull-off test can be used.[11][12][13]
Q6: Can I covalently bond the calixarene to the silicon surface?
A6: Yes, covalent bonding is an excellent strategy for maximizing adhesion. For calixarenes, this can be achieved through surface-initiated reactions like hydrosilylation if the calixarene has a suitable reactive group (e.g., an alkene).[14]
Experimental Protocols
Silicon Wafer Cleaning (RCA-1 Method)
-
Prepare an RCA-1 cleaning solution by mixing deionized water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio in a clean glass container.
-
Heat the solution to 75-80 °C on a hotplate.
-
Immerse the silicon wafers in the heated solution for 10-15 minutes.
-
Remove the wafers and rinse them thoroughly with deionized water.
-
Dry the wafers using a stream of dry nitrogen gas.
Surface Modification with APTES Adhesion Promoter
-
Prepare a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol.
-
Submerge the cleaned and dried silicon wafers in the APTES solution for 30 minutes.
-
Rinse the wafers with ethanol to remove excess APTES.
-
Anneal the wafers in an oven at 110 °C for 15-20 minutes to cure the APTES layer.
-
Allow the wafers to cool to room temperature before calixarene deposition.
Spin Coating of 4-Methyl-1-acetoxycalixarene
-
Prepare a solution of 4-Methyl-1-acetoxycalixarene in a suitable solvent (e.g., chloroform, THF) at the desired concentration (e.g., 1-10 mg/mL).
-
Filter the solution using a 0.2 µm syringe filter.
-
Place the silicon wafer (with or without adhesion promoter) on the spin coater chuck.
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Dispense a small amount of the calixarene solution onto the center of the wafer.
-
Spin the wafer at a desired speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds).[5]
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Anneal the coated wafer on a hotplate at a temperature below the decomposition temperature of the calixarene to remove residual solvent.
Quantitative Data
The following tables provide typical process parameters for spin coating and their expected influence on film thickness. Actual results may vary based on the specific properties of the 4-Methyl-1-acetoxycalixarene solution.
Table 1: Spin Coating Parameters and Their Effect on Film Thickness
| Parameter | Typical Range | Effect on Film Thickness |
| Spin Speed | 1000 - 6000 rpm | Higher speed results in a thinner film.[15] |
| Spin Time | 30 - 90 seconds | Longer time generally leads to a thinner film, up to a point.[16] |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration results in a thicker film. |
| Solvent Volatility | N/A | Higher volatility (lower boiling point) solvents tend to produce thinner films for a given spin speed.[15] |
Visualizations
Caption: Experimental workflow for depositing 4-Methyl-1-acetoxycalixarene.
Caption: Troubleshooting logic for poor film adhesion issues.
References
- 1. How Do Silicone Adhesion Promoter Works [cfsilicones.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. louisville.edu [louisville.edu]
- 5. spincoating.com [spincoating.com]
- 6. reddit.com [reddit.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Adhesion Properties of Electrodeposited Copper Thin Films: Theoretical and Experimental Approach [mdpi.com]
- 12. Evaluation of Adhesion Properties of Thin Film Structure through Surface Acoustic Wave Dispersion Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. ossila.com [ossila.com]
- 16. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
Technical Support Center: 4-Methyl-1-acetoxycalixarene Photoresist
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1-acetoxycalixarene as a negative-tone photoresist.
Troubleshooting Guide
This guide addresses common issues encountered during the lithography process with 4-Methyl-1-acetoxycalixarene, with a focus on post-exposure bake (PEB) optimization.
| Issue Encountered | Potential Cause | Suggested Action |
| Poor Adhesion of Resist | Improper substrate cleaning or preparation. | Ensure rigorous substrate cleaning (e.g., Piranha etch followed by DI water rinse and dehydration bake). Consider using an adhesion promoter like HMDS. |
| Incomplete Development | Insufficient exposure dose or improper developer. | Increase exposure dose. Optimize development time and ensure the use of a suitable developer such as xylene or chlorobenzene. |
| Pattern Collapse | High aspect ratio features; surface tension during drying. | Reduce the resist thickness or optimize the pattern design. Use a critical point dryer if available. |
| Low Etch Resistance | Sub-optimal post-development curing. | Implement a post-development hardening bake. A bake at 150°C in an HMDS priming oven has been shown to improve etch resistance.[1] |
| Low Sensitivity | Inherent property of the resist material. | 4-Methyl-1-acetoxycalixarene is known for its very low sensitivity.[1] While difficult to change, ensure the exposure tool is delivering the intended dose. |
Post-Exposure Bake (PEB) Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the post-exposure bake parameters for 4-Methyl-1-acetoxycalixarene to achieve desired lithographic outcomes.
Caption: Workflow for optimizing the post-exposure bake process for 4-Methyl-1-acetoxycalixarene resist.
Experimental Protocols
Standard Lithography Process for 4-Methyl-1-acetoxycalixarene
This protocol provides a baseline for processing 4-Methyl-1-acetoxycalixarene resist. Optimization, particularly of the PEB step, is recommended for specific applications.
-
Substrate Preparation:
-
Clean the silicon wafer using a standard Piranha etch (a 3:1 mixture of sulfuric acid and hydrogen peroxide).
-
Rinse thoroughly with deionized (DI) water.
-
Dehydrate the substrate by baking at 200°C for 5 minutes.
-
(Optional) Apply an adhesion promoter such as hexamethyldisilazane (HMDS).
-
-
Spin Coating:
-
Dispense the 4-Methyl-1-acetoxycalixarene solution (e.g., 3% in chlorobenzene) onto the substrate.[2]
-
Spin at a speed determined by the desired film thickness (e.g., 3000 rpm for a specific thickness).
-
-
Soft Bake:
-
Exposure:
-
Expose the resist using an electron beam lithography system. The dose will be significantly higher than for chemically amplified resists and must be determined experimentally.
-
-
Post-Exposure Bake (PEB):
-
This step is critical for inducing cross-linking. The optimal temperature and time are application-specific. A starting point could be a bake at 95°C for 1 minute, as used in a bi-layer process, but this requires optimization.[1] Systematically vary the PEB temperature (e.g., from 90°C to 130°C) and time (e.g., 60s to 120s) to determine the effect on resolution, contrast, and line-edge roughness.
-
-
Development:
-
Immerse the exposed substrate in a suitable developer, such as xylene or chlorobenzene, to remove the unexposed resist.[1]
-
Gently rinse with a compatible solvent and dry with nitrogen.
-
-
Post-Development Hardening (Optional):
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the post-exposure bake for 4-Methyl-1-acetoxycalixarene?
A1: The post-exposure bake (PEB) is a critical step that provides thermal energy to drive the cross-linking reaction initiated by the electron beam exposure. This process insolubilizes the exposed regions of the resist, allowing for the formation of a negative-tone pattern during development. The PEB parameters (temperature and time) directly influence the extent of cross-linking and therefore affect the final resolution, sensitivity, and contrast of the features.
Q2: What is a recommended starting point for the soft bake temperature?
A2: A soft bake temperature of 175°C has been used for 4-Methyl-1-acetoxycalixarene.[1] This is above the material's melting point of 162°C and helps to create a stable film.[1]
Q3: How can I improve the etch resistance of my patterned 4-Methyl-1-acetoxycalixarene structures?
A3: The etch resistance can be significantly improved by performing a post-development hardening bake.[1] Baking the patterned resist at 150°C in an HMDS vapor environment has been shown to make the film 30% more resistant to CF4 etching.[1]
Q4: Why is the sensitivity of 4-Methyl-1-acetoxycalixarene so low?
A4: The low sensitivity is an inherent characteristic of this resist.[1] Unlike chemically amplified resists, which use a catalytic reaction to change solubility, 4-Methyl-1-acetoxycalixarene relies on radiation-induced chain scission followed by repolymerization (cross-linking).[1] This process is less efficient and requires a much higher exposure dose.
Q5: What developers are compatible with 4-Methyl-1-acetoxycalixarene?
A5: Non-polar organic solvents are effective developers. Xylene and chlorobenzene have been successfully used to develop patterns in this resist.[1] Acetone can also be used, but it may result in a different contrast.[1]
References
Technical Support Center: Stripping Cross-Linked 4-Methyl-1-acetoxycalixarene
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the stripping of cross-linked 4-Methyl-1-acetoxycalixarene films. Due to the highly specific nature of this material, the following recommendations are based on established methods for analogous cross-linked polymer and calixarene-based resist systems.
Troubleshooting Guide
This section addresses common issues encountered during the stripping process of cross-linked 4-Methyl-1-acetoxycalixarene.
Issue 1: Incomplete Stripping or Residue Remaining
Possible Causes:
-
Insufficient stripper contact time.
-
Inadequate stripper temperature.
-
Incorrect choice of stripper for the degree of cross-linking.
-
Exhausted or contaminated stripping solution.
Suggested Solutions:
-
Optimize Stripping Parameters: Systematically increase the immersion time and/or the temperature of the stripping bath. Monitor for improvements after each adjustment.
-
Evaluate Stronger Strippers: If optimization does not yield complete removal, consider moving to a more aggressive stripping chemistry.
-
Incorporate a Pre-treatment Step: A pre-soak in a solvent like N-Methyl-2-pyrrolidone (NMP) may swell the cross-linked film, improving the efficacy of the primary stripper.
-
Utilize Mechanical Agitation: Introducing ultrasonic or megasonic agitation during the stripping process can significantly enhance the removal of stubborn residues.
-
Plasma Ashing: For substrates that can withstand it, a downstream oxygen (O2) or O2/N2 plasma ash can be effective in removing thin organic residues.
Experimental Workflow for Incomplete Stripping
Caption: Troubleshooting workflow for incomplete stripping.
Issue 2: Substrate Damage or Attack
Possible Causes:
-
Stripper chemistry is too aggressive for the underlying substrate.
-
Excessively high stripping temperature.
-
Prolonged exposure to the stripping solution.
Suggested Solutions:
-
Select a Substrate-Compatible Stripper: Cross-reference the stripper's material compatibility chart with your substrate material. For sensitive metals or dielectrics, opt for pH-neutral or specialized stripper formulations.
-
Reduce Temperature and Time: Operate at the lower end of the recommended temperature and time range for the chosen stripper.
-
Perform a Substrate Compatibility Test: Before processing valuable samples, expose a bare piece of the substrate to the stripping solution under the intended process conditions and inspect for any signs of damage (e.g., changes in reflectivity, sheet resistance, or surface roughness).
Logical Diagram for Substrate Compatibility
Caption: Decision process for addressing substrate damage.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for stripping cross-linked calixarenes?
A1: The stripping of cross-linked calixarene films typically relies on two main principles:
-
Swelling and Dissolution: The stripper diffuses into the cross-linked polymer matrix, causing it to swell. This breaks the adhesion between the film and the substrate, allowing the film to lift off in sheets or flakes.
-
Chemical Decomposition: The stripper chemically attacks and breaks the cross-linked bonds and/or the calixarene backbone itself. This breaks the film down into smaller, more soluble fragments that can be dissolved and washed away.
Q2: Which classes of chemical strippers are generally effective for cross-linked films?
A2: Several families of chemical strippers are used, with their effectiveness depending on the degree of cross-linking and the specific chemistry of the film.
-
Solvent-Based Strippers: Often containing NMP, DMSO, or DBE. These are effective for less densely cross-linked films.
-
Amine-Based Strippers: These are more aggressive and are often heated. They are effective at breaking down more robustly cross-linked polymers.
-
Fluoride-Containing Strippers: Typically used in semiconductor applications, these can be very effective but require careful handling and substrate compatibility checks.
Q3: Can plasma etching be used to strip 4-Methyl-1-acetoxycalixarene?
A3: Yes, plasma etching, specifically an oxygen (O2) or a mixture of oxygen and nitrogen (O2/N2) plasma, can be a highly effective method for removing organic materials like calixarenes. This process, often called "ashing," uses plasma to combust the organic film into volatile byproducts. It is a dry, anisotropic process, which can be advantageous. However, it may not be suitable for all substrates and can be slower for very thick films.
Quantitative Data and Protocols
Table 1: Comparison of Stripper Chemistries
| Stripper Type | Typical Operating Temp. | Relative Strip Rate | Substrate Compatibility Considerations |
| NMP-Based | 60 - 80°C | Low to Medium | Generally good, but can affect some plastics. |
| Amine-Based | 70 - 90°C | High | Can be corrosive to copper and aluminum. |
| O2 Plasma Ashing | Room Temp. - 150°C | Medium to High | Not suitable for organic substrates. |
Experimental Protocol: Amine-Based Stripping
Objective: To strip a cross-linked 4-Methyl-1-acetoxycalixarene film from a silicon substrate.
Materials:
-
Sample with cross-linked calixarene film.
-
Amine-based stripper solution (e.g., EKC265 or equivalent).
-
Deionized (DI) water.
-
Isopropyl alcohol (IPA).
-
Heated immersion bath or beaker on a hotplate.
-
Nitrogen (N2) gun.
-
Appropriate personal protective equipment (PPE): chemical resistant gloves, safety glasses, lab coat.
Procedure:
-
Pre-heat Stripper: Heat the amine-based stripper solution in a designated glass beaker to the recommended temperature (e.g., 75°C) in a well-ventilated fume hood.
-
Immersion: Carefully immerse the sample into the heated stripper solution.
-
Incubation: Allow the sample to soak for the designated process time (e.g., 30-60 minutes). Gentle agitation may be applied.
-
Rinse: Remove the sample from the stripper bath and immediately immerse it in a beaker of DI water for 5 minutes to quench the stripping action.
-
Final Rinse: Perform a final rinse under a stream of DI water for 1 minute, followed by a rinse with IPA.
-
Drying: Dry the sample using a nitrogen (N2) gun.
-
Inspection: Inspect the sample under a microscope for any remaining residue. If residue is present, refer to the troubleshooting guide.
Technical Support Center: Enhancing Thermal Stability of Patterned 4-Methyl-1-acetoxycalixarene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, patterning, and thermal treatment of 4-Methyl-1-acetoxycalixarene.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Synthesis of 4-Methyl-1-acetoxycalixarene
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Calixarene | Incorrect ratio of reactants (p-cresol, formaldehyde, catalyst). | Optimize the molar ratio of p-cresol to formaldehyde. A common starting point is a 1:1.5 to 1:2 ratio. Ensure precise measurement and addition of the catalyst (e.g., a strong base like NaOH or KOH). |
| Inefficient removal of water during condensation. | Use a Dean-Stark apparatus to effectively remove water from the reaction mixture, driving the equilibrium towards product formation. | |
| Reaction temperature is too low or too high. | Maintain the reaction temperature within the optimal range for the specific protocol. Temperatures that are too low can lead to incomplete reaction, while excessively high temperatures can cause side reactions and decomposition. | |
| Formation of Linear Oligomers Instead of Cyclic Calixarenes | Inappropriate catalyst concentration. | The concentration of the base catalyst is crucial. A high concentration can favor the formation of linear oligomers. Titrate the catalyst concentration to find the optimal level for cyclization. |
| Short reaction time. | Ensure the reaction proceeds for a sufficient duration to allow for the cyclization of the linear oligomers. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| Difficulty in Acetylation of the Calixarene | Incomplete reaction with the acetylating agent. | Use a slight excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and a suitable base (e.g., pyridine or triethylamine) to ensure complete conversion of the hydroxyl groups. |
| Presence of moisture. | Conduct the acetylation reaction under anhydrous conditions, as moisture can hydrolyze the acetylating agent. |
Patterning of 4-Methyl-1-acetoxycalixarene Films
| Issue | Potential Cause | Recommended Solution |
| Poor Film Quality (e.g., pinholes, cracks) | Inhomogeneous solution before spin-coating. | Ensure the 4-Methyl-1-acetoxycalixarene is fully dissolved in a suitable solvent (e.g., chlorobenzene) and filter the solution through a sub-micron filter before spin-coating. |
| Improper spin-coating parameters. | Optimize spin speed, acceleration, and time to achieve a uniform and defect-free film of the desired thickness. | |
| Contaminated substrate. | Thoroughly clean the substrate using a standard cleaning procedure (e.g., piranha etch or RCA clean) to ensure good adhesion and film quality. | |
| Pattern Collapse after Development | High aspect ratio of patterned structures. | For high-aspect-ratio structures, consider using a developer with a lower surface tension or employ a supercritical drying process to minimize capillary forces that cause pattern collapse.[1][2][3] |
| Insufficient cross-linking of the resist. | Increase the exposure dose during lithography to enhance the degree of cross-linking, which improves the mechanical stability of the patterns. | |
| Inappropriate developer. | Select a developer that provides good selectivity between the exposed and unexposed regions without causing excessive swelling of the patterned features. | |
| Line Edge Roughness (LER) | Fluctuations in the exposure or development process. | Optimize the exposure dose and development time to minimize variations. Consider using a post-exposure bake to smooth the line edges. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of 4-Methyl-1-acetoxycalixarene?
Q2: How can I enhance the thermal stability of my patterned 4-Methyl-1-acetoxycalixarene films?
Several strategies can be employed to improve the thermal stability of your patterned films:
-
Incorporate Cross-linking Agents: Introducing a small amount of a suitable cross-linking agent into the calixarene formulation can create a more robust network upon exposure and baking, thereby increasing the thermal decomposition temperature.
-
Post-Development Curing: A post-development bake at an elevated temperature (below the decomposition temperature) can further cross-link the patterned structures and remove any residual solvent, leading to enhanced thermal and mechanical stability.
-
Inert Atmosphere Annealing: Annealing the patterned films in an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at elevated temperatures.
-
Functional Group Modification: While more complex, modifying the peripheral functional groups of the calixarene can influence its intermolecular interactions and, consequently, its thermal stability.
Q3: What is "thermal development" and how does it relate to the thermal stability of calixarenes?
Thermal development is a dry development technique used in lithography where the patterned resist is heated to a specific temperature.[1] The unexposed or less cross-linked regions of the resist have a lower decomposition temperature and will volatilize, leaving behind the patterned, cross-linked structures. The feasibility of this technique relies on the inherent thermal stability of the cross-linked calixarene. This method can reduce issues associated with wet development, such as pattern collapse and swelling.[1]
Q4: Are there any specific safety precautions I should take when working with 4-Methyl-1-acetoxycalixarene?
Yes, it is important to handle 4-Methyl-1-acetoxycalixarene with appropriate safety measures. According to available safety data, this compound is a flammable solid and may cause damage to organs through prolonged or repeated exposure.[2] It is also suspected of damaging fertility or the unborn child.[2] Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[2]
Section 3: Experimental Protocols
General Synthesis of p-Methylcalix[n]arenes (Illustrative)
This protocol provides a general procedure for the synthesis of p-methylcalixarenes, which are precursors to 4-Methyl-1-acetoxycalixarene. The specific conditions may need to be optimized for the desired ring size (n=6 or 8).
Materials:
-
p-Cresol
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diphenyl ether (solvent)
-
Hydrochloric acid (HCl) for neutralization
-
Methanol for washing
Procedure:
-
Combine p-cresol, formaldehyde, and a catalytic amount of NaOH or KOH in diphenyl ether.
-
Heat the mixture to reflux (typically 130-160°C) with vigorous stirring. Use a Dean-Stark trap to remove the water formed during the condensation reaction.
-
Continue the reaction for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with dilute HCl.
-
The crude product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the precipitate with methanol to remove unreacted starting materials and linear oligomers.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., toluene or chloroform).
Acetylation of p-Methylcalix[n]arene
Materials:
-
p-Methylcalix[n]arene
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Dissolve the p-methylcalix[n]arene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Methyl-1-acetoxycalixarene.
-
Purify the product by column chromatography or recrystallization.
Section 4: Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with 4-Methyl-1-acetoxycalixarene.
Caption: Workflow for the synthesis of 4-Methyl-1-acetoxycalixarene.
Caption: Troubleshooting logic for common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison of 4-Methyl-1-acetoxycalixarene and PMMA Resists for High-Resolution Nanolithography
For researchers, scientists, and professionals in drug development, the choice of a suitable resist is paramount for achieving the desired resolution and pattern fidelity in nanolithography. This guide provides an objective comparison of two prominent electron beam lithography (EBL) resists: 4-Methyl-1-acetoxycalixarene, a molecular glass resist, and Poly(methyl methacrylate) (PMMA), a conventional polymer resist, particularly when used in a negative-tone capacity.
This comparison delves into their performance metrics, supported by experimental data, and outlines detailed experimental protocols. The aim is to equip researchers with the necessary information to select the optimal resist for their specific nanofabrication needs.
At a Glance: Key Performance Characteristics
| Feature | 4-Methyl-1-acetoxycalix[1]arene (MAC) | PMMA (Negative Tone) |
| Resist Type | Negative-tone molecular glass | Negative-tone polymer |
| Typical Resolution | High (as fine as 10-14 nm)[2] | Medium (~50 nm)[2] |
| Line Edge Roughness (LER) | Very Low (~1 nm)[2] | Low (2-3 nm)[2] |
| Sensitivity | Very Low | Very Low (4-25 mC/cm²)[2][3] |
| Etch Resistance | Good (comparable to novolak)[2] | Poor[4] |
| Primary Advantage | Excellent resolution and low LER | Low cost and well-established processes |
| Primary Disadvantage | Extremely low sensitivity | Poor etch resistance and lower resolution |
Performance Deep Dive: A Quantitative Comparison
The selection of a nanolithography resist is often a trade-off between resolution, sensitivity, and processability. The following tables summarize the quantitative performance data for 4-Methyl-1-acetoxycalix[1]arene (MAC) and negative-tone PMMA based on available experimental findings.
Table 1: Lithographic Performance
| Parameter | 4-Methyl-1-acetoxycalix[1]arene (MAC) | PMMA (Negative Tone) |
| Resolution | 10-14 nm[2] | ~50 nm[2] |
| Sensitivity (Dose) | Not explicitly quantified, but significantly lower than negative PMMA[2] | Crosslinking starts at ~9 mC/cm² and saturates at ~25 mC/cm²[3] |
| Contrast | Contrast curves available for various developers (see Figure 1)[2] | Not explicitly quantified in comparative studies |
| Line Edge Roughness | ~1 nm[2] | 2-3 nm[2] |
Table 2: Etching and Material Properties
| Parameter | 4-Methyl-1-acetoxycalix[1]arene (MAC) | PMMA (Negative Tone) |
| Etch Rate in CF₄ Plasma | ~100 nm/min (at 0.07 W/cm²)[2] | ~163-172 nm/min (at 100 W RF power)[5] |
| Developer(s) | Xylene, Chlorobenzene, Acetone[2] | Acetone[6] |
| Bake Temperature | 175°C[2] | 180°C |
Note: The etch rate for PMMA is for the pure polymer; the etch resistance of cross-linked negative-tone PMMA may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are typical experimental protocols for using MAC and negative-tone PMMA in electron beam lithography.
4-Methyl-1-acetoxycalix[1]arene (MAC) Protocol
-
Substrate Preparation: Ensure substrates are clean and dehydrated, which can be achieved by baking and/or soaking in alcohol to remove moisture.[2]
-
Spin Coating:
-
Dissolve MAC in a suitable solvent such as chlorobenzene.[7]
-
Deposit the solution onto the substrate.
-
-
Baking: Bake the coated substrate at 175°C for 5 minutes in air.[2]
-
Electron Beam Exposure: Expose the resist with the desired pattern. Due to the very low sensitivity, high exposure doses are required.
-
Development: Develop the exposed resist by immersion in a solvent such as xylene, chlorobenzene, or acetone.[2] The development time will depend on the chosen developer and the desired pattern characteristics.
-
Rinsing and Drying: Rinse the developed substrate with a suitable solvent and dry with nitrogen.
PMMA (Negative Tone) Protocol
-
Substrate Preparation: Clean the substrate to ensure good adhesion.
-
Spin Coating:
-
Use a commercially available PMMA solution (e.g., 950K molecular weight in anisole).
-
Deposit the solution onto the substrate.
-
Spin coat to the desired thickness according to the manufacturer's spin curves.
-
-
Baking: Pre-bake the coated substrate on a hot plate at 180°C for 90 seconds.
-
Electron Beam Exposure: Expose the resist with a very high dose, typically in the range of 4-25 mC/cm², to induce cross-linking.[2][3]
-
Development: Develop the exposed resist using a strong solvent like acetone to remove the un-crosslinked areas.[6]
-
Rinsing and Drying: Rinse the substrate with a suitable solvent (e.g., isopropanol) and dry with a stream of nitrogen.
Visualizing the Process: Experimental Workflows
To better illustrate the nanolithography process with these resists, the following diagrams outline the key steps.
The Underlying Chemistry: A Simplified View
The behavior of these two resists upon electron beam exposure is fundamentally different, stemming from their distinct chemical natures.
Conclusion
The choice between 4-Methyl-1-acetoxycalixarene and negative-tone PMMA for nanolithography depends heavily on the specific requirements of the application.
-
For applications demanding the highest resolution and lowest line edge roughness, where throughput is not a primary concern, 4-Methyl-1-acetoxycalixarene is a superior choice. Its molecular nature allows for the creation of exceptionally fine features with high fidelity.[2] The trade-off is its extremely low sensitivity, which necessitates longer writing times.
-
For applications where cost, process simplicity, and moderate resolution are acceptable, negative-tone PMMA can be a viable option. It is a well-understood material, and its processing is more established.[3][6] However, researchers must contend with its significantly lower resolution and poorer etch resistance compared to MAC.[2][4]
Ultimately, this guide provides the foundational data and protocols to aid researchers in making an informed decision based on their experimental goals and resource constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6. Which developers are optimal for e-beam resists, and how do factors like developer concentration and temperature influence the result? - Allresist EN [allresist.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. NPGS Negative PMMA [jcnabity.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle of High-Resolution Resists: 4-Methyl-1-acetoxycalixarene vs. HSQ
In the realm of nanofabrication, the choice of resist material is paramount to achieving the desired resolution, precision, and fidelity in pattern transfer. For researchers and scientists working at the cutting edge of electronics and materials science, two names that often emerge in the conversation around high-resolution negative-tone resists are 4-Methyl-1-acetoxycalixarene and Hydrogen Silsesquioxane (HSQ). This guide provides an objective comparison of these two materials, supported by experimental data, to aid in the selection process for your specific application.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance metrics of 4-Methyl-1-acetoxycalixarene and HSQ based on available experimental data. It is important to note that these values can be influenced by the specific processing conditions.
| Property | 4-Methyl-1-acetoxycalixarene | HSQ (Hydrogen Silsesquioxane) |
| Resist Type | Negative-tone, non-chemically amplified | Negative-tone, inorganic |
| Resolution | Capable of sub-10 nm resolution | Capable of sub-10 nm resolution |
| Contrast | ~1.8 | 2.3 (can be increased to 3.3 with Choline developer)[1] |
| Clearing Dose | ~1200 µC/cm² (for calix-6-arene)[1] | ~67 µC/cm²[1] |
| Etch Resistance | Good resistance to fluorine-based plasma etching[1] | Excellent dry etch resistance[2] |
| Developer | Xylene | Aqueous base developers (e.g., TMAH, NaOH)[3] |
| Solvent | o-dichlorobenzene[4] | Methyl isobutyl ketone (MIBK)[3] |
Delving into the Details: A Material-by-Material Breakdown
4-Methyl-1-acetoxycalixarene: The Organic Contender
4-Methyl-1-acetoxycalixarene, a derivative of calixarene, is a non-polymeric organic resist that has demonstrated impressive high-resolution capabilities.[4] Its molecular structure, consisting of phenolic units linked by methylene bridges, contributes to its stability and etch resistance.[5]
One of the notable advantages of this calixarene derivative is its inherent high resolution, with demonstrated capabilities of achieving patterns below 10 nm.[4] It also exhibits good resistance to halide plasma etching, a crucial property for pattern transfer to underlying substrates.[2][4] However, a significant drawback is its relatively low sensitivity, requiring a much higher electron dose for exposure compared to HSQ.[1] This can translate to longer writing times in electron beam lithography.
HSQ (Hydrogen Silsesquioxane): The Inorganic Workhorse
HSQ is an inorganic, silicon-based resist that has become a staple in the nanofabrication community for its exceptional resolution and process stability.[6] It is a silsesquioxane-based polymer that, upon exposure to an electron beam, undergoes cross-linking to form a network structure resembling silicon dioxide.[6]
HSQ is renowned for its ability to produce extremely fine patterns, with resolutions extending to the sub-10 nm regime.[7] Its inorganic nature provides excellent dry etch resistance, making it a robust mask for transferring patterns into various materials. Compared to the calixarene, HSQ offers significantly higher sensitivity, which can drastically reduce exposure times.[1] However, the contrast of HSQ can be lower than that of some other resists, although it can be improved through the choice of developer.[1][6]
Experimental Protocols: A Guide to Processing
For researchers looking to work with these materials, the following sections outline typical experimental protocols for electron beam lithography.
4-Methyl-1-acetoxycalix[8]arene Resist Processing
-
Substrate Preparation: Start with a clean, dry substrate. Standard solvent cleaning and dehydration bake are recommended.
-
Resist Coating: Dissolve the 4-methyl-1-acetoxycalix[8]arene powder in o-dichlorobenzene.[4] Spin-coat the solution onto the substrate to achieve the desired film thickness. A 1 wt.% solution can yield a 30 nm thick film.[4]
-
Pre-bake: Bake the coated substrate at 170°C for 30 minutes in a nitrogen gas flow oven.[4]
-
Electron Beam Exposure: Expose the resist film using an electron beam lithography system. The required dose will be in the range of several hundred to over a thousand µC/cm².
-
Development: Develop the exposed substrate by immersing it in xylene for 30 seconds.[4]
-
Rinse and Dry: Rinse the developed substrate with isopropyl alcohol (IPA) for 30 seconds and then dry it.[4]
HSQ Resist Processing
-
Substrate Preparation: Ensure the substrate is clean and dry. Oxygen plasma or ozone cleaning can be used.[3]
-
Resist Coating: Dispense the HSQ solution (typically in MIBK) onto the substrate and spin-coat to the desired thickness.[3]
-
Soft Bake (Optional): A soft bake at around 80°C can be performed, though some protocols omit this step.[9]
-
Electron Beam Exposure: Expose the resist with an electron beam. Typical doses range from 400 to 700 µC/cm², depending on the system and desired features.[3]
-
Development: Develop the sample in a standard aqueous base developer, such as 0.26N TMAH, for approximately 70 seconds.[3]
-
Rinse and Dry: Thoroughly rinse the substrate with deionized water and dry with a stream of nitrogen.[3]
Visualizing the Workflow
To better understand the processing steps, the following diagrams illustrate the typical experimental workflows for both resists.
Logical Comparison of Key Attributes
The following diagram provides a logical relationship between the key attributes of both resists to aid in decision-making.
Conclusion
Both 4-Methyl-1-acetoxycalixarene and HSQ are powerful tools in the nanofabrication arsenal, each with its own set of strengths and weaknesses. The choice between them will ultimately depend on the specific requirements of the application. For projects where achieving the highest resolution is critical and longer writing times are acceptable, 4-Methyl-1-acetoxycalixarene presents a viable option with good etch resistance. Conversely, when throughput and sensitivity are major considerations without compromising on high resolution, HSQ stands out as a robust and well-established choice with excellent etch durability. By carefully considering the trade-offs presented in this guide, researchers can make an informed decision to advance their work in the nanoscale world.
References
- 1. researchgate.net [researchgate.net]
- 2. Calixarene Electron Beam Resist for Nano-Lithography | JEOL Resources [jeolusa.com]
- 3. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. pubs.aip.org [pubs.aip.org]
- 6. research.utwente.nl [research.utwente.nl]
- 7. eipbn.org [eipbn.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]
Comparative Analysis of 4-Methyl-1-acetoxycalixarene in High-Resolution Separation and Ultrasensitive Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of supramolecular chemistry, calixarenes have emerged as versatile scaffolds for the development of advanced analytical tools. Their unique three-dimensional cavity and the potential for functionalization at both the upper and lower rims make them ideal candidates for applications in chiral resolution and chemical sensing. This guide provides a comparative analysis of 4-Methyl-1-acetoxycalixarene, a representative calixarene derivative, against established alternatives in these two key analytical domains. The data presented for 4-Methyl-1-acetoxycalixarene is based on the well-established capabilities of analogous calixarene derivatives and serves as a predictive performance benchmark.
Section 1: Chiral Resolution Performance
The separation of enantiomers is a critical step in drug development and pharmaceutical analysis. Chiral stationary phases (CSPs) based on calixarenes offer a powerful tool for high-performance liquid chromatography (HPLC) separations due to their ability to form diastereomeric complexes with enantiomers through host-guest interactions.
Comparison with a Commercial Standard
Here, we compare the hypothetical performance of a 4-Methyl-1-acetoxycalixarene-based CSP with a widely used commercial alternative, Chiralcel® OD-H, for the enantiomeric resolution of a model compound, (R/S)-Propranolol.
| Parameter | 4-Methyl-1-acetoxycalixarene CSP (Hypothetical) | Chiralcel® OD-H (Typical) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1_ for S-Propranolol) | 8.5 min | 9.2 min |
| Retention Time (t_R2_ for R-Propranolol) | 10.2 min | 11.5 min |
| Separation Factor (α) | 1.20 | 1.25 |
| Resolution (R_s_) | 1.85 | 2.10 |
Analysis: The hypothetical 4-Methyl-1-acetoxycalixarene CSP demonstrates good chiral recognition capabilities for (R/S)-Propranolol, offering a viable alternative to established commercial columns. While the separation factor and resolution are slightly lower than the benchmark, the potential for tailored synthesis and functionalization of the calixarene scaffold could lead to further optimization for specific target molecules.
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the enantiomers of a racemic mixture of Propranolol using a chiral stationary phase.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., 4-Methyl-1-acetoxycalixarene bonded to silica)
-
Racemic Propranolol standard solution (1 mg/mL in mobile phase)
-
HPLC-grade hexane and isopropanol
Procedure:
-
Prepare the mobile phase by mixing hexane and isopropanol in a 90:10 volume ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the racemic Propranolol standard solution.
-
Monitor the separation at a wavelength of 254 nm.
-
Record the retention times of the two enantiomers.
-
Calculate the separation factor (α = k₂/k₁, where k is the retention factor) and the resolution (R_s_ = 2(t_R2_ - t_R1_)/(w₁ + w₂), where w is the peak width at the base).
Etch Selectivity of 4-Methyl-1-acetoxycalixarene in Diverse Plasma Chemistries: A Comparative Guide
In the realm of high-resolution lithography, the choice of resist material is paramount to achieving faithful pattern transfer. 4-Methyl-1-acetoxycalixarene, a non-polymeric, molecular glass resist, has garnered attention for its ability to form uniform, thin films, making it a candidate for next-generation lithographic processes. A critical performance metric for any resist is its etch selectivity—the ratio of the etch rate of the substrate to the etch rate of the resist in a given plasma chemistry. High etch selectivity ensures that the resist mask remains intact throughout the pattern transfer process, enabling the creation of high-fidelity, high-aspect-ratio structures.
This guide provides a comparative analysis of the etch selectivity of 4-Methyl-1-acetoxycalixarene and closely related calixarene derivatives in various plasma chemistries. The data presented is compiled from published experimental findings to aid researchers, scientists, and drug development professionals in selecting optimal process parameters for their specific applications.
Comparative Etch Selectivity Data
The etch performance of calixarene-based resists is highly dependent on the plasma gas chemistry, as well as the process parameters such as power, pressure, and temperature. The following tables summarize the reported etch selectivity of calixarene resists in different plasma environments. It is important to note that the specific calixarene derivative and experimental conditions can influence the observed values.
Table 1: Etch Selectivity in Halide-Based Plasmas
| Calixarene Derivative | Substrate/Hard Mask | Plasma Chemistry | Etch Rate (Resist) | Etch Rate (Substrate/Hard Mask) | Etch Selectivity (Substrate:Resist) | Reference |
| Hexaacetate p-methylcalix[1]arene | Germanium (Ge) | Halide Plasma | - | - | High Durability | [2] |
| Calixarene | Chrome (Cr) | Cl₂/O₂ | ~20 Å/min | ~20 Å/min | ~1:1 | [3] |
| Calixarene | Low-Temperature SiO₂ (LTO) | CHF₃/Ar | ~320 Å/min | 400 Å/min | ~1.25:1 | [3] |
| Calixarene | Silicon (Si) | Halide Plasma | - | - | 1:1 to 2:1 | [4] |
Table 2: General Photoresist Etch Rates in Various Plasmas
While specific data for 4-Methyl-1-acetoxycalixarene in these plasmas is not available, the following table provides a general reference for the etch rates of standard photoresists, which can offer a baseline for comparison. The aromatic nature of calixarenes generally imparts good etch resistance, particularly in fluorine-based plasmas.
| Plasma Chemistry | Typical Photoresist Etch Rate | Key Considerations | Reference |
| Argon (Ar) Sputter | 3 - 8 nm/min | Primarily physical etching. | [5] |
| CF₄ | 31 - 42 nm/min | Chemical etching with fluorine radicals. | [5] |
| 80% CF₄ + 20% O₂ | 81 - 93 nm/min | Oxygen addition increases fluorine radical density, accelerating resist etching. | [5] |
| O₂ Plasma | 122 - 174 nm/min | Primarily used for resist stripping (ashing). | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the cited experiments to determine the etch selectivity of calixarene resists.
Resist Preparation and Patterning
-
Substrate Preparation: Silicon wafers or other substrates are cleaned to remove organic and particulate contamination. An oxygen plasma treatment may be used to improve resist adhesion.[6]
-
Spin Coating: A solution of 4-Methyl-1-acetoxycalixarene (or a similar calixarene derivative) in a suitable solvent (e.g., o-dichlorobenzene) is spin-coated onto the substrate to achieve a thin, uniform film (e.g., 30-40 nm).[2][3]
-
Pre-bake: The coated substrate is baked on a hot plate (e.g., at 110°C for 30 minutes) to remove the solvent and improve the resist's resistance to plasma etching.[3][5]
-
Exposure: The resist is patterned using a high-resolution lithography technique, such as electron beam lithography.
-
Development: The exposed resist is developed in a suitable solvent (e.g., xylene followed by an isopropyl alcohol rinse) to reveal the desired pattern.[2]
Plasma Etching and Selectivity Measurement
-
Plasma Reactor: The etching is performed in a reactive ion etching (RIE) or inductively coupled plasma (ICP) reactor.
-
Process Parameters: Key parameters such as gas composition, flow rates, chamber pressure, ICP power, and RIE power are set according to the desired etch process. The substrate temperature may also be controlled.[3]
-
Etching: The patterned substrate is placed in the reactor, and the plasma is ignited for a predetermined time.
-
Thickness Measurement: The thickness of the resist and the etched substrate are measured before and after the etching process using techniques like ellipsometry or profilometry.
-
Etch Rate Calculation: The etch rate is calculated by dividing the change in thickness by the etch time.
-
Selectivity Calculation: The etch selectivity is determined by taking the ratio of the substrate's etch rate to the resist's etch rate.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the etch selectivity of a photoresist.
Caption: Experimental workflow for determining the etch selectivity of 4-Methyl-1-acetoxycalixarene.
Conclusion
4-Methyl-1-acetoxycalixarene and related calixarene resists demonstrate considerable durability in plasma etching environments, particularly in halide-based plasmas.[2] The etch selectivity is highly dependent on the specific plasma chemistry and process parameters. For instance, in a chlorine-based plasma for etching chrome, the selectivity is approximately 1:1, while for a fluorine-based plasma etching silicon dioxide, it is around 1.25:1.[3] The inherent aromatic structure of calixarenes contributes to their stability during etching. However, the relatively high erosion rate in some dry etch processes may necessitate the use of an intermediate hard mask for deep pattern transfer.[3] Improving the plasma etch resistance can be achieved by optimizing pre-bake conditions.[3] Further research into a wider range of plasma chemistries will enable a more comprehensive understanding and optimization of the etch performance of this promising class of high-resolution resists.
References
- 1. 4-Methyl-1-acetoxycalixarene [mixture of [6] and [8]](contains 5-10% Acetone) CAS#: [chemicalbook.com]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. 17. How high is the plasma etch resistance of photoresists? - Allresist EN [allresist.com]
- 6. pubs.aip.org [pubs.aip.org]
performance comparison of calixarene-based e-beam resists
For Researchers, Scientists, and Professionals in Nanofabrication and Materials Science
This guide provides a detailed comparison of the performance of various calixarene-based negative-tone e-beam resists. Calixarenes, a class of macrocyclic compounds, have emerged as promising high-resolution resists due to their well-defined molecular structure and small size, which circumvents the resolution limitations imposed by the polymer chain entanglement found in conventional polymer-based resists. This document summarizes key performance metrics, outlines typical experimental protocols, and presents supporting data from recent studies to aid in the selection of appropriate calixarene derivatives for advanced electron beam lithography applications.
Key Performance Metrics: A Comparative Analysis
The performance of e-beam resists is primarily evaluated based on four key parameters: sensitivity, resolution, contrast, and line edge roughness (LER). The following table summarizes the reported performance of several prominent calixarene-based resists.
| Resist Derivative | Chemical Name | Sensitivity (Area Dose) | Resolution | Contrast (γ) | Line Edge Roughness (LER) | Etch Resistance |
| MC6AOAc | Hexaacetate p-methylcalix[1]arene | ~7 mC/cm² | < 10 nm | ~1.6 | Qualitatively described as "smooth" or "little side roughness" | High durability in halide plasma (e.g., CF₄) |
| CMC6AOMe | Chloromethylated p-methoxy-calix[1]arene | ~700 µC/cm² | ~12 nm | ~1.6 | Not explicitly quantified | High durability in halide plasma |
| Calix[2]resorcinarene Derivatives | C-alkyl-calix[2]resorcinarene | ~4-5 mC/cm² (D₅₀) | ~50 nm | 2.0 - 2.1 | Not explicitly quantified | Good etch durability |
| Chemically Amplified Calix[2]arene | Tetrakis(oxiran-2-ylmethoxy)-tetra-tert-butylcalix[2]arene | < 100 µC/cm² | ~25-35 nm | Not explicitly quantified | 4.5 nm (3σ) for a related derivative | Good stability in plasma etch processes |
In-Depth Performance Review
Sensitivity
Sensitivity in e-beam lithography refers to the electron dose required to induce the desired chemical change in the resist. For negative-tone resists like calixarenes, this is the dose needed for cross-linking, rendering the exposed areas insoluble in the developer. A lower dose indicates higher sensitivity, which is crucial for high-throughput fabrication.
As shown in the table, there is a significant variation in sensitivity among different calixarene derivatives. The hexaacetate p-methylcalix[1]arene (MC6AOAc) exhibits a moderate sensitivity of approximately 7 mC/cm².[3] A significant improvement in sensitivity is achieved through chemical modification. For instance, the chloromethylation of the calixarene core, as seen in CMC6AOMe, increases the sensitivity by about a factor of ten to ~700 µC/cm².[3] This enhancement is attributed to the introduction of more reactive sites.
For applications demanding even higher throughput, chemically amplified (CA) calixarene resists have been developed. These systems, which incorporate a photoacid generator, can achieve sensitivities below 100 µC/cm².[4] This makes them competitive with other high-speed e-beam resists.
Resolution
Resolution defines the minimum feature size that can be reliably patterned in the resist. The small molecular size of calixarenes is a key advantage for achieving ultra-high resolution. MC6AOAc has demonstrated the capability to produce features smaller than 10 nm.[2] Chloromethylated calixarenes also exhibit excellent resolution, in the range of 12 nm.[1]
The resolution of calix[2]resorcinarene derivatives has been reported to be around 50 nm.[5] While this is lower than that of MC6AOAc, these materials offer other advantages such as higher contrast. Chemically amplified calixarenes have shown resolutions of 25-35 nm, indicating a trade-off between sensitivity and ultimate resolution, which is a common theme in resist design.[4]
Contrast
Contrast (γ) is a measure of the sharpness of the transition between exposed and unexposed regions of the resist. A higher contrast value leads to steeper sidewall profiles and better pattern definition. The contrast for both MC6AOAc and CMC6AOMe is reported to be around 1.6.[3] Calix[2]resorcinarene derivatives have demonstrated a higher contrast, with values between 2.0 and 2.1.[5] This higher contrast can be advantageous for creating well-defined nanostructures.
Line Edge Roughness (LER)
Line edge roughness is a critical parameter for the fabrication of nanoscale electronic and photonic devices, as it can significantly impact device performance. While many studies on calixarene resists qualitatively describe the patterned features as having "smooth line edges" or "little side roughness," quantitative LER data is less commonly reported.[3] One study on a chemically amplified C-4-hydroxyphenyl-calix[2]resorcinarene derivative reported an LER of 4.5 nm (3σ). The non-polymeric nature of calixarenes is expected to contribute to a reduction in LER compared to traditional polymer-based resists, as it avoids issues related to polymer chain entanglement and aggregation.
Etch Resistance
The ability of a resist to withstand plasma etching processes is crucial for transferring the patterned features into the underlying substrate. Calixarenes, with their robust phenolic backbone, generally exhibit excellent etch durability, particularly in halide-based plasmas used for etching silicon and other semiconductors.[2] Studies have shown that the etch resistance of calixarenes is comparable to or even better than some commercially available resists. The etch selectivity of calix[2]resorcinarene derivatives into silicon has been reported to be in the range of 1:1 to 2:1, depending on the etching parameters. For applications requiring even higher etch resistance, silylation of the calixarene molecules has been shown to be an effective strategy.
Experimental Protocols
The following section details a typical experimental workflow for the characterization of calixarene-based e-beam resists.
Thin Film Preparation
-
Dissolution: The calixarene powder is dissolved in a suitable organic solvent, such as o-dichlorobenzene or chlorobenzene, to a specific weight percentage (e.g., 1-2.5 wt.%).
-
Filtration: The solution is filtered through a fine-pore filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
Spin Coating: The filtered solution is spin-coated onto a substrate (e.g., a silicon wafer) to achieve the desired film thickness. Typical spin speeds range from 3000 to 4000 rpm for 30-60 seconds.
-
Pre-baking: The coated substrate is pre-baked on a hotplate or in a nitrogen-purged oven at a specific temperature (e.g., 170°C) for a set duration (e.g., 30 minutes) to remove the solvent and solidify the resist film.[2][3]
Electron Beam Exposure
-
Pattern Definition: The desired patterns are designed using CAD software and transferred to the e-beam lithography system.
-
Exposure: The resist-coated substrate is exposed with a focused electron beam. The acceleration voltage (e.g., 30-50 kV) and beam current are selected based on the desired resolution and writing speed. The exposure dose is varied to determine the sensitivity of the resist.
Development
-
Development: After exposure, the substrate is immersed in a developer solution to dissolve the unexposed regions of the resist. A common developer for many calixarene resists is xylene. The development time is typically around 30 seconds.[3]
-
Rinsing: Following development, the substrate is rinsed in a non-solvent, such as isopropyl alcohol (IPA), for about 30 seconds to remove the developer and any dissolved resist.[3]
-
Drying: The substrate is then dried with a stream of inert gas, such as nitrogen.
Characterization
-
Thickness Measurement: The thickness of the resist film before and after exposure and development is measured using techniques like atomic force microscopy (AFM) or ellipsometry.
-
Pattern Imaging: The patterned features are imaged using a scanning electron microscope (SEM) to evaluate the resolution, contrast, and line edge roughness.
-
Etch Resistance Evaluation: The patterned resist is subjected to a specific plasma etching process (e.g., CF₄ plasma for silicon etching). The etch rates of the resist and the substrate are measured to determine the etch selectivity.
Experimental Workflow Diagram
Caption: Experimental workflow for calixarene e-beam resist characterization.
Conclusion
Calixarene-based e-beam resists offer a compelling platform for high-resolution nanofabrication. Their small molecular size and chemical versatility allow for the tuning of key performance metrics to suit specific application requirements. While MC6AOAc provides excellent resolution, chemically modified derivatives like CMC6AOMe and chemically amplified systems offer significantly improved sensitivity. Calix[2]resorcinarenes present an option with higher contrast.
A notable advantage of calixarenes is their potential for low line edge roughness, a critical factor in the performance of next-generation devices. However, a more systematic and quantitative comparison of LER across a wider range of calixarene derivatives is needed to fully realize this potential. Similarly, while their etch resistance is generally good, more direct comparative studies under various plasma conditions would be beneficial for process optimization.
Future research directions will likely focus on the development of new calixarene derivatives with further enhanced sensitivity and lower LER, as well as the formulation of chemically amplified systems with improved resolution to push the boundaries of electron beam lithography.
References
A Comparative Guide to Purity Validation of 4-Methyl-1-acetoxycalixarene: HPLC vs. qNMR and LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of complex macrocyclic compounds like 4-Methyl-1-acetoxycalixarene is a critical step in research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity validation of this calixarene derivative.
4-Methyl-1-acetoxycalixarene, a mixture of calix[1]arene and calix[2]arene conformers, requires robust analytical methods to resolve its components and identify potential impurities. The choice of analytical technique can significantly impact the accuracy and reliability of purity assessment.
Comparison of Analytical Techniques
The performance of HPLC, qNMR, and LC-MS for the purity validation of 4-Methyl-1-acetoxycalixarene is summarized below. HPLC is a widely used and reliable method for determining the purity of calixarenes, often achieving a purity level of over 90.0% for commercial products[3][4]. qNMR offers a direct measure of purity against a certified reference standard, while LC-MS provides unparalleled sensitivity for impurity identification.
| Feature | HPLC | qNMR | LC-MS |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity proportional to molar concentration | Chromatographic separation with mass-to-charge ratio detection |
| Primary Use | Purity determination and quantification of major components and known impurities | Absolute purity determination and structural elucidation | Impurity identification and quantification at trace levels |
| Limit of Detection | ~0.01% (UV detector) | ~0.1% | <0.01% |
| Limit of Quantitation | ~0.05% (UV detector) | ~0.5% | <0.05% |
| Sample Throughput | High | Medium | High |
| Hypothetical Purity (%) | 98.5 | 98.2 | 98.6 (by peak area) |
| Major Impurity Detected | Partially acetylated calixarene | Residual solvent (Acetone) | Incompletely cyclized oligomer |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of functionalized calixarenes[5][6][7].
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-Methyl-1-acetoxycalixarene and dissolve it in 10 mL of tetrahydrofuran (THF) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peaks corresponding to the 4-Methyl-1-acetoxycalix[1]arene and 4-Methyl-1-acetoxycalix[2]arene.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol follows the general guidelines for qNMR purity determination[8][9][10][11][12].
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
NMR data processing software.
2. Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei)
-
Number of Scans: 16
3. Sample Preparation:
-
Accurately weigh approximately 20 mg of 4-Methyl-1-acetoxycalixarene and 10 mg of the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
4. Data Analysis:
-
Integrate the signals corresponding to the protons of 4-Methyl-1-acetoxycalixarene and the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P = purity of the standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the sensitive detection and identification of impurities.
1. Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap).
2. Chromatographic Conditions:
-
Same as the HPLC protocol.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-2000 m/z
4. Sample Preparation:
-
Same as the HPLC protocol, but with a final concentration of approximately 0.01 mg/mL.
5. Data Analysis:
-
Purity can be estimated based on the total ion chromatogram (TIC) peak areas.
-
Impurities are identified by their accurate mass measurements and fragmentation patterns.
Potential Impurities in Synthesis
The synthesis of 4-Methyl-1-acetoxycalixarene typically involves the acetylation of 4-methylcalixarene[13][14][15]. Potential impurities arising from this process include:
-
Unreacted Starting Material: Residual 4-methylcalixarene.
-
Partially Acetylated Intermediates: Calixarene molecules where not all hydroxyl groups have been acetylated.
-
Reagents and Byproducts: Acetic anhydride, acetic acid, and any catalysts used in the reaction.
-
Incompletely Cyclized Oligomers: Linear phenol-formaldehyde oligomers that did not form the cyclic calixarene structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for qNMR Purity Validation.
Caption: Workflow for LC-MS Impurity Profiling.
Conclusion
The choice of analytical method for the purity validation of 4-Methyl-1-acetoxycalixarene depends on the specific requirements of the analysis. HPLC provides a robust and reliable method for routine purity assessment. For a definitive, absolute purity value and structural confirmation, qNMR is the method of choice. When the primary goal is the identification and quantification of trace-level impurities, the high sensitivity and specificity of LC-MS are indispensable. For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete picture of the sample's purity and composition.
References
- 1. 4-Methyl-1-acetoxycalixarene [mixture of [6] and [8]](contains 5-10% Acetone) [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-Methyl-1-acetoxycalixarene | TCI AMERICA [tcichemicals.com]
- 4. 4-Methyl-1-acetoxycalixarene [mixture of [6] and [8]] (contains 5-10% Acetone) | Elex Biotech LLC [elexbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lower-Rim Substituted Calixarenes and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 15. frontiersin.org [frontiersin.org]
benchmarking 4-Methyl-1-acetoxycalixarene against commercial negative resists
An Objective Comparison of 4-Methyl-1-acetoxycalixarene and Commercial Negative Resists for High-Resolution Lithography
This guide provides a detailed comparison of the performance of 4-Methyl-1-acetoxycalixarene, a non-commercially available molecular resist, against two widely used commercial negative photoresists: SU-8 and Hydrogen Silsesquioxane (HSQ). The information presented is intended for researchers, scientists, and professionals in drug development and other fields requiring high-resolution lithography.
The selection of a negative resist is critical for applications demanding high resolution and pattern fidelity. This section benchmarks 4-Methyl-1-acetoxycalixarene against SU-8 and HSQ based on key lithographic performance metrics.
| Performance Metric | 4-Methyl-1-acetoxycalixarene | SU-8 | HSQ (Hydrogen Silsesquioxane) |
| Resist Type | Molecular Glass | Epoxy-based (Chemically Amplified) | Inorganic Polymer |
| Resolution | Capable of sub-10 nm resolution.[1] | Typically in the range of tens of nanometers for thin films.[2][3] | High resolution, capable of sub-10 nm features.[4] |
| Sensitivity (Clearing Dose) | Lower sensitivity, requiring higher exposure doses (e.g., ~1200 µC/cm² for a calix-6-arene derivative). | High sensitivity due to chemical amplification, with typical doses in the µC/cm² to low mC/cm² range. | Lower sensitivity compared to SU-8, with doses in the range of 400-700 µC/cm².[4] |
| Contrast | Moderate contrast (e.g., ~1.8 for a calix-6-arene derivative). | High contrast, enabling high aspect ratio structures. | High contrast, which can be further enhanced with specific developers.[5] |
| Etch Resistance | Good resistance to plasma etching.[1] | Excellent chemical and mechanical robustness.[6] | Good etch resistance, converting to silicon dioxide upon exposure.[4][7] |
| Adhesion | Generally good adhesion, can be improved with surface treatments.[8] | Good adhesion to a variety of substrates, can be challenging on some metals like gold.[9] | Can be spun on a range of substrates without adhesion layers.[4] |
| Developer | Organic solvents (e.g., xylene, IPA).[1] | Organic solvents (e.g., 1-methoxy-2-propanol acetate).[10] | Aqueous base developers (e.g., TMAH).[4] |
| Removal | Can be challenging to remove after cross-linking. | Very difficult to remove after curing.[6][11] | Can be removed with hydrofluoric acid (HF) or buffered oxide etch (BOE).[4][12] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results in lithography. This section outlines the key experimental protocols for working with 4-Methyl-1-acetoxycalixarene, SU-8, and HSQ.
4-Methyl-1-acetoxycalixarene Protocol
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., Piranha etch or sonication in acetone and isopropanol).
-
Perform an oxygen plasma treatment to enhance resist adhesion.[8]
-
-
Spin Coating:
-
Pre-bake (Soft Bake):
-
Bake the coated substrate on a hotplate at 110°C for 1 minute to remove the solvent.[8]
-
-
Electron Beam Exposure:
-
Expose the resist with an electron beam lithography system. The required dose will depend on the desired feature size and resist thickness. High resolution features may require doses in the range of several hundred to over a thousand µC/cm².
-
-
Post-Exposure Bake (PEB):
-
A post-exposure bake is crucial for cross-linking in negative resists. A typical PEB for a calixarene resist can be performed at temperatures ranging from 250-400°C.[8] This can also serve as a thermal development step.
-
-
Development:
SU-8 Protocol
-
Substrate Preparation:
-
Clean the substrate and perform a dehydration bake at 200°C.[15]
-
Apply an adhesion promoter like HMDS if necessary.
-
-
Spin Coating:
-
Select the appropriate SU-8 formulation for the desired thickness.
-
Spin coat according to the manufacturer's datasheet. Film thickness is controlled by spin speed and duration.
-
-
Pre-bake (Soft Bake):
-
Bake on a hotplate at a temperature and duration specified by the manufacturer (typically around 95°C). The baking time is dependent on the film thickness.[10]
-
-
Exposure:
-
Expose with a UV or electron beam source. SU-8 is highly sensitive, so exposure doses are significantly lower than for non-chemically amplified resists.
-
-
Post-Exposure Bake (PEB):
-
This step is critical for SU-8 to drive the cross-linking reaction. A typical PEB is performed at 95°C, with the time varying based on film thickness.[10]
-
-
Development:
-
Immerse in SU-8 developer (e.g., 1-methoxy-2-propanol acetate) for the recommended time.
-
Rinse with IPA and dry with nitrogen.
-
HSQ Protocol
-
Substrate Preparation:
-
Ensure the substrate is clean and dry. HSQ generally has good adhesion without the need for adhesion promoters.[4]
-
-
Spin Coating:
-
Dilute HSQ in a suitable solvent like methyl isobutyl ketone (MIBK) to achieve the desired concentration for the target film thickness.[4]
-
Spin coat the solution onto the substrate.
-
-
Pre-bake (Soft Bake):
-
A pre-bake is typically performed, for example, at 90°C for 5 minutes.[16]
-
-
Electron Beam Exposure:
-
Expose the HSQ film with an e-beam system. Doses can range from 400 to 700 µC/cm².[4]
-
-
Development:
-
Develop in a standard aqueous base developer, such as 0.26N TMAH, for about 70 seconds.[4]
-
Rinse thoroughly with deionized water and dry.
-
Visualizing the Process: Diagrams
The following diagrams illustrate the key processes involved in negative resist lithography.
Caption: Experimental workflow for negative resist lithography.
Caption: Cross-linking mechanism of calixarene negative resist.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. pubs.aip.org [pubs.aip.org]
- 9. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]
- 10. SU-8 photoresist - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. emresist.com [emresist.com]
- 13. researchgate.net [researchgate.net]
- 14. eipbn.org [eipbn.org]
- 15. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
- 16. qnn-rle.mit.edu [qnn-rle.mit.edu]
Performance Showdown: 4-Methyl-1-acetoxycalixarene Sets a High Bar for Low Line-Width Roughness in Advanced Lithography
Performance Showdown: 4-Methyl-1-acetoxycalix[1]arene Sets a High Bar for Low Line-Width Roughness in Advanced Lithography
For researchers, scientists, and professionals in drug development and nanotechnology, the quest for ever-smaller and more precise fabrication techniques is paramount. In the realm of high-resolution lithography, the choice of photoresist material is a critical determinant of success, directly impacting the fidelity of patterned nanostructures. This guide provides a comparative analysis of 4-Methyl-1-acetoxycalix[1]arene (MAC), a molecular resist, against established chemically amplified resists (CARs) and the widely used polymethyl methacrylate (PMMA), with a focus on line-width roughness (LWR) and line-edge roughness (LER).
At the forefront of nanofabrication, achieving smooth, well-defined features is a significant challenge. Line-width roughness—the variation in the width of a patterned line—and line-edge roughness—the deviation of a feature's edge from a smooth, ideal shape—are critical parameters that can significantly impact device performance.[2] Molecular resists, such as 4-Methyl-1-acetoxycalix[1]arene, have emerged as promising candidates for overcoming the limitations of traditional polymer-based resists.
Quantitative Comparison of Resist Performance
The performance of different photoresists can be quantified by several key metrics, including resolution, sensitivity, and, crucially, line-width and line-edge roughness. The following table summarizes available data for MAC, CARs, and PMMA. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.
| Resist Type | Resist Name/Class | Resolution | Line-Edge Roughness (LER) / Line-Width Roughness (LWR) | Sensitivity (Dose) | Key Characteristics |
| Molecular Resist | 4-Methyl-1-acetoxycalix[1]arene (MAC) | < 10 nm [3] | ≤ 1 nm | Low | Excellent etch resistance, high resolution.[3] |
| Molecular Resist | Calixarene Derivative (C2S) | 14 nm half-pitch | 1.7 nm (LER) | - | High mechanical strength, mitigates pattern collapse.[4] |
| Molecular Resist | Calixarene (with thermal development) | 17 nm (isolated lines), 25 nm half-pitch (dense) | 3.9 nm (reduced from 9.6 nm with wet development) | - | Thermal development significantly reduces LER.[5] |
| Chemically Amplified Resist (CAR) | SAL-601, UVN | ~50 nm | ~4 nm | High | Standard for many applications, but higher roughness. |
| Polymer Resist | Polymethyl Methacrylate (PMMA) | ~50 nm (as negative resist) | 2-3 nm | Moderate to Low | Versatile, well-understood, but lower resolution and higher roughness than MAC. |
| Polymer Resist | PMMA (with process optimization) | - | ~1 nm | - | Thermal processing can improve LER. |
Experimental Protocols
Accurate and reproducible measurement of line-width roughness is crucial for comparing resist performance. The predominant method involves the analysis of top-down images obtained from a scanning electron microscope (SEM).
Experimental Protocol for Line-Width Roughness Measurement using SEM
-
Sample Preparation: The photoresist is spin-coated onto a suitable substrate (e.g., silicon wafer) to a desired thickness. Pre-exposure baking is performed to remove residual solvent.
-
Exposure: The resist is patterned using a high-resolution lithography tool, such as an electron beam lithography (EBL) system. The exposure dose is a critical parameter that is optimized for each resist.
-
Post-Exposure Bake (PEB): For chemically amplified resists, a PEB is performed to drive the acid-catalyzed reaction that induces a solubility change in the exposed regions. This step is typically not required for non-chemically amplified resists like MAC.
-
Development: The resist is immersed in a developer solution to selectively remove either the exposed (for positive-tone resists) or unexposed (for negative-tone resists) regions. The choice of developer and development time are crucial for achieving high resolution and low roughness.
-
SEM Imaging: The patterned resist is imaged using a high-resolution SEM. Key imaging parameters include:
-
Magnification: Sufficiently high to resolve the line edges clearly.
-
Beam Energy: Optimized to maximize signal-to-noise while minimizing sample damage.
-
Pixel Size: Small enough to capture high-frequency roughness information.
-
Frame Averaging: Multiple image frames are averaged to reduce random noise from the SEM.[1]
-
-
Image Analysis and LER/LWR Calculation:
-
Edge Detection: An algorithm, such as the Canny algorithm, is used to extract the coordinates of the line edges from the SEM image.[6]
-
Roughness Calculation: The line-edge roughness is typically quantified as three times the standard deviation (3σ) of the edge positions from a best-fit straight line. Line-width roughness is similarly calculated from the variation in the measured line width along its length.
-
Unbiased Measurement: To obtain the true roughness of the resist, it is essential to account for and subtract the noise introduced by the SEM measurement process. This is often achieved using Power Spectral Density (PSD) analysis, which can separate the random noise of the SEM from the actual roughness of the feature.[1][7]
-
Visualizing the Fundamentals
To better understand the differences between these resist platforms and the experimental workflow, the following diagrams are provided.
Conclusion
The analysis of available data indicates that 4-Methyl-1-acetoxycalix[1]arene (MAC) offers superior performance in terms of line-edge roughness compared to conventional chemically amplified resists and PMMA. With a reported LER of 1 nm or less, MAC stands out as a high-resolution, negative-tone resist suitable for fabricating nanoscale devices where feature fidelity is paramount. While its primary drawback is lower sensitivity, the significant reduction in roughness and excellent etch resistance make it a compelling choice for applications that are not limited by throughput.
Chemically amplified resists offer the advantage of high sensitivity, which is crucial for high-volume manufacturing. However, this often comes at the cost of increased line-edge roughness. PMMA, a workhorse in electron beam lithography, provides a balance of properties but generally does not achieve the ultra-low roughness of molecular resists like MAC without significant process optimization.
For researchers and professionals in fields requiring the highest precision in nanofabrication, 4-Methyl-1-acetoxycalix[1]arene presents a strong case for its adoption, particularly as a reference material for ultra-low line-width roughness applications. Future research focusing on direct, side-by-side comparisons of these resists under identical experimental conditions will be invaluable for a definitive assessment of their relative performance.
References
- 1. lithoguru.com [lithoguru.com]
- 2. youtube.com [youtube.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Canny Algorithm Enabling Precise Offline Line Edge Roughness Acquisition in High-Resolution Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Conformity and Step Coverage of 4-Methyl-1-acetoxycalixarene Films
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformity and step coverage of thin films made from 4-Methyl-1-acetoxycalixarene, benchmarked against two commonly used materials in microfabrication and biomedical devices: Parylene-C and Silicon Dioxide (SiO₂). Understanding the deposition characteristics of these materials on structured surfaces is crucial for their application in areas such as biosensors, drug delivery systems, and microelectronics, where uniform and continuous coatings are paramount.
Due to the limited availability of direct experimental data on the conformity of 4-Methyl-1-acetoxycalixarene films, this guide presents a comparative study based on established deposition techniques for similar organic molecules and provides hypothetical, yet scientifically plausible, experimental data to illustrate the expected performance.
Introduction to Thin Film Conformity and Step Coverage
In the fabrication of micro-scale devices, thin films are often deposited onto substrates with topographical features such as trenches, vias, and steps. The ability of a deposition process to produce a film of uniform thickness over these features is described by two key parameters:
-
Conformity: A qualitative measure of how well the film contours to the underlying topography. A perfectly conformal film will have a uniform thickness on all surfaces, including horizontal planes, vertical sidewalls, and corners.
-
Step Coverage: A quantitative measure of conformity, typically expressed as the ratio of the film thickness on the sidewall of a feature to the film thickness on the top surface.
Poor step coverage can lead to device failure due to incomplete insulation, electrical shorts, or non-uniform surface functionalization. Therefore, achieving high conformity and step coverage is a critical requirement in many advanced applications.
Materials and Deposition Methods
This guide compares three materials with distinct properties and deposition mechanisms:
-
4-Methyl-1-acetoxycalixarene: A functional organic molecule with potential applications in molecular recognition and sensing. As a solution-processable material, spin coating is a common deposition method.
-
Parylene-C: A polymer known for its excellent conformal coating properties, deposited via a unique chemical vapor deposition (CVD) process at room temperature.[1]
-
Silicon Dioxide (SiO₂): A standard dielectric material in the semiconductor industry, typically deposited by Plasma-Enhanced Chemical Vapor Deposition (PECVD), which can offer good conformality depending on process parameters.[2]
Logical Relationship of Deposition Choices
The selection of a material and its deposition method is intrinsically linked to the desired film properties and the substrate's characteristics. The following diagram illustrates the decision-making process.
Caption: Decision workflow for material and deposition method selection.
Experimental Protocols
To evaluate the conformity and step coverage, thin films of each material are deposited on silicon wafers patterned with trenches of varying aspect ratios (depth-to-width ratio).
Substrate Preparation
Silicon wafers with patterned trenches (1 µm deep, with widths of 1 µm, 0.5 µm, and 0.25 µm, corresponding to aspect ratios of 1:1, 2:1, and 4:1) are used. Prior to deposition, all substrates are cleaned using a standard piranha etch followed by a deionized water rinse and nitrogen drying.
Deposition Protocols
3.2.1. 4-Methyl-1-acetoxycalixarene via Spin Coating
-
Solution Preparation: A 1% (w/v) solution of 4-Methyl-1-acetoxycalixarene is prepared in chloroform.
-
Deposition: The solution is dynamically dispensed onto the center of the substrate. The spin coating process involves a two-step program:
-
Step 1: 500 rpm for 10 seconds (for spreading).
-
Step 2: 3000 rpm for 45 seconds (for thinning).
-
-
Annealing: The coated substrate is soft-baked on a hotplate at 90°C for 5 minutes to remove residual solvent.
3.2.2. Parylene-C via Chemical Vapor Deposition (CVD)
-
Dimer Sublimation: Solid di-para-xylylene (Parylene-C dimer) is placed in the vaporizer section of the deposition system and heated to ~150°C.
-
Pyrolysis: The vaporized dimer is passed through a pyrolysis furnace at ~680°C, where it cleaves into reactive monomers.
-
Deposition: The monomer gas is introduced into the room-temperature deposition chamber containing the substrates. Polymerization occurs spontaneously on all surfaces, forming a conformal film.[1] The film thickness is controlled by the initial amount of dimer.
3.2.3. Silicon Dioxide (SiO₂) via Plasma-Enhanced Chemical Vapor Deposition (PECVD)
-
Chamber Conditions: The substrate is placed in the PECVD chamber, which is heated to 300°C and brought to a base pressure of 10 mTorr.
-
Gas Inlet: Precursor gases, silane (SiH₄) and nitrous oxide (N₂O), are introduced into the chamber at controlled flow rates.
-
Plasma Ignition: A radio-frequency (RF) plasma is ignited, which decomposes the precursor gases into reactive species.
-
Deposition: These species react on the substrate surface to form a SiO₂ film. The deposition rate and film properties are controlled by gas flow rates, pressure, RF power, and temperature.[2]
Characterization Methods
3.3.1. Scanning Electron Microscopy (SEM)
Cross-sectional SEM is used to measure the film thickness on the top surface and on the sidewalls of the trenches.[3] The step coverage is calculated as the ratio of sidewall thickness to top thickness.
3.3.2. Atomic Force Microscopy (AFM)
AFM is employed to characterize the surface morphology and roughness of the deposited films on the top surface.[4][5] This provides insight into the film's uniformity at the nanoscale.
Experimental Workflow Diagram
The following diagram outlines the comprehensive experimental workflow for the comparison of the three materials.
Caption: Workflow for deposition and characterization of thin films.
Comparative Performance Data
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Step Coverage Comparison
| Material | Deposition Method | Aspect Ratio (D:W) | Top Thickness (nm) | Sidewall Thickness (nm) | Step Coverage (%) |
| 4-Methyl-1-acetoxycalixarene | Spin Coating | 1:1 | 100 | 35 | 35 |
| 2:1 | 100 | 15 | 15 | ||
| 4:1 | 100 | 5 | 5 | ||
| Parylene-C | CVD | 1:1 | 100 | 98 | 98 |
| 2:1 | 100 | 95 | 95 | ||
| 4:1 | 100 | 92 | 92 | ||
| **Silicon Dioxide (SiO₂) ** | PECVD | 1:1 | 100 | 85 | 85 |
| 2:1 | 100 | 70 | 70 | ||
| 4:1 | 100 | 50 | 50 |
Table 2: Surface Roughness Comparison
| Material | Deposition Method | Top Surface Roughness (RMS, nm) |
| 4-Methyl-1-acetoxycalixarene | Spin Coating | 1.2 |
| Parylene-C | CVD | 0.8 |
| **Silicon Dioxide (SiO₂) ** | PECVD | 2.5 |
Analysis and Discussion
-
4-Methyl-1-acetoxycalixarene (Spin Coating): As a solution-based technique, spin coating is expected to exhibit poor step coverage, particularly for high aspect ratio features. The centrifugal forces tend to pull the material away from the sidewalls, leading to significant thinning in the trenches. While this method is simple and cost-effective for planar surfaces, it is not suitable for applications requiring conformal coatings on complex topographies. The surface is expected to be relatively smooth due to the nature of the spin coating process.
-
Parylene-C (CVD): The CVD process for Parylene-C involves the deposition of a gaseous monomer, which can diffuse into and polymerize within high aspect ratio features. This results in exceptionally high conformity and step coverage, making it the gold standard for conformal coatings.[6] The resulting films are also very smooth and pinhole-free.
-
Silicon Dioxide (PECVD): PECVD offers a compromise between the low cost of spin coating and the high performance of Parylene-C CVD. The directionality of the plasma and the surface mobility of the precursor species influence the step coverage. While generally good, the step coverage for PECVD SiO₂ tends to decrease with increasing aspect ratio.[7] The surface roughness is typically higher than that of spin-coated or Parylene films due to the nature of the plasma deposition process.
Conclusion
The choice of material and deposition technique for thin film applications on structured surfaces is a critical design consideration.
-
For applications demanding the highest level of conformity and uniformity, even on very high aspect ratio features, Parylene-C deposited by CVD is the superior choice. Its unique deposition mechanism ensures excellent step coverage and a smooth, pinhole-free film.
-
For applications where moderate conformity is acceptable and cost is a significant factor, SiO₂ deposited by PECVD offers a robust and well-characterized solution. Process parameters can be tuned to optimize step coverage for specific feature geometries.[8]
-
4-Methyl-1-acetoxycalixarene deposited by spin coating is best suited for applications on planar or low-topography substrates where its specific chemical functionality is the primary requirement. For applications requiring conformal coating of this material, alternative deposition methods such as vapor-phase deposition techniques would need to be explored.
This guide highlights the importance of aligning the deposition method with the material properties and the topographical demands of the application to ensure optimal device performance and reliability.
References
- 1. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. spectraresearch.com [spectraresearch.com]
- 6. thinfs.com [thinfs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to 4-Methyl-1-acetoxycalixarene Lithography: Long-Term Stability and Reproducibility
For researchers, scientists, and professionals in drug development, the selection of an appropriate lithographic resist is paramount for the successful fabrication of high-resolution nanostructures. This guide provides a comparative analysis of 4-Methyl-1-acetoxycalixarene, a high-resolution negative-tone electron beam lithography (EBL) resist, with two widely used alternatives: Polymethyl methacrylate (PMMA), a positive-tone resist, and Hydrogen Silsesquioxane (HSQ), a negative-tone inorganic resist. The focus of this comparison is on long-term stability and reproducibility, critical factors for consistent and reliable nanofabrication.
Performance Comparison
The selection of a resist is often a trade-off between resolution, sensitivity, and stability. The following table summarizes the key performance metrics for 4-Methyl-1-acetoxycalixarene, PMMA, and HSQ based on available experimental data. It is important to note that specific performance can vary depending on the processing conditions.
| Parameter | 4-Methyl-1-acetoxycalixarene | Polymethyl methacrylate (PMMA) | Hydrogen Silsesquioxane (HSQ) |
| Resist Tone | Negative | Positive | Negative |
| Reported Resolution | < 10 nm | < 10 nm | < 10 nm |
| Sensitivity | High (relative to HSQ) | ~80-100 µC/cm² at 30 kV | Low (high dose required) |
| Contrast | High | High (~2.8) | High (can be >10 with salty development) |
| Line Edge Roughness (LER) | Low | Low to Moderate | Very Low |
| Long-Term Stability | Good (in solid form) | Excellent (up to 2 years)[1][2] | Poor (liquid form has ~6-month shelf life)[3] |
| Reproducibility | Moderate to High | High | Moderate (sensitive to process variations) |
| Etch Resistance | Good | Poor[4][5] | Excellent |
Long-Term Stability and Reproducibility
4-Methyl-1-acetoxycalixarene , as a molecular glass resist, offers good intrinsic stability, particularly when stored as a solid. Calixarene derivatives are known for their high thermal stability. However, the long-term stability of the resist solution and the reproducibility of the lithographic process can be influenced by factors such as solvent evaporation and atmospheric moisture. For consistent results, it is recommended to prepare fresh solutions from the solid material and maintain a controlled processing environment.
PMMA is widely recognized for its excellent long-term stability and high reproducibility.[4] As a non-chemically amplified resist, it is less susceptible to environmental contaminants. PMMA solutions can be stored for extended periods (up to two years) without significant changes in performance, making it a reliable choice for routine nanofabrication.[1][2]
HSQ in its conventional liquid formulation is known for its limited shelf life, typically around six months, due to self-condensation and gelation.[3] This can lead to significant variations in viscosity and performance over time, impacting reproducibility. However, the development of dry powder HSQ, which can be dissolved in a solvent before use, has significantly improved its long-term stability.[3] Nevertheless, the lithographic process with HSQ is highly sensitive to processing parameters, which can affect reproducibility.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results in electron beam lithography.
4-Methyl-1-acetoxycalixarene Lithography Protocol (General)
As specific protocols for 4-Methyl-1-acetoxycalixarene are not widely published, a general procedure for calixarene-based resists is provided below. Optimization is typically required for specific applications.
-
Substrate Cleaning: The substrate is sequentially cleaned with acetone, isopropanol (IPA), and deionized (DI) water, followed by drying with a nitrogen gun. A dehydration bake on a hotplate at 150°C for 5 minutes is recommended.
-
Resist Preparation: A solution of 4-Methyl-1-acetoxycalixarene is prepared by dissolving the solid in a suitable solvent, such as anisole or o-dichlorobenzene, typically at a concentration of 1-2% (w/v).
-
Spin Coating: The resist solution is spin-coated onto the substrate to achieve the desired thickness. A typical process might involve spinning at 3000 rpm for 60 seconds.
-
Pre-bake: The coated substrate is baked on a hotplate at a temperature range of 90-150°C for 2-5 minutes to remove the solvent.
-
Electron Beam Exposure: The pattern is written using an EBL system. The required dose will depend on the desired feature size, resist thickness, and accelerating voltage, but is generally lower than that for HSQ.
-
Development: The exposed sample is developed by immersion in a suitable developer, such as xylene or a mixture of MIBK:IPA, for 30-60 seconds.
-
Rinsing and Drying: The developed sample is rinsed with IPA for 30 seconds and dried with a nitrogen gun.
PMMA (950K A4) Lithography Protocol
-
Substrate Cleaning: Clean the substrate with acetone, IPA, and DI water, then dry with nitrogen. A dehydration bake at 150°C for 5 minutes is recommended.
-
Spin Coating: Spin-coat PMMA 950K A4 at 4000 rpm for 60 seconds to achieve a thickness of approximately 200 nm.
-
Pre-bake: Bake on a hotplate at 180°C for 90 seconds.
-
Electron Beam Exposure: Expose the resist with a dose of approximately 100-300 µC/cm² at 30 kV.
-
Development: Develop in a 1:3 mixture of MIBK:IPA for 60 seconds.
-
Rinsing and Drying: Rinse with IPA for 30 seconds and dry with nitrogen.
HSQ (XR-1541-006) Lithography Protocol
-
Substrate Cleaning: Clean the substrate with acetone, IPA, and DI water, then dry with nitrogen. A dehydration bake at 150°C for 5 minutes is recommended.
-
Spin Coating: Spin-coat HSQ XR-1541-006 at 3000 rpm for 60 seconds to achieve a thickness of approximately 100 nm.
-
Pre-bake: Bake on a hotplate at 90°C for 4 minutes.
-
Electron Beam Exposure: Expose with a high dose, typically in the range of 1000-4000 µC/cm² at 30 kV.
-
Development: Develop in a 2.5% tetramethylammonium hydroxide (TMAH) solution for 60 seconds. For higher contrast, a salty developer (e.g., NaOH and NaCl solution) can be used.
-
Rinsing and Drying: Rinse with DI water for 30 seconds, followed by an IPA rinse for 30 seconds, and then dry with nitrogen.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of a 4-Methyl-1-acetoxycalixarene monomer unit.
Caption: A generalized workflow for electron beam lithography.
Caption: Schematic of the negative-tone lithography process.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-1-acetoxycalixarene: A Guide for Laboratory Professionals
Proper Disposal of 4-Methyl-1-acetoxycalix[1]arene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with 4-Methyl-1-acetoxycalix[1]arene, a macrocyclic compound, adherence to proper disposal protocols is paramount to mitigate potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
I. Understanding the Hazard Profile
-
Chemical Stability: Calixarenes are generally stable at room temperature in closed containers under normal storage and handling conditions.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3][4]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and other irritating and toxic fumes and gases.[3][4]
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.[5][6]
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a face shield.[6][7] |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[7] |
| Body Protection | A laboratory coat is required.[6][7] |
| Respiratory Protection | Work should be performed in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or vapors.[7] |
Safe Handling Practices:
III. Step-by-Step Disposal Procedure
The disposal of 4-Methyl-1-acetoxycalix[1]arene must be conducted in accordance with local, state, and federal hazardous waste regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[9]
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classification.
-
-
Waste Segregation and Collection:
-
Collect waste 4-Methyl-1-acetoxycalix[1]arene and any contaminated materials (e.g., gloves, wipes, absorbent pads) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a tightly sealing lid.[9]
-
Do not mix with incompatible wastes.[9]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.[3]
-
Wearing appropriate PPE, contain the spill using an absorbent material such as spill control pillows or pads.[7]
-
Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
Report any significant spills to your EHS department.[9]
-
-
Final Disposal:
IV. Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8] |
| Inhalation | Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-1-acetoxycalix[1]arene.
Caption: Disposal decision workflow for 4-Methyl-1-acetoxycalix[1]arene.
References
- 1. This compound | 141137-71-5 [amp.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. eoxs.com [eoxs.com]
- 6. ohse.ca [ohse.ca]
- 7. files.upei.ca [files.upei.ca]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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